molecular formula C23H21FN6O B612095 GSK2656157 CAS No. 1337532-29-2

GSK2656157

货号: B612095
CAS 编号: 1337532-29-2
分子量: 416.5 g/mol
InChI 键: PRWSIEBRGXYXAJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

GSK2656157 is a pyrrolopyrimidine that is 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine which has been substituted at position 5 by a 4-fluoro-2,3-dihydro-1H-indol-5-yl group, the nitrogen of which has been acylated by a (6-methylpyridin-2-yl)acetyl group. An orally bioavailable PERK inhibitor. It has a role as an EC 3.1.3.48 (protein-tyrosine-phosphatase) inhibitor, a PERK inhibitor and an antineoplastic agent. It is a pyrrolopyrimidine, a biaryl, a member of indoles, a member of methylpyridines, an organofluorine compound and a tertiary carboxamide.
a deazaadenine;  inhibits PERK protein kinase

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydroindol-1-yl]-2-(6-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O/c1-13-4-3-5-14(28-13)10-19(31)30-9-8-16-18(30)7-6-15(21(16)24)17-11-29(2)23-20(17)22(25)26-12-27-23/h3-7,11-12H,8-10H2,1-2H3,(H2,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWSIEBRGXYXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC(=O)N2CCC3=C2C=CC(=C3F)C4=CN(C5=NC=NC(=C45)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101103941
Record name 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydro-1H-indol-1-yl]-2-(6-methyl-2-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337532-29-2
Record name 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydro-1H-indol-1-yl]-2-(6-methyl-2-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337532-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydro-1H-indol-1-yl]-2-(6-methyl-2-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK2656157

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2656157 is a potent and selective, ATP-competitive inhibitor of the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). PERK is a critical mediator of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). By inhibiting PERK, this compound modulates downstream signaling, impacting protein synthesis, and has demonstrated anti-tumor and anti-angiogenic activity. This guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on the PERK signaling pathway, its kinase selectivity, and important off-target activities. Detailed experimental protocols and quantitative data are presented to support its use as a research tool and potential therapeutic agent.

Core Mechanism of Action: PERK Inhibition

This compound acts as a highly selective ATP-competitive inhibitor of PERK, with a reported IC50 of 0.9 nM in cell-free assays.[1][2] PERK is a key transducer of ER stress. Upon activation by the accumulation of unfolded proteins, PERK autophosphorylates and then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[3] This phosphorylation event leads to a global attenuation of protein synthesis, reducing the protein load on the ER. However, it also selectively promotes the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP (CCAAT/-enhancer-binding protein homologous protein).

This compound, by binding to the ATP-binding pocket of PERK, prevents its autophosphorylation and subsequent phosphorylation of eIF2α. This inhibition of the PERK signaling cascade blocks the downstream effects, including the induction of ATF4 and CHOP.[2][4]

Signaling Pathway

The canonical PERK signaling pathway and the point of inhibition by this compound are depicted below.

PERK_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Lumen ER Lumen (Unfolded Proteins) PERK_inactive Inactive PERK ER_Lumen->PERK_inactive Accumulation PERK_active Active p-PERK PERK_inactive->PERK_active Dimerization & Autophosphorylation eIF2a eIF2α PERK_active->eIF2a Phosphorylation p_eIF2a p-eIF2α (Ser51) Protein_Synthesis Global Protein Synthesis p_eIF2a->Protein_Synthesis Inhibition ATF4 ATF4 Translation p_eIF2a->ATF4 Preferential Translation ATF4_protein ATF4 Protein CHOP CHOP Gene Expression ATF4_protein->CHOP Upregulation This compound This compound This compound->PERK_active Inhibition Apoptosis Apoptosis CHOP->Apoptosis

Figure 1: The PERK signaling pathway and inhibition by this compound.

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates high potency against PERK and selectivity over a broad range of other kinases.

Kinase TargetIC50 (nM)Reference
PERK 0.9 [1][2]
EIF2AK1 (HRI)460[1]
EIF2AK2 (PKR)905[1]
EIF2AK4 (GCN2)3162[1]
LCK2344[1]
MLK22796[1]
ALK53020[1]
PI3Kγ3802[1]
ROCK17244[1]
Aurora B1259[1]
BRK905[1]
MEKK3954[1]
KHS1764[1]
c-MER3431[1]
LRRK26918[1]
WNK35951[1]
MSK18985[1]
NEK19807[1]
AXL9808[1]
JAK224547[1]
MLCK23039[1]

Table 1: Kinase selectivity of this compound.

In a broader screen of 300 kinases, this compound inhibited only 15 kinases by more than 80% at a concentration of 10 µM.[5]

Cellular Activity

In cellular assays, this compound inhibits PERK activation and downstream signaling with an IC50 in the range of 10-30 nM.[2] Pretreatment of cells with this compound effectively blocks thapsigargin-induced autophosphorylation of PERK.[2]

Experimental Protocols

In Vitro PERK Kinase Assay

This protocol describes a typical in vitro kinase assay to determine the inhibitory potency of this compound against PERK.

Kinase_Assay_Workflow Start Start Reagents Prepare Reagents: - Recombinant GST-PERK (536-1116) - 6-His-full-length human eIF2α - Kinase Buffer (e.g., 20 mM HEPES pH 7.2,  10 mM MgCl2, 150 mM NaCl, 0.01% Tween 20) - ATP - this compound dilutions Start->Reagents Preincubation Pre-incubate 8 nM PERK with This compound (or DMSO control) for 30 min at room temperature. Reagents->Preincubation Reaction_Initiation Initiate reaction by adding 1 µM eIF2α and 1 µM ATP. Preincubation->Reaction_Initiation Incubation Incubate for 45 min at room temperature. Reaction_Initiation->Incubation Detection Detect eIF2α phosphorylation using TR-FRET with anti-p-eIF2α(S51)-Eu3+ and anti-Flag-d2 antibodies. Incubation->Detection Analysis Analyze data to determine IC50 values. Detection->Analysis

Figure 2: Workflow for an in vitro PERK kinase assay.

Detailed Methodology: The inhibitory potency of this compound is measured using recombinant GST-PERK (amino acids 536–1116) and 6-His-full-length human eIF2α as a substrate.[1][2][5] The kinase reaction is typically conducted in a buffer containing 20 mM HEPES (pH 7.2), 10 mM MgCl2, 150 mM NaCl, and 0.01% Tween 20. PERK enzyme (e.g., 8 nM final concentration) is pre-incubated with various concentrations of this compound for 30 minutes at room temperature. The kinase reaction is initiated by the addition of eIF2α and ATP (e.g., 1 µM final concentration for both) and incubated for 45 minutes at room temperature. The phosphorylation of eIF2α can be detected using various methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[6]

Cellular Western Blot Analysis of PERK Signaling

This protocol outlines the steps to assess the effect of this compound on PERK signaling in a cellular context.

Detailed Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., BxPC3 human pancreatic adenocarcinoma) and allow them to adhere. Pre-treat cells with varying concentrations of this compound for 1 hour.[2]

  • Induction of ER Stress: Induce ER stress by treating cells with an agent like thapsigargin (e.g., 1 µM) or tunicamycin for a specified time (e.g., 6 hours).[4][5]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 50 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[7]

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p-PERK (Thr981), total PERK, p-eIF2α (Ser51), total eIF2α, ATF4, and CHOP. Use a loading control like actin or GAPDH.[7]

  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]

In Vivo Human Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.

Detailed Methodology:

  • Cell Preparation and Implantation: Culture human tumor cells (e.g., BxPC3) and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS and Matrigel mixture) and subcutaneously inject them into the flank of immunocompromised mice (e.g., NCr-nu/nu mice).[9]

  • Tumor Growth and Treatment Initiation: Monitor tumor growth by measuring with calipers. Once tumors reach a specified size (e.g., 75-150 mm³), randomize the mice into treatment groups.

  • Drug Administration: Administer this compound orally at desired doses (e.g., 50 or 150 mg/kg, twice daily).[2][5]

  • Monitoring and Endpoint: Measure tumor volume and body weight regularly (e.g., twice weekly). The study endpoint can be a specific tumor volume or a predetermined time point.[10]

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting for PERK pathway markers or immunohistochemistry for markers of proliferation and angiogenesis.

Off-Target and eIF2α Phosphorylation-Independent Effects

RIPK1 Inhibition

Recent studies have revealed that this compound is also a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[11] This off-target activity is significant as RIPK1 is a key mediator of TNF-induced inflammation and necroptosis. This compound has been shown to inhibit RIPK1 kinase activity directly and protect cells from TNF-mediated cell death independently of PERK inhibition.[11][12] The potency of this compound against RIPK1 is reportedly much higher than its intended target, PERK, in some cellular contexts.[11]

RIPK1_Inhibition TNF TNFα TNFR1 TNFR1 TNF->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Recruitment & Activation Complex_I Complex I (Survival/Inflammation) RIPK1->Complex_I Complex_II Complex II (Apoptosis/Necroptosis) RIPK1->Complex_II This compound This compound This compound->RIPK1 Direct Inhibition

Figure 3: Off-target inhibition of RIPK1 by this compound.

eIF2α Phosphorylation-Independent Effects

Interestingly, some of the biological effects of this compound appear to be independent of its inhibition of eIF2α phosphorylation.[7][13][14] In certain contexts, treatment with this compound can lead to a compensatory increase in eIF2α phosphorylation, potentially through the activation of other eIF2α kinases.[7][15] Furthermore, this compound can induce ER stress-mediated cell death in cells that are impaired in eIF2α phosphorylation, suggesting alternative mechanisms of action.[7][13][14] These findings indicate that the cellular consequences of this compound treatment may not solely be attributed to the canonical PERK-eIF2α signaling axis.

Conclusion

This compound is a valuable research tool for studying the role of PERK in the Unfolded Protein Response and various disease states. Its high potency and selectivity for PERK make it a powerful inhibitor of the canonical PERK-eIF2α-ATF4-CHOP signaling pathway. However, researchers and drug developers must be cognizant of its significant off-target activity against RIPK1 and its eIF2α phosphorylation-independent effects. A thorough understanding of these multifaceted mechanisms is crucial for the accurate interpretation of experimental results and for the potential clinical development of this compound or its analogs. The experimental protocols provided herein offer a foundation for the further investigation of this complex and intriguing molecule.

References

GSK2656157: A Selective PERK Inhibitor for Modulating the Unfolded Protein Response

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK2656157 is a potent and highly selective, ATP-competitive inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), a critical regulator of the Unfolded Protein Response (UPR).[1][2] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). PERK is one of the three primary sensors of ER stress, and its activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event, in turn, attenuates global protein synthesis to reduce the protein load on the ER and selectively translates key transcription factors like ATF4, which orchestrate the expression of genes involved in stress adaptation and, under prolonged stress, apoptosis.[3][4][5] Given the role of ER stress in various pathologies, including cancer and neurodegenerative diseases, selective PERK inhibition by molecules like this compound presents a promising therapeutic strategy.[3][4][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Chemical Properties and Structure

This compound, with the IUPAC name 1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydroindol-1-yl]-2-(6-methylpyridin-2-yl)ethanone, is a synthetic small molecule.[7] Its development was an optimization of a first-in-class PERK inhibitor, GSK2606414, with a strategy focused on decreasing lipophilicity to improve physical and pharmacokinetic properties.[3][8]

PropertyValueReference
Molecular Formula C23H21FN6O[7]
Molecular Weight 416.45 Da[7][9]
CAS Number 1337532-29-2[7]
Purity >98%[7]
Solubility Soluble in DMSO to 50 mM[7]

Mechanism of Action and the PERK Signaling Pathway

This compound acts as an ATP-competitive inhibitor of the PERK kinase domain.[1][2] Under conditions of ER stress, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from the luminal domain of PERK, leading to its dimerization and autophosphorylation, and subsequent activation. Activated PERK then phosphorylates eIF2α at Serine 51.[3][4] This phosphorylation event has two major consequences:

  • Global Translation Attenuation: Phosphorylated eIF2α (p-eIF2α) inhibits the guanine nucleotide exchange factor eIF2B, which is essential for the formation of the translation initiation complex. This leads to a general shutdown of protein synthesis, thereby reducing the influx of new proteins into the ER.[3]

  • Preferential Translation of ATF4: While global translation is suppressed, the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4), is enhanced. ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[3][5][6]

By inhibiting the kinase activity of PERK, this compound prevents the phosphorylation of eIF2α and the subsequent downstream signaling events. This blocks the adaptive mechanisms of the UPR, which can be therapeutically exploited in diseases like cancer where tumor cells rely on the UPR to survive in the harsh, nutrient-deprived, and hypoxic tumor microenvironment.[3][4]

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP sequesters PERK_inactive PERK (inactive) BiP->PERK_inactive inhibits PERK_active p-PERK (active) PERK_inactive->PERK_active autophosphorylation eIF2a eIF2α PERK_active->eIF2a phosphorylates p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 preferentially translates Global_Translation Global Protein Synthesis p_eIF2a->Global_Translation inhibits Stress_Response_Genes Stress Response Genes (e.g., CHOP) ATF4->Stress_Response_Genes activates transcription This compound This compound This compound->PERK_active inhibits

Caption: The PERK signaling pathway under ER stress and its inhibition by this compound.

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates high potency for PERK with an IC50 of 0.9 nM in cell-free assays.[1][2][7] It exhibits significant selectivity, being over 500-fold more selective for PERK compared to a panel of 300 other kinases.[1][7]

TargetIC50 (nM)Reference
PERK (EIF2AK3) 0.9 [1][2]
HRI (EIF2AK1)460
PKR (EIF2AK2)>1000[3]
GCN2 (EIF2AK4)>1000[3]
Cellular Activity

In cellular assays, this compound effectively inhibits ER stress-induced PERK autophosphorylation and the phosphorylation of its substrate eIF2α, with a corresponding decrease in the downstream effectors ATF4 and CHOP. The IC50 for these cellular effects is in the range of 10-30 nM.[1][10]

Cell LineAssayIC50Reference
A549Inhibition of thapsigargin-induced PERK autophosphorylation~30 nM[1]
BxPC3Inhibition of ER stress-induced p-eIF2α, ATF4, and CHOP10-30 nM[1][10]
Pharmacokinetic Parameters

Pharmacokinetic studies in various species have shown that this compound is orally bioavailable with low to moderate clearance.[3]

SpeciesRouteT1/2 (h)Cmax (µM)AUC (µM*h)F (%)Reference
Mousep.o. (50 mg/kg)1.2510.329.868[3]
Ratp.o. (10 mg/kg)1.42.98.375[3]
Dogp.o. (5 mg/kg)4.81.27.9100[3]
In Vivo Efficacy

Oral administration of this compound has demonstrated dose-dependent tumor growth inhibition in multiple human tumor xenograft models.[3][10]

Xenograft ModelMouse StrainTreatmentTumor Growth Inhibition (%)Reference
BxPC3 (pancreatic)Nude150 mg/kg, b.i.d.~100[10]
HPAC (pancreatic)SCID150 mg/kg, b.i.d.~80[10]
Capan-2 (pancreatic)SCID150 mg/kg, b.i.d.~54[10]
NCI-H929 (myeloma)SCID150 mg/kg, b.i.d.~114[10]

Experimental Protocols

In Vitro Kinase Assay for PERK Inhibition

This protocol describes a method to determine the in vitro inhibitory activity of this compound against the PERK kinase.

Materials:

  • Recombinant GST-tagged PERK (catalytic domain)

  • Recombinant His-tagged full-length eIF2α

  • This compound

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-33P]ATP or ADP-Glo™ Kinase Assay (Promega)

  • 384-well plates

  • Plate reader capable of luminescence or radioactivity detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the kinase buffer, recombinant PERK enzyme, and the this compound dilution (or DMSO for control).

  • Initiate the kinase reaction by adding a mixture of recombinant eIF2α substrate and ATP (with a tracer amount of [γ-33P]ATP if using the radioactive method).

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction. For the radioactive assay, this can be done by adding EDTA or spotting the reaction mixture onto a phosphocellulose membrane. For the ADP-Glo™ assay, follow the manufacturer's protocol for adding the ADP-Glo™ reagent.

  • Detect the signal. For the radioactive assay, wash the membrane and quantify the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Western Blot Assay for PERK Pathway Activation

This protocol outlines the steps to assess the effect of this compound on the PERK signaling pathway in cultured cells.

Materials:

  • Cell line of interest (e.g., BxPC-3)

  • Complete cell culture medium

  • ER stress inducer (e.g., thapsigargin or tunicamycin)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

  • Induce ER stress by adding thapsigargin (e.g., 1 µM) or tunicamycin (e.g., 5 µg/mL) to the media and incubate for the desired time (e.g., 2-6 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Human Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Human tumor cell line (e.g., BxPC-3)

  • Immunocompromised mice (e.g., nude or SCID mice, 6-8 weeks old)

  • Matrigel (optional, for some cell lines)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

  • Calipers

  • Animal balance

Procedure:

  • Culture the tumor cells to a sufficient number.

  • Harvest the cells and resuspend them in sterile PBS or a mixture with Matrigel.

  • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 50 or 150 mg/kg) or vehicle to the respective groups via oral gavage, typically twice daily (b.i.d.).

  • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as a measure of toxicity.

  • Continue the treatment for the planned duration (e.g., 21-28 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.

Visualizations

Experimental Workflow for In Vitro Cellular Assay

In_Vitro_Workflow Start Start Cell_Seeding Seed Cells in Plate Start->Cell_Seeding Pre_treatment Pre-treat with this compound or Vehicle (DMSO) Cell_Seeding->Pre_treatment ER_Stress_Induction Induce ER Stress (e.g., Thapsigargin) Pre_treatment->ER_Stress_Induction Cell_Lysis Lyse Cells and Quantify Protein ER_Stress_Induction->Cell_Lysis Western_Blot Western Blot Analysis (p-PERK, p-eIF2α, etc.) Cell_Lysis->Western_Blot Data_Analysis Data Analysis and IC50 Determination Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound activity in a cellular context.

Experimental Workflow for In Vivo Xenograft Study

In_Vivo_Workflow Start Start Tumor_Implantation Subcutaneous Tumor Cell Implantation Start->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Oral Administration of This compound or Vehicle Randomization->Treatment Monitoring Measure Tumor Volume and Body Weight Treatment->Monitoring Monitoring->Treatment Repeated Dosing Endpoint End of Study and Tumor Excision Monitoring->Endpoint Analysis Analyze Tumor Growth Inhibition (TGI) Endpoint->Analysis End End Analysis->End

Caption: Workflow for an in vivo efficacy study of this compound in a xenograft model.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that allows for the specific interrogation of the PERK branch of the Unfolded Protein Response. Its high potency and selectivity, coupled with its oral bioavailability, make it suitable for both in vitro and in vivo studies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the role of PERK in health and disease and exploring the therapeutic potential of its inhibition. As with any targeted therapy, careful consideration of on-target toxicities, such as effects on pancreatic function, is crucial in the translation of PERK inhibitors to clinical applications.[3][11]

References

The Journey to a Preclinical Candidate: Discovery and Medicinal Chemistry Optimization of GSK2656157, a Potent and Selective PERK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and medicinal chemistry optimization of GSK2656157, a potent and selective inhibitor of the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). The narrative begins with the identification of the initial lead compound, GSK2606414, and elucidates the strategic medicinal chemistry efforts undertaken to enhance its pharmaceutical properties. By focusing on reducing lipophilicity, researchers successfully improved the pharmacokinetic profile, leading to the selection of this compound as a preclinical development candidate. This document provides a comprehensive overview of the structure-activity relationships (SAR), key experimental methodologies, and critical data that underpinned this successful drug discovery program.

Introduction: The Unfolded Protein Response and the Role of PERK

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, and genetic mutations, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[1] The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[1]

PERK is one of the three primary sensors of ER stress, alongside IRE1α and ATF6.[1] Upon activation by ER stress, PERK autophosphorylates and then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).[1] This phosphorylation event leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER.[1] However, it also selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4, which in turn upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.[1]

In the context of cancer, tumor cells often experience high levels of ER stress due to their rapid proliferation and the hypoxic and nutrient-poor microenvironment.[1] The UPR, and specifically the PERK pathway, can promote tumor cell survival and adaptation under these challenging conditions.[1] Therefore, inhibiting PERK presents a promising therapeutic strategy to sensitize cancer cells to stress and inhibit tumor growth.[1]

The Discovery of a Lead: GSK2606414

The initial breakthrough in the development of PERK inhibitors was the discovery of GSK2606414.[2][3] This compound emerged as a potent and selective, first-in-class inhibitor of PERK.[2][3] It demonstrated the ability to inhibit PERK activation in cellular assays and showed significant tumor growth inhibition in a human tumor xenograft model in mice.[2][3] Despite its promising activity, GSK2606414 possessed suboptimal physicochemical properties, particularly high lipophilicity, which could potentially lead to poor pharmacokinetics and off-target effects.[2][3]

Medicinal Chemistry Optimization: The Path to this compound

The primary goal of the medicinal chemistry program was to improve the drug-like properties of the lead compound, GSK2606414, by reducing its lipophilicity while maintaining or improving its potency and selectivity for PERK.[2][3] This was a classic lead optimization strategy aimed at enhancing the overall developability of the molecule.

Structure-Activity Relationship (SAR) Studies

A systematic exploration of the structure-activity relationships around the GSK2606414 scaffold was undertaken. The key modifications and their impact are summarized in the table below.

CompoundR GroupPERK IC50 (nM)Cellular PERK Inhibition (IC50, nM)Key Observations
GSK26064143-trifluoromethylphenyl0.420Potent lead compound with high lipophilicity.
Analogue 1 4-pyridyl63.8-Decreased potency, indicating sensitivity to substitution at the para-position of the acetamide aryl ring.[4]
Analogue 2 2-pyridyl19.1-Improved potency compared to the 4-pyridyl analogue.[4]
Analogue 3 6-methyl-2-pyridyl2.5-Significant increase in potency, likely due to favorable interactions in a lipophilic back pocket of the ATP-binding site.[4]
Analogue 4 6-trifluoromethyl-2-pyridyl0.5-Further enhancement of potency.[4]
This compound (Analogue 5) 6-methyl-2-pyridyl with 4-fluoroindoline0.910-30Maintained high potency with improved physicochemical properties due to the fluorine substitution. Selected as the preclinical candidate.[2][3][5]

Table 1: Structure-Activity Relationship of GSK2606414 Analogues.

The Role of Fluorine Substitution

A key strategic modification was the introduction of a fluorine atom at the 4-position of the indoline core.[1] This substitution was intended to lower the lipophilicity of the molecule. The 4-fluoroindoline derivatives generally exhibited a modest improvement in biochemical PERK activity and a more pronounced enhancement in cellular PERK inhibition.[4] This strategic fluorination, combined with the optimized 6-methyl-2-pyridyl acetamide side chain, culminated in the discovery of this compound.[2][3]

This compound: A Preclinical Candidate

This compound emerged from the optimization program as a highly potent and selective PERK inhibitor with an IC50 of 0.9 nM in a cell-free assay.[5] It demonstrated excellent selectivity, being over 500-fold more selective for PERK against a panel of 300 other kinases.[5]

Mechanism of Action

This compound is an ATP-competitive inhibitor of PERK.[5] X-ray crystallography studies revealed that it binds to the ATP-binding site of the PERK kinase domain.[1] The 6-methylpyridyl group occupies a large, inner lipophilic pocket, while the fluoroindoline moiety fits into a narrow channel.[1] The aminopyrimidine core forms crucial hydrogen bonds with the hinge region of the kinase.[1] By blocking the ATP-binding site, this compound prevents the autophosphorylation and activation of PERK, thereby inhibiting the downstream signaling cascade, including the phosphorylation of eIF2α and the induction of ATF4.[6]

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Inhibition Inhibition by this compound ER_Stress ER Stress (Unfolded Proteins) PERK_inactive Inactive PERK Dimer ER_Stress->PERK_inactive Induces PERK_active Active PERK Dimer (Autophosphorylated) PERK_inactive->PERK_active Dimerization & Autophosphorylation eIF2a eIF2α PERK_active->eIF2a Phosphorylates p_eIF2a p-eIF2α Protein_Synthesis Global Protein Synthesis eIF2a->Protein_Synthesis Promotes ATF4 ATF4 Translation p_eIF2a->ATF4 Promotes p_eIF2a->Protein_Synthesis Inhibits UPR_Genes UPR Gene Expression ATF4->UPR_Genes Induces This compound This compound This compound->PERK_active Inhibits Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cellular Assay B1 Compound Dilution B2 Incubate with PERK Enzyme B1->B2 B3 Add eIF2α and ATP B2->B3 B4 Measure ADP Production B3->B4 B5 Calculate IC50 B4->B5 C1 Cell Seeding C2 Compound Pre-treatment C1->C2 C3 Induce ER Stress C2->C3 C4 Cell Lysis C3->C4 C5 Western Blot Analysis (p-PERK, p-eIF2α, ATF4) C4->C5 C6 Determine Cellular IC50 C5->C6

References

An In-depth Technical Guide on the Downstream Signaling Effects of GSK2656157 on eIF2α and ATF4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2656157 is a potent and highly selective, ATP-competitive inhibitor of the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a critical component of the unfolded protein response (UPR).[1] This document provides a comprehensive technical overview of the downstream signaling effects of this compound, with a specific focus on its modulation of eukaryotic initiation factor 2α (eIF2α) phosphorylation and activating transcription factor 4 (ATF4) expression. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to support researchers and professionals in the fields of cell biology, oncology, and drug development.

Introduction to this compound and the PERK/eIF2α/ATF4 Pathway

Endoplasmic reticulum (ER) stress, triggered by an accumulation of unfolded or misfolded proteins, activates the UPR, a sophisticated signaling network aimed at restoring cellular homeostasis. PERK is one of the three primary sensors of ER stress. Upon activation, PERK autophosphorylates and subsequently phosphorylates eIF2α at serine 51.[2][3] This phosphorylation event leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER. Paradoxically, the phosphorylation of eIF2α also facilitates the preferential translation of ATF4 mRNA.[4] ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic factor CHOP (CCAAT/enhancer-binding protein homologous protein).

This compound has been developed as a tool to probe the physiological and pathological roles of the PERK pathway and as a potential therapeutic agent, particularly in oncology, where cancer cells often exhibit high levels of ER stress.[1] By inhibiting PERK, this compound is expected to prevent the phosphorylation of eIF2α and the subsequent translation of ATF4, thereby modulating the cellular response to ER stress. However, some studies suggest that this compound may also exert effects independent of eIF2α phosphorylation, highlighting the complexity of its mechanism of action.[2][3]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data on the inhibitory activity of this compound from various in vitro and cellular assays.

Parameter Value Assay Type Reference
IC50 for PERK0.9 nMCell-free kinase assay[1]
IC50 for phospho-eIF2α, ATF4, and CHOP reduction10-30 nMCellular assay (in the presence of UPR inducers)[1]
IC50 for cell growth inhibition6-25 µMCellular assay (in the absence of UPR inducers)[1]

Table 1: In vitro and cellular potency of this compound.

Cell Line Treatment Effect on p-eIF2α Effect on ATF4 Reference
BxPC3 (human pancreatic adenocarcinoma)This compound (various concentrations) + TunicamycinDose-dependent decreaseDose-dependent decrease
HT1080 (human fibrosarcoma)This compound (0.1 µM) in the absence of stressReduction in basal p-eIF2αNot specified[2]
Multiple human tumor cell linesThis compoundDecreased levelsDecreased levels

Table 2: Observed effects of this compound on downstream signaling markers in various cell lines.

Signaling Pathway and Experimental Workflow Diagrams

The PERK/eIF2α/ATF4 Signaling Pathway and the Action of this compound

PERK_pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) PERK_inactive PERK (inactive) ER_Stress->PERK_inactive Activates PERK_active PERK (active) (Autophosphorylated) PERK_inactive->PERK_active eIF2a eIF2α PERK_active->eIF2a Phosphorylates This compound This compound This compound->PERK_active Inhibits p_eIF2a p-eIF2α (Ser51) eIF2a->p_eIF2a Global_Translation Global Protein Synthesis p_eIF2a->Global_Translation Inhibits ATF4_mRNA ATF4 mRNA p_eIF2a->ATF4_mRNA Promotes Translation ATF4_protein ATF4 Protein ATF4_mRNA->ATF4_protein ATF4_protein_nuc ATF4 ATF4_protein->ATF4_protein_nuc Translocates Target_Genes Target Gene Expression (e.g., CHOP, GADD34) ATF4_protein_nuc->Target_Genes Activates

Caption: The PERK/eIF2α/ATF4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing the Effects of this compound

experimental_workflow cluster_analysis Downstream Analysis start Start: Seed Cells treatment Treat with this compound (Dose-response and time-course) start->treatment induce_stress Induce ER Stress (e.g., Tunicamycin, Thapsigargin) treatment->induce_stress no_stress No Stress Control treatment->no_stress harvest Harvest Cells for Analysis induce_stress->harvest no_stress->harvest western Western Blot (p-eIF2α, eIF2α, ATF4, CHOP) harvest->western qpcr qPCR (ATF4, CHOP mRNA) harvest->qpcr viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) harvest->viability data_analysis Data Analysis and Interpretation western->data_analysis qpcr->data_analysis viability->data_analysis

Caption: A typical experimental workflow to evaluate the effects of this compound.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., BxPC3, HT1080) in appropriate culture vessels (e.g., 6-well plates for Western blotting and qPCR, 96-well plates for viability assays) at a density that allows for logarithmic growth during the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh culture medium.

  • Treatment:

    • For experiments investigating the inhibition of ER stress-induced signaling, pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Following pre-treatment, add an ER stress inducer (e.g., 1-5 µg/mL tunicamycin or 1 µM thapsigargin) and incubate for the desired time (e.g., 6-24 hours).

    • Include appropriate vehicle controls (e.g., DMSO).

Western Blotting for Phospho-eIF2α, Total eIF2α, and ATF4
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-eIF2α (Ser51), total eIF2α, ATF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

    • Quantify band intensities using image analysis software.

Quantitative PCR (qPCR) for ATF4 and CHOP mRNA
  • RNA Extraction:

    • Wash cells with PBS.

    • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for ATF4, CHOP, and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

    • Primer Sequences (Example):

      • Human ATF4 Forward: 5'-CTTACCAAGGCAAGGAGGAT-3'

      • Human ATF4 Reverse: 5'-TGGAGAACCCATGAGGAAT-3'

      • Human CHOP Forward: 5'-GGAAACAGAGTGGTCATTCCC-3'

      • Human CHOP Reverse: 5'-CTGCTTGAGCCGTTCATTCTC-3'

    • Thermal Cycling Conditions (Example):

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds.

      • Melt curve analysis.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the control-treated samples.

Cell Viability Assay (MTT Assay)
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Discussion and Conclusion

This compound is a valuable pharmacological tool for studying the PERK-mediated arm of the unfolded protein response. The data consistently demonstrate its ability to inhibit PERK kinase activity, leading to a reduction in eIF2α phosphorylation and ATF4 expression in response to ER stress. The experimental protocols provided herein offer a framework for researchers to investigate these downstream signaling events in their own model systems.

It is important to note that some evidence suggests this compound can have effects that are independent of eIF2α phosphorylation, and at higher concentrations, it may have off-target activities.[2][3] Therefore, careful dose-response studies and the inclusion of appropriate controls are essential for the accurate interpretation of experimental results. Future research should continue to explore the full spectrum of this compound's cellular effects to fully understand its therapeutic potential and limitations.

References

In-Depth Technical Guide to the Biochemical and Physical Properties of GSK2656157

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical and physical properties of GSK2656157, a potent and selective inhibitor of the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Core Biochemical Properties

This compound is a synthetic, cell-permeable small molecule that acts as an ATP-competitive inhibitor of PERK.[1][2][3] Its high affinity and selectivity for PERK make it a valuable tool for studying the unfolded protein response (UPR) and its role in various diseases.

Mechanism of Action

Endoplasmic reticulum (ER) stress, caused by an accumulation of unfolded or misfolded proteins, activates three key signaling pathways, one of which is mediated by PERK.[4] Upon activation, PERK autophosphorylates and then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[4] This phosphorylation event leads to a global attenuation of protein synthesis, reducing the protein load on the ER.[4] However, it selectively promotes the translation of certain mRNAs, such as activating transcription factor 4 (ATF4), which in turn upregulates genes involved in stress adaptation and, under prolonged stress, apoptosis, including C/EBP homologous protein (CHOP).[4]

This compound binds to the ATP-binding pocket of the PERK kinase domain, preventing its autophosphorylation and subsequent phosphorylation of eIF2α.[1] This inhibition blocks the downstream signaling cascade, including the expression of ATF4 and CHOP.[1][5]

Quantitative Inhibition Data

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays.

ParameterValueAssay ConditionsReference
PERK IC50 0.9 nMCell-free biochemical assay[1][2]
Cellular pPERK IC50 10-30 nMInhibition of thapsigargin-induced PERK autophosphorylation in BxPC3 cells[1][5]
Cellular p-eIF2α IC50 10-30 nMInhibition of thapsigargin-induced eIF2α phosphorylation in BxPC3 cells[1][5]
Cellular ATF4 Inhibition IC50 in the range of 10-30 nMDownregulation of ATF4 in BxPC3 cells[1][5]
Cellular CHOP Inhibition IC50 in the range of 10-30 nMDownregulation of CHOP in BxPC3 cells[1][5]
Kinase Selectivity

This compound exhibits high selectivity for PERK over a broad panel of other kinases.

KinaseIC50 (nM)Fold Selectivity vs. PERKReference
PERK 0.9 1 [6]
HRI (EIF2AK1)460>500[6]
PKR (EIF2AK2)905>1000[6]
GCN2 (EIF2AK4)3162>3500[6]
BRK905>1000[6]
MEKK3954>1000[6]
Aurora B1259>1300[6]
LCK2344>2600[6]
ROCK17244>8000[6]
JAK224547>27000[6]

Note: The compound was found to inhibit only 17 out of 300 kinases by more than 80% at a concentration of 10 μM.[7]

Core Physical Properties

PropertyValueReference
Molecular Formula C₂₃H₂₁FN₆O[2]
Molecular Weight 416.5 g/mol [2]
Appearance White to off-white powder
Solubility Soluble in DMSO (to 50 mM)[2]
cLogP 2.4[7]

Pharmacokinetic Properties

Pharmacokinetic studies have been conducted in several species, demonstrating good oral bioavailability.

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (h)Bioavailability (%)Clearance (mL/min/kg)
Mouse IV---1.25-Low to moderate
Mouse PO50---Good-
Rat IV---1.4-Low to moderate
Rat PO----Good-
Dog IV-----Low to moderate
Dog PO----Good-

Reference for all pharmacokinetic data:[7]

Cytochrome P450 Inhibition

This compound shows minimal inhibition of major human cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions.

CYP IsoformProbe SubstrateIC50 (μM)Reference
CYP1A2 Phenacetin>25[7]
CYP2C9 Diclofenac24.7[7]
CYP2C19 Mephenytoin>25[7]
CYP2D6 Bufuralol>25[7]
CYP3A4 Midazolam>25[7]
CYP3A4 Nifedipine19.7[7]
CYP2C8 Paclitaxel>25[7]

Experimental Protocols

In Vitro PERK Kinase Inhibition Assay (Radiometric)

This protocol describes a radiometric assay to determine the inhibitory activity of compounds against PERK.

Materials:

  • Recombinant GST-PERK (amino acids 536–1116)

  • 6-His-full-length human eIF2α

  • [γ-³²P]ATP

  • Kinase Assay Buffer: 20 mM HEPES (pH 7.2), 10 mM MgCl₂, 150 mM NaCl, 0.01% Tween 20

  • This compound or other test compounds

  • 14% SDS-PAGE gels

  • Phosphoric acid (75 mM)

  • P81 phosphocellulose paper or filtration plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing 5 nM recombinant GST-PERK in Kinase Assay Buffer.

  • Add varying concentrations of this compound or test compound to the reaction mixture and pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a substrate mix containing 10 μM 6-His-eIF2α, 2 μM ATP, and 0.2 μM [γ-³²P]ATP.

  • Allow the reaction to proceed for 15 minutes at room temperature.

  • Stop the reaction by adding 75 mM phosphoric acid or by spotting the reaction mixture onto P81 phosphocellulose paper.

  • If using P81 paper, wash extensively with 0.1 M phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into eIF2α using a scintillation counter.

  • Alternatively, the reaction products can be separated by 14% SDS-PAGE, and the phosphorylated eIF2α can be visualized by autoradiography.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of PERK Signaling Pathway

This protocol details the procedure for analyzing the phosphorylation status of PERK and eIF2α, and the expression levels of ATF4 and CHOP in cultured cells.

Materials:

  • Cell culture medium and supplements

  • ER stress inducer (e.g., Thapsigargin, Tunicamycin)

  • This compound

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 4-12% gradient gels)

  • PVDF membranes

  • Transfer buffer

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)

  • Primary Antibodies (use at manufacturer's recommended dilutions):

    • Rabbit anti-phospho-PERK (Thr980)

    • Rabbit anti-PERK

    • Rabbit anti-phospho-eIF2α (Ser51)

    • Mouse anti-eIF2α

    • Rabbit anti-ATF4

    • Mouse anti-CHOP

    • Mouse anti-β-actin (loading control)

  • Secondary Antibodies (HRP-conjugated):

    • Goat anti-rabbit IgG-HRP

    • Goat anti-mouse IgG-HRP

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Induce ER stress by adding an appropriate concentration of thapsigargin or tunicamycin for the desired time (e.g., 2-6 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold Lysis Buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (total cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using appropriate software and normalize to the loading control (β-actin) and total protein levels where applicable.

Signaling Pathways and Experimental Workflows

PERK Signaling Pathway and Inhibition by this compound

PERK_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) PERK_inactive Inactive PERK ER_Stress->PERK_inactive causes PERK_active Active (p-PERK) PERK_inactive->PERK_active Autophosphorylation eIF2a eIF2α PERK_active->eIF2a Phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 Translation p_eIF2a->ATF4 Promotes Global_Translation Global Protein Translation p_eIF2a->Global_Translation Inhibits ATF4_protein ATF4 Protein ATF4->ATF4_protein Reduced_Translation Reduced Protein Translation Global_Translation->Reduced_Translation CHOP CHOP Transcription ATF4_protein->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis Leads to This compound This compound This compound->PERK_inactive Inhibits ATP Binding

Caption: PERK signaling pathway under ER stress and its inhibition by this compound.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (PERK, eIF2α, ATP, Buffer) start->prepare_reagents pre_incubation Pre-incubate PERK with this compound prepare_reagents->pre_incubation initiate_reaction Initiate Reaction with eIF2α and [γ-³²P]ATP pre_incubation->initiate_reaction incubation Incubate at Room Temp initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detection stop_reaction->detection sds_page SDS-PAGE and Autoradiography detection->sds_page Method 1 scintillation P81 Paper Binding and Scintillation Counting detection->scintillation Method 2 analysis Data Analysis (IC50 Calculation) sds_page->analysis scintillation->analysis

Caption: Workflow for the in vitro radiometric PERK kinase inhibition assay.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow start Start cell_culture Cell Culture and Treatment (this compound +/- ER Stressor) start->cell_culture lysis Cell Lysis and Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-PERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Data Analysis detection->analysis

Caption: Workflow for Western blot analysis of the PERK signaling pathway.

References

The Anti-Angiogenic Potential of GSK2656157: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the anti-angiogenic properties of GSK2656157, a potent and highly selective inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Under the stressful conditions of the tumor microenvironment, such as hypoxia and nutrient deprivation, the unfolded protein response (UPR) is activated, with PERK being a key mediator. By inhibiting PERK, this compound presents a compelling mechanism for disrupting tumor growth, not only by affecting tumor cells directly but also by suppressing the formation of new blood vessels, a process known as angiogenesis. This document provides a consolidated overview of the quantitative data, experimental methodologies, and signaling pathways associated with the anti-angiogenic effects of this compound.

Quantitative Data Summary

The efficacy and selectivity of this compound have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

Target/AssayIC50 ValueCell Lines/SystemReference
PERK Kinase (cell-free)0.9 nmol/LRecombinant GST-PERK[1][2][3][4]
PERK Cellular Activity10–30 nmol/LBxPC3, HPAC, and other human tumor cell lines[1][2][3][5]
General Kinase Selectivity>100 nmol/LPanel of 300 kinases[2][3]
Cell Proliferation (no UPR)6–25 µmol/LMultiple tumor cell lines & primary microvascular endothelial cells[1][4][6]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

Tumor ModelDosing RegimenOutcomeReference
Human Pancreatic Cancer50 or 150 mg/kg (twice daily)Dose-dependent tumor growth inhibition[1]
Multiple Human Tumor Xenografts150 mg/kg (twice daily)54–114% tumor growth inhibition[1][4]
BxPc3 XenograftNot specifiedReduction in vascular density and perfusion[1][5]

Core Signaling Pathway: PERK Inhibition

Under endoplasmic reticulum (ER) stress, PERK is activated through autophosphorylation. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis but preferentially allows the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates genes involved in stress adaptation, including those that can promote angiogenesis. This compound is an ATP-competitive inhibitor that binds to the kinase domain of PERK, preventing its autophosphorylation and the subsequent downstream signaling cascade. This inhibition ultimately leads to decreased blood vessel density and vascular perfusion in tumors.[1][2][3][7]

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (Hypoxia, Nutrient Deprivation) PERK_inactive PERK (Inactive) ER_Stress->PERK_inactive triggers PERK_active p-PERK (Active) PERK_inactive->PERK_active Autophosphorylation eIF2a eIF2α PERK_active->eIF2a Phosphorylates p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 Preferential Translation Protein_Synth Global Protein Synthesis p_eIF2a->Protein_Synth inhibits Angiogenesis Angiogenesis ATF4->Angiogenesis promotes This compound This compound This compound->PERK_active inhibits

Caption: PERK signaling pathway and the inhibitory action of this compound.

Experimental Protocols & Workflows

The anti-angiogenic effects of this compound have been validated through a series of key in vitro and in vivo experiments. Below are the detailed methodologies for these assays.

In Vitro PERK Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on PERK kinase activity.

  • Principle: A cell-free kinase assay measures the phosphorylation of a substrate (eIF2α) by a recombinant PERK enzyme in the presence of varying concentrations of the inhibitor.

  • Methodology:

    • Recombinant GST-PERK (amino acids 536–1116) is incubated with the substrate, 6-His-full-length human eIF2α.[6]

    • The reaction is initiated by adding ATP.

    • This compound is added at a range of concentrations to determine the dose-dependent inhibition of eIF2α phosphorylation.

    • The level of phosphorylated eIF2α is quantified, typically using methods like ELISA or radiometric assays, to calculate the IC50 value.

Cellular UPR Activation and Western Blot Analysis

This experiment confirms the inhibition of the PERK signaling cascade within intact cells.

  • Principle: Cells are treated with a UPR-inducing agent to activate PERK. The levels of phosphorylated PERK and its downstream targets are then measured by Western blot to assess the efficacy of this compound.

  • Methodology:

    • Cell Culture: Human tumor cell lines (e.g., BxPC3 pancreatic cancer cells) are cultured in standard medium.[1]

    • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

    • UPR Induction: UPR is induced by adding agents like tunicamycin (e.g., 5 µg/mL) or thapsigargin for several hours (e.g., 6 hours).[1][6]

    • Cell Lysis: Cells are harvested and lysed to extract total protein.

    • Western Blot: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phospho-PERK (Thr980), total PERK, phospho-eIF2α (Ser51), total eIF2α, ATF4, and CHOP.[1][3]

    • Detection: Blots are incubated with secondary antibodies and visualized to determine the reduction in stress-induced protein phosphorylation and expression.

Western_Blot_Workflow A 1. Culture Cells (e.g., BxPC3) B 2. Pre-treat with This compound A->B C 3. Induce UPR (e.g., Tunicamycin) B->C D 4. Lyse Cells & Extract Protein C->D E 5. SDS-PAGE & Western Blot D->E F 6. Probe with Antibodies (p-PERK, p-eIF2α, ATF4) E->F G 7. Detect & Analyze Inhibition F->G

Caption: General workflow for cellular Western blot analysis.
In Vivo Human Tumor Xenograft Model

This model assesses the impact of this compound on tumor growth and angiogenesis in a living organism.

  • Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and the effects on tumor volume and tumor vasculature are measured.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

    • Cell Implantation: Human tumor cells (e.g., BxPC3) are injected subcutaneously.

    • Tumor Growth: Tumors are allowed to grow to a palpable size.

    • Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered orally, typically twice daily at doses such as 50 mg/kg and 150 mg/kg.[1][6]

    • Tumor Measurement: Tumor volumes are measured regularly (e.g., twice a week) using calipers.

    • Endpoint Analysis: At the end of the study, tumors are excised.

    • Immunohistochemistry (IHC): Tumor sections are stained with antibodies against vascular markers like MECA (pan-endothelial cell antigen) and von Willebrand Factor (vWF) to assess microvessel density.[6]

    • Vascular Perfusion Analysis: Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) may be used to assess changes in vascular perfusion and permeability.[5]

Important Considerations

While this compound is a potent PERK inhibitor, some research has indicated potential off-target effects. Notably, at certain concentrations, this compound has been shown to inhibit Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and cell death, independently of its effects on PERK.[8][9] This dual activity should be considered when interpreting results, particularly in studies involving inflammation or TNF-mediated signaling.

Conclusion

This compound effectively targets the PERK branch of the unfolded protein response, a critical pathway for tumor cell adaptation and survival. Preclinical data strongly support its anti-angiogenic properties, demonstrating a reduction in tumor vascularity and perfusion, which contributes to its overall anti-tumor efficacy. The experimental protocols outlined in this guide provide a framework for further investigation into the therapeutic potential of PERK inhibition in oncology. The high selectivity and potent in vivo activity of this compound make it a valuable tool for research and a promising candidate for further drug development.

References

The PERK Inhibitor GSK2656157: A Technical Overview of its Initial Exploration in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2656157 is a potent and highly selective, ATP-competitive inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1][2] PERK is a critical transducer of the unfolded protein response (UPR), a cellular stress response pathway activated by endoplasmic reticulum (ER) stress.[3] In the tumor microenvironment, conditions such as hypoxia, nutrient deprivation, and high metabolic demand lead to ER stress, making the UPR and specifically the PERK pathway attractive targets for cancer therapy.[3][4] Initial investigations into this compound have demonstrated its potential as an anti-cancer agent through its ability to modulate the PERK signaling pathway, inhibit tumor growth, and reduce angiogenesis.[3][4] This technical guide provides a comprehensive overview of the foundational preclinical research on this compound in oncology, detailing its mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its initial investigations.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by directly inhibiting the kinase activity of PERK.[1] Under ER stress, PERK autophosphorylates and subsequently phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event leads to a global attenuation of protein synthesis, reducing the protein-folding load on the ER. However, it paradoxically promotes the translation of specific mRNAs, including that of activating transcription factor 4 (ATF4).[3] ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, often mediated by the transcription factor CHOP (C/EBP homologous protein).[4] this compound, by inhibiting PERK, prevents the phosphorylation of eIF2α and the subsequent downstream signaling cascade, thereby disrupting the adaptive mechanisms that allow cancer cells to survive in the stressful tumor microenvironment.[4][5]

Caption: The PERK/eIF2α/ATF4 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity and anti-proliferative effects of this compound have been quantified in various assays. The following tables summarize key quantitative data from initial preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTarget/Cell LineIC50Reference(s)
Cell-Free Kinase AssayPERK0.9 nM[1][2]
Cellular Autophosphorylation AssayA549 (Human Lung Carcinoma)30 nM
Cellular Assay (inhibition of p-eIF2α, ATF4, CHOP)Multiple Cell Lines10-30 nM[4]
Cell Proliferation Assay (in the absence of exogenous UPR inducers)Multiple Human Tumor Cell Lines6-25 µM[1]

Table 2: In Vivo Efficacy of this compound in Human Tumor Xenograft Models

Tumor ModelDosing Regimen (Oral)Tumor Growth InhibitionReference(s)
BxPC-3 (Pancreatic)50 mg/kg, twice dailySignificant inhibition[4]
BxPC-3 (Pancreatic)150 mg/kg, twice daily~90%[4]
HPAC (Pancreatic)150 mg/kg, twice daily~54%[4]
Capan-2 (Pancreatic)150 mg/kg, twice daily~114% (regression)[4]
NCI-H929 (Multiple Myeloma)150 mg/kg, twice daily~70%[4]

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterValueReference(s)
Half-life (t1/2)< 2 hours[3]
Oral Bioavailability (F%)Good[3]
ClearanceLow to moderate[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial investigations of this compound are provided below.

Cell Viability Assay

This protocol is a standard method to assess the effect of this compound on the proliferation of cancer cell lines.

Cell_Viability_Workflow A 1. Seed cancer cells in 96-well plates B 2. Allow cells to adhere overnight A->B C 3. Treat cells with a serial dilution of this compound B->C D 4. Incubate for 72 hours C->D E 5. Add CellTiter-Glo® reagent D->E F 6. Measure luminescence E->F G 7. Calculate IC50 values F->G

Caption: Workflow for a typical cell viability assay to determine the IC50 of this compound.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • 96-well clear bottom plates

  • This compound (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare a serial dilution of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).

  • Incubate the plates for 72 hours at 37°C.

  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the log of the drug concentration and fitting the data to a four-parameter logistic curve.

Western Blot Analysis of PERK Pathway Proteins

This protocol details the detection of key proteins in the PERK signaling pathway to confirm the mechanism of action of this compound.

Materials:

  • Cancer cell lines

  • This compound

  • ER stress inducer (e.g., thapsigargin or tunicamycin)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-PERK (Thr980)

    • Rabbit anti-PERK

    • Rabbit anti-phospho-eIF2α (Ser51)

    • Mouse anti-eIF2α

    • Rabbit anti-ATF4

    • Mouse anti-CHOP

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Induce ER stress by adding thapsigargin (e.g., 1 µM) or tunicamycin (e.g., 5 µg/mL) for the desired time (e.g., 6 hours).

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions are typically 1:1000.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

In Vivo Tumor Xenograft Study

This protocol describes a typical subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.

Xenograft_Workflow A 1. Subcutaneously implant human tumor cells into immunocompromised mice B 2. Monitor tumor growth A->B C 3. Randomize mice into treatment groups when tumors reach a specific volume B->C D 4. Administer this compound or vehicle (e.g., twice daily oral gavage) C->D E 5. Measure tumor volume and body weight regularly D->E F 6. Euthanize mice at the end of the study E->F G 7. Excise and analyze tumors F->G

Caption: Workflow for an in vivo tumor xenograft study with this compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween-80 in water)

  • Calipers

Procedure:

  • Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 100-200 mm^3, randomize the mice into treatment and control groups.

  • Prepare the this compound formulation in the vehicle at the desired concentration.

  • Administer this compound or vehicle to the respective groups via oral gavage twice daily.

  • Continue to measure tumor volume and body weight 2-3 times per week.

  • The study is typically terminated when tumors in the control group reach a predetermined size or after a set duration.

  • At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., immunohistochemistry).

Conclusion

The initial investigations into this compound have laid a strong foundation for its potential as a therapeutic agent in oncology. By selectively targeting the PERK kinase, this compound disrupts a key survival pathway utilized by cancer cells to adapt to the harsh tumor microenvironment. The quantitative data from in vitro and in vivo studies demonstrate its potent inhibitory activity and significant anti-tumor efficacy. The detailed experimental protocols provided in this guide offer a framework for the continued research and development of PERK inhibitors as a novel class of anti-cancer drugs. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound in various cancer types.

References

Foundational Studies of the PERK Inhibitor GSK2656157 in Neurodegenerative Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Endoplasmic reticulum (ER) stress and the subsequent activation of the Unfolded Protein Response (UPR) are increasingly recognized as key pathological features in a range of neurodegenerative diseases.[1][2][3] The accumulation of misfolded proteins, a hallmark of conditions like Alzheimer's, Parkinson's, and prion diseases, triggers the UPR. One of the three primary UPR effectors is the Protein Kinase R (PKR)-like ER kinase (PERK).[3] Chronic activation of the PERK pathway leads to a sustained shutdown of global protein synthesis and can ultimately trigger apoptosis, contributing to neuronal loss.[1][2]

GSK2656157 is a potent and selective, second-generation, ATP-competitive inhibitor of PERK.[4][5] It was developed to have improved pharmacokinetic and physical properties compared to its predecessor, GSK2606414.[5] By inhibiting PERK, this compound aims to restore protein synthesis and prevent downstream pro-apoptotic signaling, offering a promising therapeutic strategy to mitigate neurodegeneration. This document provides a detailed overview of the foundational preclinical studies of this compound and related PERK inhibitors in various neurodegenerative disease models.

Mechanism of Action: PERK Signaling Inhibition

Under ER stress, PERK dimerizes and autophosphorylates, activating its kinase domain. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α) at Serine 51.[3] This phosphorylation event inhibits the guanine nucleotide exchange factor eIF2B, leading to a global attenuation of mRNA translation.[3] While this reduces the load of new proteins entering the ER, it paradoxically allows for the preferential translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4).[3] ATF4, in turn, upregulates genes involved in stress resistance but also pro-apoptotic factors like CHOP (C/EBP homologous protein) under prolonged stress.[1][2]

This compound acts as an ATP-competitive inhibitor, binding to the kinase active site of PERK and preventing its autophosphorylation.[6] This blockade prevents the downstream phosphorylation of eIF2α and subsequent translational repression and ATF4/CHOP induction.[2][7]

PERK_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol ER_Stress Misfolded Proteins (ER Stress) PERK_inactive PERK (Inactive) ER_Stress->PERK_inactive triggers activation PERK_active p-PERK (Active) PERK_inactive->PERK_active autophosphorylation eIF2a eIF2α PERK_active->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a Translation Global Protein Synthesis p_eIF2a->Translation inhibits ATF4 ATF4 Translation p_eIF2a->ATF4 promotes CHOP CHOP Expression ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis leads to This compound This compound This compound->PERK_inactive inhibits autophosphorylation

Caption: PERK signaling pathway and inhibition by this compound.

Foundational In Vitro & In Vivo Studies

This compound and its analogue GSK2606414 have demonstrated neuroprotective effects across a variety of neurodegenerative disease models.

Prion Disease

In a mouse model of prion disease, oral administration of the PERK inhibitor GSK2606414 prevented the development of clinical symptoms.[8] The treatment abrogated the UPR-mediated translational repression, leading to significant neuroprotection throughout the brain.[8] This was one of the seminal studies highlighting the therapeutic potential of PERK inhibition in neurodegeneration.

Alzheimer's Disease (AD)

In mouse models of AD, PERK inhibitors have shown protective effects.[1] Prolonged activation of the PERK pathway in AD is known to impair memory and promote neurodegeneration by suppressing protein synthesis.[1] While specific quantitative data for this compound in AD models is not detailed in the provided context, its mechanism directly counters this pathological process.

Parkinson's Disease (PD)

Activation of PERK signaling has been confirmed in postmortem brain tissue from PD patients and in multiple rodent models of the disease.[9]

  • Neurotoxin Model: In a 6-OHDA (6-hydroxydopamine) mouse model of PD, oral administration of GSK2606414 protected nigral-dopaminergic neurons from cell death.[9] This neuroprotective effect was associated with improved motor performance, an increase in dopamine levels, and restored expression of synaptic proteins.[9] However, this study also noted potential pancreatic toxicity with chronic use of GSK2606414.[9]

Amyotrophic Lateral Sclerosis (ALS)

The role of PERK modulation in ALS is more complex, with studies yielding conflicting results. In the SOD1G93A mouse model of ALS, treatment with the PERK inhibitor GSK2606414 did not confer therapeutic benefits, failing to alter disease progression or survival.[10] This suggests that PERK inhibition may not be a viable therapeutic strategy for this specific genetic form of ALS.[10]

Spinal Cord Injury (SCI)

Acute pharmacological inhibition of PERK using this compound has shown significant benefits in a mouse model of SCI.

  • In Vivo Model: Mice treated with this compound for 72 hours post-injury showed improved white matter sparing and hindlimb locomotor recovery.[7] This was correlated with an increased number of oligodendrocytes at the injury epicenter.[7]

  • In Vitro Model: this compound protected cultured primary mouse oligodendrocyte precursor cells from ER stress-induced cytotoxicity.[7]

Pelizaeus-Merzbacher Disease (PMD)

PMD is a myelin disorder where misfolded proteolipid protein 1 (PLP1) accumulates in the ER of oligodendrocytes, causing ER stress.

  • Myelinoid Model: In a 3D "myelinoid" organoid model of PMD, treatment with this compound partially rescued the pathological phenotype.[11] The inhibitor helped mobilize the retained PLP1 from the ER into the oligodendrocyte processes and increased the expression of the oligodendrocyte-specific transcription factor MYRF.[11]

Quantitative Data Summary

ParameterCompoundModel SystemValue/ResultReference
IC50 (In Vitro) This compoundCell-free PERK assay0.9 nM [4][5]
IC50 (In Cells) This compoundVarious cell lines (ER stress induced)10-30 nM [2][4][5]
Kinase Selectivity This compoundPanel of >300 kinases>500-fold selective for PERK[4]
UPR Gene Downregulation This compoundCell culture>4-fold decrease (DDIT3, HERPUD1, etc.)[4]
ATF4 Reduction GSK2606414Tunicamycin-challenged mice23% (18 mg/kg), 45% (50 mg/kg)[10]
CHOP Reduction GSK2606414Tunicamycin-challenged mice42% (18 mg/kg), 70% (50 mg/kg)[10]

Experimental Protocols & Methodologies

Representative In Vivo Protocol (Spinal Cord Injury Model)

This protocol is based on the methodology described for this compound in a mouse model of SCI.[7]

  • Animal Model: Adult mice undergo a surgical procedure to induce a spinal cord contusion injury.

  • Compound Preparation: this compound is suspended in a vehicle (e.g., 0.5% methylcellulose) to a concentration of 10 mg/mL.

  • Administration: The this compound suspension is administered by oral gavage at a dose of 50 mg/kg.

  • Dosing Regimen: The first dose is administered 1-hour post-SCI. Subsequent doses are given every 12 hours for a total duration of 72 hours (total of 6 doses).

  • Outcome Measures:

    • Behavioral Analysis: Hindlimb locomotion is assessed using standardized scoring systems (e.g., Basso Mouse Scale).

    • Histological Analysis: Spinal cord tissue is collected at the end of the study. Immunohistochemistry is performed to quantify white matter sparing (e.g., using Luxol Fast Blue stain) and the number of surviving oligodendrocytes (e.g., using Olig2 or CC1 markers).

    • Biochemical Analysis: Western blotting of tissue lysates from the injury site is used to measure levels of p-PERK, p-eIF2α, ATF4, and CHOP to confirm target engagement.

Experimental_Workflow cluster_Phase1 Induction cluster_Phase2 Treatment cluster_Phase3 Analysis Model Induce Neurodegenerative Model (e.g., SCI in mice) Dosing Administer this compound (e.g., 50 mg/kg, oral gavage) or Vehicle Control Model->Dosing Regimen Repeated Dosing (e.g., twice daily for 3 days) Dosing->Regimen Behavior Behavioral Testing (e.g., Motor Function) Regimen->Behavior Histo Histology / IHC (Neuronal Survival, Oligodendrocytes) Behavior->Histo Biochem Biochemistry (Western Blot) (p-PERK, ATF4, CHOP) Histo->Biochem

Caption: A generalized experimental workflow for in vivo studies.
In Vitro Cell-Based Assays

  • Cell Lines: A variety of human and mouse cell lines are used, including immortalized Mouse Embryonic Fibroblasts (MEFs) (PERK+/+ and PERK-/- for specificity testing) and human tumor cell lines.[8]

  • ER Stress Induction: Cells are treated with agents like thapsigargin (TG) or tunicamycin (TM) to induce ER stress and activate the PERK pathway.

  • This compound Treatment: Cells are pre-treated with varying concentrations of this compound (typically in the nM to low µM range) dissolved in DMSO before the addition of the ER stress inducer.[7][8]

  • Analysis: Cell lysates are collected and analyzed by Western blot to quantify the phosphorylation status of PERK and eIF2α and the expression levels of downstream targets like ATF4 and CHOP.[2][7]

Off-Target Effects and Limitations

While this compound is highly selective, studies with the structurally similar compound GSK2606414 have raised some concerns. Chronic administration in mouse models was associated with pancreatic toxicity, including hyperglycemia and body weight loss, which is characteristic of genetic PERK ablation.[2][9] Furthermore, some evidence suggests that at higher concentrations or in certain contexts, this compound may induce cell death independent of its effect on eIF2α phosphorylation, potentially by inducing ER stress itself.[8] These findings underscore the importance of careful dose selection and monitoring for potential side effects in future clinical development.

Conclusion

The foundational studies of this compound and its precursor GSK2606414 provide compelling evidence for the therapeutic potential of PERK inhibition in several, though not all, neurodegenerative disease models. By preventing the chronic shutdown of protein synthesis and downstream apoptotic signaling, these inhibitors have demonstrated the ability to protect neurons and oligodendrocytes, spare tissue, and improve functional outcomes in preclinical models of prion disease, Parkinson's disease, spinal cord injury, and certain myelin disorders.[1][7][9][11] While challenges related to potential toxicity and a lack of efficacy in models like SOD1-ALS remain, targeting the PERK pathway with compounds like this compound represents a rational and promising strategy for developing novel treatments for a range of devastating neurodegenerative conditions.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2656157 is a potent and highly selective, ATP-competitive inhibitor of the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1] PERK is a key sensor of endoplasmic reticulum (ER) stress and a central component of the Unfolded Protein Response (UPR). In the tumor microenvironment, which is often characterized by hypoxia, nutrient deprivation, and oxidative stress, the UPR is frequently activated to promote cancer cell survival. By inhibiting PERK, this compound can disrupt this pro-survival signaling, leading to apoptosis and reduced tumor growth, making it a valuable tool for cancer research.

These application notes provide recommended working concentrations, detailed protocols for key in vitro experiments, and an overview of the signaling pathway affected by this compound.

Mechanism of Action

Under ER stress, PERK is activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis to reduce the load of new proteins entering the ER. However, it selectively promotes the translation of certain mRNAs, such as activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein). This compound blocks the kinase activity of PERK, thereby preventing the phosphorylation of eIF2α and the subsequent downstream signaling events.[2]

Data Presentation: Recommended Working Concentrations

The optimal working concentration of this compound is dependent on the cell line and the specific experimental endpoint. The following table summarizes key concentrations and IC50 values from in vitro and cell-based assays.

Assay TypeCell Line(s)IC50 / Working ConcentrationNotes
PERK Inhibition (Cell-Free) N/A0.9 nMThis is the half-maximal inhibitory concentration in a biochemical assay using recombinant PERK.[1]
PERK Inhibition (Cellular) Multiple10 - 30 nMThis concentration range effectively inhibits PERK autophosphorylation and eIF2α phosphorylation in cells, leading to decreased ATF4 and CHOP levels upon induction of ER stress.[3][4]
Functional PERK Inhibition A54930 nMThis concentration was shown to inhibit thapsigargin-induced PERK autophosphorylation.[1]
Anti-proliferative Activity Multiple6 - 25 µMThis is the IC50 range for growth inhibition in the absence of exogenously induced ER stress. The effect is more pronounced under conditions of ER stress.[1]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 4.16 mg of this compound (MW: 416.45 g/mol ) in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for longer-term storage.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock. A suggested starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO at the same concentration as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[5]

Protocol 2: Western Blot for PERK Signaling Pathway

This protocol is for analyzing the phosphorylation status of PERK and eIF2α, and the expression levels of ATF4 and CHOP.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound stock solution (10 mM in DMSO)

  • ER stress inducer (e.g., Thapsigargin or Tunicamycin)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-PERK (Thr980), anti-PERK, anti-phospho-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-CHOP, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with the desired concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM) or vehicle (DMSO) for 1-2 hours.

    • Induce ER stress by adding Thapsigargin (e.g., 1 µM) or Tunicamycin (e.g., 5 µg/mL) for an additional 4-6 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate to visualize the protein bands.[6]

Protocol 3: Apoptosis Assay (Annexin V Staining)

This protocol is for the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound stock solution (10 mM in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle (DMSO) for 24-48 hours.

    • Include a positive control for apoptosis (e.g., staurosporine treatment).

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize.

    • Centrifuge the cells and wash twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.[7][8]

    • Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

PERK_Signaling_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP Binding PERK_inactive PERK BiP->PERK_inactive Inhibition PERK_active p-PERK (Active) PERK_inactive->PERK_active Activation eIF2a eIF2α PERK_active->eIF2a Phosphorylation peIF2a p-eIF2α ATF4 ATF4 peIF2a->ATF4 Selective Translation Global Translation Global Translation Attenuation peIF2a->Global Translation CHOP CHOP ATF4->CHOP Upregulation Apoptosis Apoptosis CHOP->Apoptosis This compound This compound This compound->PERK_active Inhibition

Caption: PERK Signaling Pathway and Inhibition by this compound.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting A Seed Cells B Pre-treat with This compound A->B C Induce ER Stress (e.g., Thapsigargin) B->C D Cell Lysis C->D E Protein Quantification (BCA Assay) D->E F SDS-PAGE E->F G Protein Transfer (PVDF membrane) F->G H Blocking G->H I Primary Antibody Incubation H->I J Secondary Antibody Incubation I->J K Detection J->K

Caption: Western Blot Experimental Workflow.

Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis A Seed and Treat Cells with this compound B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate in Dark E->F G Flow Cytometry F->G H Data Analysis (Apoptotic vs. Live vs. Necrotic) G->H

Caption: Apoptosis Assay (Annexin V) Experimental Workflow.

References

Application Notes and Protocols for GSK2656157 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GSK2656157 is a potent and highly selective, ATP-competitive inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK)[1][2]. PERK is a critical transducer of the Unfolded Protein Response (UPR), a signaling pathway activated by endoplasmic reticulum (ER) stress[3]. Under stress conditions, PERK activation leads to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), which attenuates global protein synthesis while promoting the translation of specific stress-responsive genes, such as ATF4[3]. By inhibiting PERK, this compound blocks this signaling cascade, making it a valuable tool for investigating the role of the UPR in various disease contexts, particularly in cancer biology where tumor cells often experience high levels of ER stress due to hypoxia and nutrient deprivation[3][4]. These notes provide detailed protocols and dosage information for the use of this compound in preclinical in vivo mouse models.

Mechanism of Action: PERK Signaling Pathway

This compound selectively inhibits the kinase activity of PERK, thereby preventing the downstream signaling cascade associated with the UPR. The diagram below illustrates the canonical PERK pathway and the point of inhibition by this compound.

PERK_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (e.g., Unfolded Proteins, Hypoxia) PERK PERK ER_Stress->PERK Activates pPERK Phosphorylated PERK (Active) PERK->pPERK Autophosphorylation eIF2a eIF2α pPERK->eIF2a Phosphorylates peIF2a p-eIF2α ATF4 ATF4 Translation peIF2a->ATF4 Promotes Protein_Synth Global Protein Synthesis peIF2a->Protein_Synth Inhibits CHOP CHOP & other stress genes ATF4->CHOP Upregulates GSK This compound GSK->pPERK Inhibits

Caption: PERK signaling pathway and inhibition by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in mouse models, compiled from various preclinical studies.

Table 1: Recommended Dosing Regimens in Mouse Models

Mouse Model Dosage Administration Route Dosing Frequency Key Findings Reference
Human Tumor Xenografts (Pancreatic, Multiple Myeloma) 50 - 150 mg/kg Oral (p.o.) Twice Daily (BID) Dose-dependent tumor growth inhibition (54-114% at 150 mg/kg).[1][5][6] [1][2][5][6]
Pharmacodynamic Study 50 mg/kg Oral (p.o.) Single Dose Complete inhibition of phospho-PERK for up to 8 hours.[1][6] [1][6]
BCG-Infected C57BL/6J Mice Not specified Intraperitoneal (i.p.) Not specified Alleviated lung damage and reduced bacterial load.[7] [7]
TNF-induced Lethal Shock 0.9 mg/kg Intravenous (i.v.) Single Dose Protected mice from lethal doses of TNF.[8][9] [8][9]

| Spinal Cord Injury Model | Not specified | Not specified | Acute (0-72h post-injury) | Improved white matter sparing and locomotor recovery.[10] |[10] |

Table 2: Pharmacokinetic Parameters in Mice

Parameter Value Administration Route Vehicle Reference
Half-life (t½) ~1.25 hours i.v. / p.o. 1% DMSO, 20% Captisol in saline (i.v.); 2% DMSO, 40% PEG 400 in water (p.o.) [3]
Oral Bioavailability (F%) 52% p.o. 2% DMSO, 40% PEG 400 in water [3]

| Clearance | Low to Moderate | i.v. / p.o. | N/A |[3] |

Table 3: Recommended Formulation for Oral Administration

Component Concentration Purpose Reference
This compound Target dose (e.g., 50 mg/kg) Active Pharmaceutical Ingredient [5]
Hydroxypropyl methyl cellulose (HPMC) 0.5% (w/v) Suspending agent [5]
Tween-80 0.1% (v/v) Surfactant/Solubilizing agent [5]

| Water | q.s. to final volume | Vehicle |[5] |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a suspension of this compound suitable for oral gavage in mice, based on formulations used in published xenograft studies.[5]

Materials:

  • This compound powder

  • Hydroxypropyl methyl cellulose (HPMC)

  • Tween-80

  • Sterile deionized water or PBS

  • Sterile conical tubes (15 mL or 50 mL)

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Calculate Required Amounts: Determine the total volume of formulation needed based on the number of mice, their average weight, and the dosing volume (typically 5-10 mL/kg). For example, for 10 mice at ~20g each, dosing at 10 mL/kg, you need 2 mL total volume. Prepare an excess (e.g., 5 mL).

  • Prepare the Vehicle:

    • In a sterile conical tube, add the required volume of water (e.g., 5 mL).

    • Add 0.5% HPMC (w/v). For 5 mL, this is 25 mg.

    • Add 0.1% Tween-80 (v/v). For 5 mL, this is 5 µL.

    • Mix vigorously using a magnetic stirrer until the HPMC is fully dissolved. This may take some time.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder. For a 50 mg/kg dose in a 10 mL/kg dosing volume, the final concentration is 5 mg/mL. For 5 mL of vehicle, you would need 25 mg of this compound.

    • Slowly add the this compound powder to the prepared vehicle while continuously stirring.

    • Continue to stir until a uniform suspension is achieved.

  • Storage and Use: Use the suspension immediately. Ensure the suspension is mixed well (e.g., by vortexing) before drawing each dose to prevent settling.

Protocol 2: Administration via Oral Gavage in Mice

Oral gavage is a common method for precise oral dosing.[11] Proper technique is crucial to minimize stress and prevent injury.

Materials:

  • Prepared this compound suspension

  • Appropriately sized syringe (e.g., 1 mL)

  • Sterile ball-tipped gavage needle (20-22 gauge for adult mice)

  • Animal scale

Procedure:

  • Weigh the Mouse: Accurately weigh the mouse to calculate the precise dose volume.

  • Prepare the Syringe: Draw the calculated volume into the syringe. Ensure the suspension is homogenous and free of air bubbles.

  • Animal Restraint:

    • Restrain the mouse firmly by grasping the loose skin over the neck and shoulders to immobilize the head.

    • The body should be held in a vertical position to straighten the path to the esophagus.

  • Needle Insertion:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars).

    • Pass the needle along the roof of the mouth towards the back of the throat. The mouse should swallow the tip.

    • Gently advance the needle down the esophagus into the stomach. There should be no resistance. If resistance is felt, or the mouse begins to struggle excessively, withdraw immediately and restart.

  • Substance Administration: Once the needle is correctly positioned, slowly depress the plunger to deliver the suspension.

  • Post-Administration: Gently remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as difficulty breathing.

In Vivo Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study using this compound in a tumor xenograft model.

Experimental_Workflow cluster_Setup Phase 1: Study Setup cluster_Execution Phase 2: Treatment & Monitoring cluster_Endpoint Phase 3: Endpoint & Analysis Acclimatization 1. Animal Acclimatization (1-2 weeks) Implantation 2. Tumor Cell Implantation (e.g., subcutaneous) Acclimatization->Implantation Monitoring 3. Tumor Growth Monitoring (Calipers) Randomization 4. Randomization into Groups (e.g., 100-150 mm³ tumors) Monitoring->Randomization Endpoint 7. Study Endpoint Reached (e.g., tumor size limit) Treatment 5. Treatment Initiation (Vehicle vs. This compound) Randomization->Treatment Dosing 6. Daily Monitoring & Dosing (e.g., BID oral gavage) Treatment->Dosing Collection 8. Euthanasia & Tissue Collection (Tumor, Plasma, Organs) Endpoint->Collection Analysis 9. Data Analysis (Tumor Growth Inhibition, Biomarkers) Collection->Analysis

Caption: Typical workflow for an in vivo xenograft efficacy study.

Important Considerations
  • Off-Target Effects: While highly selective for PERK, some studies have noted that at certain concentrations, this compound and the related compound GSK2606414 can inhibit RIPK1, which may be a confounding factor in studies related to inflammation and cell death.[9][12] Researchers should interpret results in these contexts with caution.

  • Toxicity: In some long-term studies, a pancreas-specific phenotype characteristic of genetic PERK ablation has been observed in mice, which may include effects on β-cell function.[3]

  • Vehicle Control: Always include a vehicle-only control group to ensure that the observed effects are due to the compound and not the administration vehicle.

  • Animal Welfare: Oral gavage can be a stressful procedure.[13][14] Ensure personnel are well-trained and proficient to minimize animal stress and ensure data quality.

References

Application Notes and Protocols: Preparation of GSK2656157 Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of GSK2656157, a potent and selective PERK inhibitor, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

This compound is an ATP-competitive inhibitor of the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a key component of the unfolded protein response (UPR).[1][2][3] It is a valuable tool for studying the role of PERK in various cellular processes, including protein folding, stress responses, and diseases such as cancer. Accurate preparation of a stable and concentrated stock solution is the first critical step for any in vitro or in vivo studies. DMSO is the recommended solvent for this compound due to its high solubilizing capacity for this compound.[4][5][6]

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound and the preparation of its stock solution.

ParameterValueReference
Molecular Weight 416.45 g/mol (or Da)[1][2][3][4]
Appearance White to light yellow solid powder[1][3]
Purity >98%[3]
Solubility in DMSO Up to 100 mg/mL[5]
Recommended Stock Concentration 10 mM - 50 mM
Storage of Stock Solution -20°C for up to 6 months[5]

Experimental Protocol

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This is a commonly used concentration for cellular assays.

3.1. Materials and Equipment

  • This compound powder

  • Anhydrous/molecular sieve-dried, sterile DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Sterile pipette tips

  • Vortex mixer

  • (Optional) Water bath or heat block set to 37°C

3.2. Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle this compound powder in a chemical fume hood to avoid inhalation.

  • DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting the procedure.

3.3. Step-by-Step Procedure

  • Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    Example for 1 mL of 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 416.45 g/mol x 1000 mg/g = 4.1645 mg

  • Weigh the this compound powder: Carefully weigh out the calculated mass of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add the desired volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolve the compound: Close the tube tightly and vortex the solution until the this compound powder is completely dissolved. If the compound does not dissolve readily, gentle warming in a 37°C water bath for a few minutes can aid dissolution.[4] Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C. Stock solutions are reported to be stable for up to 6 months when stored properly.[5]

3.4. Calculation Table for Different Stock Concentrations

Desired Stock ConcentrationVolume of DMSOMass of this compound to Weigh (MW = 416.45 g/mol )
10 mM1 mL4.16 mg
20 mM1 mL8.33 mg
50 mM1 mL20.82 mg
10 mM5 mL20.82 mg
50 mM5 mL104.11 mg

Diagrams

4.1. Experimental Workflow

G cluster_prep Preparation cluster_storage Storage start Start calc Calculate Mass of This compound start->calc weigh Weigh this compound Powder calc->weigh add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm if necessary) add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

4.2. Signaling Pathway

G ER_Stress ER Stress PERK PERK ER_Stress->PERK activates p_PERK p-PERK (Active) eIF2a eIF2α PERK->eIF2a phosphorylates This compound This compound This compound->PERK inhibits p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 upregulates UPR Unfolded Protein Response (UPR) ATF4->UPR

Caption: Inhibition of the PERK signaling pathway by this compound.

References

Application Notes and Protocols for GSK2656157 Oral Gavage Preparation in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2656157 is a potent and highly selective, ATP-competitive inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[1][2] PERK is a key transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[3][4][5] Inhibition of PERK by this compound blocks the phosphorylation of its downstream substrate, eukaryotic initiation factor 2 alpha (eIF2α), leading to a reduction in the levels of Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP).[1][3][6] This mechanism makes this compound a valuable tool for investigating the role of the PERK pathway in various pathological conditions, including cancer and neurodegenerative diseases.

These application notes provide detailed protocols for the preparation of this compound for oral gavage administration in animal studies, ensuring consistent and reproducible dosing for in vivo research.

Physicochemical Properties and Storage

A clear understanding of the physicochemical properties of GSK265615T is crucial for its proper handling and formulation.

PropertyValueSource
Molecular Formula C₂₃H₂₁FN₆O[2]
Molecular Weight 416.45 g/mol [2]
Appearance White to light yellow solid---
Solubility DMSO: >20.8 mg/mL[2]Soluble in DMSO to 50 mM[2]
Storage (Powder) Store at -20°C for up to 3 years.[6]
Storage (Stock Solution in DMSO) Store at -80°C for up to 1 year.[6]

PERK Signaling Pathway

Under ER stress, PERK dimerizes and autophosphorylates, initiating a signaling cascade. This compound inhibits this initial activation step.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_cytosol Cytosol ER_Stress ER Stress (Unfolded Proteins) PERK_inactive PERK (inactive) ER_Stress->PERK_inactive activates PERK_active PERK (active) (Dimerized & Autophosphorylated) PERK_inactive->PERK_active dimerizes & autophosphorylates eIF2a eIF2α PERK_active->eIF2a phosphorylates p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 upregulates translation Translation_attenuation Global Translation Attenuation p_eIF2a->Translation_attenuation CHOP CHOP ATF4->CHOP induces expression Apoptosis Apoptosis CHOP->Apoptosis This compound This compound This compound->PERK_active inhibits Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment & Analysis Phase Acclimatization Animal Acclimatization (1 week) Randomization Randomization into Treatment Groups Acclimatization->Randomization Baseline Baseline Measurements (e.g., body weight, tumor volume) Randomization->Baseline Preparation Preparation of this compound Suspension Baseline->Preparation Administration Oral Gavage Administration (Daily or as per protocol) Preparation->Administration Monitoring Daily Monitoring (Health, body weight) Administration->Monitoring Endpoint Endpoint Measurements (e.g., tumor volume) Monitoring->Endpoint Tissue_Collection Tissue Collection & Pharmacodynamic Analysis Endpoint->Tissue_Collection Data_Analysis Data Analysis & Statistical Evaluation Tissue_Collection->Data_Analysis

References

Application Note and Protocol: Detection of p-PERK Inhibition by GSK2656157 Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Unfolded Protein Response (UPR) is a crucial cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Protein kinase R (PKR)-like ER kinase (PERK) is a key transducer of the UPR. Upon ER stress, PERK autophosphorylates and becomes activated, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event attenuates global protein synthesis to reduce the protein load on the ER and selectively promotes the translation of specific mRNAs, such as activating transcription factor 4 (ATF4), to facilitate cellular recovery.[1][2][3] GSK2656157 is a potent and selective ATP-competitive inhibitor of PERK that blocks its autophosphorylation.[4][5] This application note provides a detailed protocol for utilizing Western blot to detect the inhibition of PERK phosphorylation (p-PERK) by this compound in a cellular context.

Signaling Pathway:

PERK_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., Tunicamycin) PERK PERK ER_Stress->PERK Activates pPERK p-PERK (Thr980) (Active) PERK->pPERK Autophosphorylation eIF2a eIF2α pPERK->eIF2a Phosphorylates peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 Selective Translation Translation_Attenuation Global Translation Attenuation peIF2a->Translation_Attenuation UPR_Genes UPR Target Gene Expression ATF4->UPR_Genes Induces This compound This compound This compound->pPERK Inhibits

Caption: PERK signaling pathway and inhibition by this compound.

Experimental Workflow:

Western_Blot_Workflow cluster_SamplePrep Sample Preparation cluster_Electrophoresis Electrophoresis & Transfer cluster_Immunodetection Immunodetection Cell_Culture 1. Cell Culture & Treatment (with ER stress inducer and this compound) Cell_Lysis 2. Cell Lysis (with Phosphatase & Protease Inhibitors) Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant Sample_Boil 4. Sample Preparation for SDS-PAGE (with Laemmli buffer and boiling) Protein_Quant->Sample_Boil SDS_PAGE 5. SDS-PAGE Sample_Boil->SDS_PAGE Transfer 6. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-p-PERK, anti-PERK) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Detection (ECL) Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Caption: Western blot experimental workflow.

Detailed Protocols

Cell Culture and Treatment
  • Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.

  • Optional: To reduce basal phosphorylation levels, serum-starve the cells for 12-24 hours prior to treatment.

  • Pre-treat cells with desired concentrations of this compound (e.g., 10-1000 nM) or vehicle control (DMSO) for 1 hour.[6]

  • Induce ER stress by treating cells with an agent such as tunicamycin (e.g., 5 µg/mL) or thapsigargin (e.g., 1 µmol/L) for a specified time (e.g., 1-6 hours) in the continued presence of this compound or vehicle.[7]

Cell Lysis for Phosphorylated Proteins
  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[8]

  • Completely aspirate the final PBS wash.

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors to each well.[9][10]

  • Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[8]

  • Incubate the lysates on ice for 30 minutes, vortexing occasionally.[9]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[9]

  • Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

Protein Quantification (BCA Assay)
  • Prepare a series of Bovine Serum Albumin (BSA) standards with known concentrations (e.g., 0 to 2 mg/mL).[11]

  • Pipette 10 µL of each standard and unknown protein sample in duplicate into a 96-well microplate.[12]

  • Prepare the BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[11][12]

  • Add 200 µL of the BCA working reagent to each well and mix gently.[11][12]

  • Incubate the plate at 37°C for 30 minutes.[11][12]

  • Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[11][12]

  • Generate a standard curve from the BSA standards and determine the protein concentration of the unknown samples.

SDS-PAGE and Western Blotting
  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[9]

  • Gel Electrophoresis: Load 20-30 µg of protein per well onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at a constant voltage until the dye front reaches the bottom.[9][13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. If using PVDF, pre-activate the membrane in methanol for 30 seconds and then equilibrate in transfer buffer.[14]

  • Blocking: Block the membrane in 5% w/v BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[15] Note: BSA is recommended over non-fat milk for phospho-protein detection to avoid cross-reactivity with casein.[15][16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-PERK (Thr980) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[17]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[9]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[9]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[9]

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.[9]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-PERK antibodies and re-probed for total PERK. Incubate the membrane in a stripping buffer, wash thoroughly, re-block, and then repeat steps 5-9 using an antibody against total PERK.[18]

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Cell Treatment
This compound Concentration10 - 1000 nM[6]
ER Stress Inducer (Tunicamycin)5 µg/mL[7]
ER Stress Inducer (Thapsigargin)1 µmol/L[7]
Treatment Duration1 - 6 hours[7]
Protein Analysis
Protein Loading per Lane20 - 30 µg[9]
Antibody Dilutions
Primary anti-p-PERK (Thr980)1:1000 in 5% BSA/TBST[17][19]
Primary anti-total PERKManufacturer's recommendation
HRP-conjugated Secondary Antibody1:5000 - 1:10,000 in 5% BSA/TBST[9]
Incubation Times
Blocking1 hour at RT or overnight at 4°C
Primary Antibody IncubationOvernight at 4°C[17]
Secondary Antibody Incubation1 hour at RT[9]

Expected Results:

Treatment of cells with an ER stress inducer is expected to increase the phosphorylation of PERK at Threonine 980. Pre-treatment with this compound should result in a dose-dependent decrease in the p-PERK signal, while the total PERK levels should remain relatively constant across all samples. Densitometric analysis of the Western blot bands, normalizing the p-PERK signal to the total PERK signal, will provide a quantitative measure of the inhibitory effect of this compound.

References

Application Notes: Long-Term Storage and Stability of GSK2656157 Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GSK2656157 is a potent and highly selective, ATP-competitive inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a critical effector in the Unfolded Protein Response (UPR).[1][2] It inhibits PERK with an IC50 of 0.9 nM in cell-free assays.[3] By blocking the autophosphorylation of PERK, this compound prevents the subsequent phosphorylation of the eukaryotic initiation factor 2α (eIF2α), thereby modulating protein synthesis and cell fate under conditions of endoplasmic reticulum (ER) stress.[2][3] Given its role in diverse cellular processes, this compound is a valuable tool in cancer, neurodegeneration, and metabolic disease research.

Accurate and reproducible experimental outcomes depend on the consistent potency and purity of this compound solutions. Improper storage can lead to degradation, precipitation, or loss of activity, compromising research results. These application notes provide detailed recommendations and protocols for the long-term storage and stability assessment of this compound solutions to ensure their integrity and performance. Notably, researchers should be aware that this compound has been identified as a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), an off-target activity that can influence TNF-mediated signaling pathways.[4][5]

Recommended Storage Conditions

Proper storage is essential to maintain the stability of this compound. The following tables summarize the recommended conditions for the compound in both solid and solution forms based on supplier data sheets.

Table 1: Storage of Solid this compound

Form Storage Temperature Duration Supplier Recommendations

| Crystalline Solid / Powder | -20°C | ≥ 4 years | Protect from light.[3][6] |

Table 2: Storage of this compound Stock Solutions

Solvent Storage Temperature Duration Key Recommendations
DMSO -80°C 1 year Aliquot solutions to avoid repeated freeze-thaw cycles.[1]
DMSO -20°C Up to 6 months Use fresh, moisture-free DMSO for reconstitution as absorbed moisture can reduce solubility.[1][6]

| Ethanol | -20°C | Data not specified | Stability may be lower than in DMSO; short-term storage recommended. |

Solubility Data

The solubility of this compound in common laboratory solvents is crucial for preparing stable stock solutions.

Table 3: Solubility of this compound

Solvent Concentration Notes
DMSO Up to 100 mg/mL The most common solvent for creating high-concentration stock solutions.[6]
DMF 10 mg/mL An alternative to DMSO.[3]
Ethanol 2 mg/mL Lower solubility compared to DMSO.[3]

| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | For preparing aqueous working solutions from a DMSO stock.[3] |

Protocol for Stability Assessment Using Forced Degradation

To ensure the reliability of experimental data, particularly in long-term studies, the stability of this compound solutions should be verified. A forced degradation study is the standard approach to identify potential degradation pathways and establish a stability-indicating analytical method.[7][8]

Objective: To evaluate the chemical stability of this compound in a DMSO stock solution when subjected to various stress conditions, including acid, base, oxidation, heat, and light.

Materials:

  • This compound powder

  • Anhydrous DMSO (for stock solution)

  • Methanol or Acetonitrile (HPLC grade)

  • Purified water (HPLC grade)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Calibrated oven and photostability chamber

Experimental Workflow:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_data Data Evaluation A Prepare 10 mM this compound Stock in DMSO B Dilute Stock into Stress Media: - Acid (HCl) - Base (NaOH) - Oxidative (H₂O₂) - Thermal (Heat) - Photolytic (Light) - Control (No Stress) A->B C Incubate under Specified Conditions B->C D Collect Samples at Time Points (e.g., 0, 2, 4, 8, 24h) C->D E Neutralize (if needed) & Dilute for HPLC D->E F Analyze via Stability-Indicating HPLC-UV Method E->F G Quantify Peak Area of Parent this compound F->G H Calculate % Degradation and Identify Degradants G->H

Caption: Workflow for forced degradation stability testing of this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Application of Stress:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µM. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µM. Incubate at 60°C.

    • Oxidation: Dilute the stock solution in 3% H₂O₂ to a final concentration of 100 µM. Incubate at room temperature.

    • Thermal Degradation: Dilute the stock solution in DMSO to 100 µM. Incubate at 60°C in the dark.

    • Photolytic Degradation: Expose the 100 µM solution in DMSO to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Control: Keep a 100 µM solution in DMSO at -20°C in the dark.

  • Time-Point Sampling: Collect aliquots from each condition at specified time points (e.g., 0, 2, 8, 24, and 48 hours).

  • Sample Preparation for Analysis:

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µM).

  • HPLC Analysis:

    • Use a validated stability-indicating HPLC method. A reverse-phase C18 column is typically suitable.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient of A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 287 nm[3]

      • Injection Volume: 10 µL

  • Data Analysis:

    • Determine the peak area of the intact this compound in each sample.

    • Calculate the percentage of this compound remaining compared to the time 0 sample.

    • Assess the chromatograms for the appearance of new peaks, which indicate degradation products.

Mechanism of Action and Signaling Pathway

This compound exerts its primary effect by inhibiting the PERK branch of the Unfolded Protein Response (UPR). ER stress, caused by an accumulation of unfolded proteins, activates PERK through autophosphorylation. Activated PERK then phosphorylates eIF2α, leading to a temporary halt in global protein translation while selectively promoting the translation of key stress-response proteins like ATF4. This compound binds to the ATP pocket of PERK, preventing its activation and blocking this entire downstream cascade.

G ER_Stress ER Stress (Unfolded Proteins) PERK PERK ER_Stress->PERK activates pPERK p-PERK (Active) PERK->pPERK autophosphorylation eIF2a eIF2α pPERK->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 Translation peIF2a->ATF4 promotes Prot_Synth Global Protein Synthesis peIF2a->Prot_Synth inhibits CHOP CHOP & Stress Response Genes ATF4->CHOP upregulates GSK This compound GSK->PERK inhibits RIPK1 Off-Target Alert: This compound also potently inhibits RIPK1 kinase.

Caption: PERK signaling pathway and inhibition by this compound.

References

Application of GSK2656157 in Spinal Cord Injury Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

The therapeutic rationale for using GSK2656157 in SCI studies is centered on its ability to attenuate the ERSR. Following trauma to the spinal cord, cellular stress leads to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, triggering the activation of PERK. Activated PERK then phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a global reduction in protein synthesis but selectively enhances the translation of activating transcription factor 4 (ATF4). While this is initially a protective response, prolonged activation can lead to apoptosis, mediated by downstream effectors like C/EBP homologous protein (CHOP). By inhibiting PERK, this compound prevents the phosphorylation of eIF2α and the subsequent downstream signaling, thereby protecting vulnerable cell populations, such as oligodendrocytes, from ER stress-induced death.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties and effects of this compound from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Type/SystemReference
IC50 (PERK inhibition)0.9 nMCell-free assay
IC50 (inhibition of PERK activation)10-30 nMMultiple cell lines

Table 2: Effects of this compound in a Mouse Model of Spinal Cord Injury

ParameterVehicle ControlThis compound-TreatedTime PointReference
pPERK Protein Levels (relative to total PERK)IncreasedReduced24h post-SCI
peIF2α Protein Levels (relative to total eIF2α)IncreasedIncreased (paradoxical)24h post-SCI
Olig2+ Cells (at injury epicenter)Baseline20-30% Increase6 weeks post-SCI
CC1+/Olig2+ Cells (mature oligodendrocytes)BaselineIncreased Ratio6 weeks post-SCI

Experimental Protocols

In Vivo Murine Model of Contusive Spinal Cord Injury and this compound Administration

This protocol describes the induction of a thoracic spinal cord injury in mice and the subsequent acute administration of this compound.

Materials:

  • Adult mice (e.g., C57BL/6)

  • Anesthetic (e.g., isoflurane)

  • Spinal cord impactor device

  • This compound

  • Vehicle solution (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in water)

  • Surgical tools

  • Post-operative care supplies

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Perform a laminectomy at the thoracic level T9 to expose the spinal cord.

  • Induce a moderate contusion injury using a spinal cord impactor.

  • Immediately following the injury (and for the subsequent 72 hours), administer this compound or a vehicle control. The administration route can be oral gavage or intraperitoneal injection. A previously reported dosing regimen in other models is 50 mg/kg, twice daily.

  • Suture the muscle layers and close the skin with wound clips.

  • Provide post-operative care, including manual bladder expression, hydration, and analgesics, according to institutional guidelines.

  • Monitor locomotor recovery using a standardized scale (e.g., Basso Mouse Scale) at regular intervals.

Western Blot Analysis of ERSR Proteins

This protocol outlines the procedure for assessing the levels of key ERSR proteins in spinal cord tissue lysates.

Materials:

  • Spinal cord tissue from the injury epicenter

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-pPERK, anti-PERK, anti-peIF2α, anti-eIF2α, anti-ATF4, anti-CHOP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Harvest the spinal cord tissue at the desired time point post-injury (e.g., 24 hours).

  • Homogenize the tissue in ice-cold lysis buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities. Normalize the levels of phosphorylated proteins to the total protein levels.

Immunohistochemical Analysis of Oligodendrocytes

This protocol details the staining and quantification of oligodendrocyte lineage cells in spinal cord sections.

Materials:

  • Spinal cord tissue, fixed and cryoprotected

  • Cryostat

  • Microscope slides

  • Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)

  • Primary antibodies (e.g., anti-Olig2 for oligodendrocyte lineage cells, anti-CC1 for mature oligodendrocytes)

  • Fluorescently-labeled secondary antibodies

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Perfuse the animal with 4% paraformaldehyde to fix the tissues.

  • Dissect the spinal cord and post-fix overnight, followed by cryoprotection in a sucrose solution.

  • Cut transverse sections (e.g., 20 µm) of the spinal cord using a cryostat and mount them on slides.

  • Permeabilize and block the sections for 1 hour at room temperature.

  • Incubate the sections with primary antibodies overnight at 4°C.

  • Wash the sections with PBS and incubate with fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.

  • Counterstain the nuclei with DAPI or Hoechst.

  • Wash the sections and coverslip with mounting medium.

  • Image the sections using a confocal microscope.

  • Quantify the number of Olig2+ and CC1+/Olig2+ cells within a defined area of the white matter at the injury epicenter.

Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress Spinal Cord Injury (ER Stress) PERK_inactive PERK ER_Stress->PERK_inactive activates PERK_active p-PERK PERK_inactive->PERK_active autophosphorylation eIF2a eIF2α PERK_active->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 Translation peIF2a->ATF4 promotes Global_Translation Global Protein Synthesis peIF2a->Global_Translation inhibits CHOP CHOP Expression ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis leads to This compound This compound This compound->PERK_active inhibits

Caption: The PERK signaling pathway in spinal cord injury and the inhibitory action of this compound.

Experimental_Workflow cluster_Assessments Assessments cluster_Histology_Details Histological Details cluster_Biochemistry_Details Biochemical Details SCI_Model 1. Induce Spinal Cord Injury (T9 contusion in mice) Treatment 2. Administer this compound or Vehicle (acute, 0-72h post-injury) SCI_Model->Treatment Behavior 3a. Behavioral Analysis (e.g., Basso Mouse Scale) Treatment->Behavior Histology 3b. Histological Analysis (6 weeks post-SCI) Treatment->Histology Biochemistry 3c. Biochemical Analysis (24h post-SCI) Treatment->Biochemistry IHC Immunohistochemistry (Olig2, CC1) Histology->IHC WM_Sparing White Matter Sparing Histology->WM_Sparing WB Western Blot (pPERK, peIF2α, etc.) Biochemistry->WB

Application Notes and Protocols for Studying ER Stress-Induced Apoptosis with GSK2656157

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations to this environment, such as nutrient deprivation, hypoxia, or the accumulation of misfolded proteins, lead to a state of cellular stress known as ER stress. In response, cells activate a signaling network called the Unfolded Protein Response (UPR) to restore homeostasis. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6. While initially a pro-survival mechanism, prolonged or severe ER stress can shift the UPR towards inducing apoptosis, or programmed cell death.[1][2][3]

One of the key pathways in ER stress-induced apoptosis is initiated by the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[4][5] Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis but also the preferential translation of Activating Transcription Factor 4 (ATF4).[2][5][6] ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[7][8][9] CHOP then promotes apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic factors.[6][8]

GSK2656157 is a potent and selective inhibitor of PERK kinase activity.[10] This makes it an invaluable chemical tool for investigating the specific role of the PERK branch of the UPR in ER stress-induced apoptosis. By blocking PERK, this compound prevents the downstream activation of eIF2α, ATF4, and CHOP, thereby allowing researchers to dissect the contribution of this pathway to cell death.[10] However, it is important to note that some studies have suggested potential off-target effects, such as the inhibition of RIPK1, which should be considered when interpreting results.[11][12]

Key Signaling Pathway: PERK-Mediated Apoptosis

The following diagram illustrates the canonical PERK signaling pathway leading to apoptosis and the point of inhibition by this compound.

PERK_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus UnfoldedProteins Unfolded Proteins PERK_inactive Inactive PERK UnfoldedProteins->PERK_inactive ER Stress PERK_active Active PERK (Dimerized & Autophosphorylated) PERK_inactive->PERK_active eIF2a eIF2α PERK_active->eIF2a Phosphorylation peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 Translation peIF2a->ATF4 Inhibition Inhibition peIF2a->Inhibition CHOP CHOP Transcription ATF4->CHOP ProteinSynth Global Protein Synthesis Inhibition->ProteinSynth Apoptosis Apoptosis CHOP->Apoptosis GSK This compound GSK->PERK_active Inhibition

Caption: PERK signaling pathway in ER stress-induced apoptosis.

Application Notes

This compound serves as a critical tool for elucidating the role of the PERK pathway in apoptosis under conditions of ER stress.

  • Confirming PERK Pathway Involvement: The primary application is to determine if apoptosis induced by a specific ER stressor (e.g., tunicamycin, thapsigargin, or a novel compound) is dependent on PERK signaling. A reduction in apoptosis in the presence of this compound strongly suggests the involvement of this pathway.

  • Dose-Response Analysis: By treating cells with varying concentrations of this compound, researchers can establish a dose-dependent inhibition of PERK activity and its downstream effects on apoptosis. This helps in determining the optimal concentration for experiments and understanding the sensitivity of the cellular system to PERK inhibition.

  • Dissecting UPR Branches: In combination with inhibitors for the other UPR branches (IRE1α and ATF6, when available), this compound allows for the dissection of the relative contributions of each branch to the overall apoptotic response.

  • Therapeutic Potential Studies: In disease models where ER stress is implicated (e.g., neurodegenerative diseases, metabolic disorders, and some cancers), this compound can be used to evaluate the therapeutic potential of targeting the PERK pathway to mitigate cell death.[13] For instance, studies have shown that this compound can protect oligodendrocytes from ER stress-induced cytotoxicity.[13]

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effect of this compound on ER stress-induced apoptosis.

Experimental_Workflow cluster_assays Assays start Start: Seed Cells treatment Treatment Groups: 1. Vehicle Control 2. ER Stressor (e.g., Tunicamycin) 3. This compound + ER Stressor 4. This compound only start->treatment incubation Incubate for Defined Time Period (e.g., 24-48h) treatment->incubation harvest Harvest Cells incubation->harvest analysis Downstream Analysis harvest->analysis viability Cell Viability (MTT/CCK-8) analysis->viability apoptosis Apoptosis Assay (Annexin V/PI) analysis->apoptosis western Western Blot (p-PERK, ATF4, CHOP, Cleaved Caspase-3) analysis->western data Data Analysis & Interpretation viability->data apoptosis->data western->data

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

Protocol 1: Induction of ER Stress and Treatment with this compound

This protocol describes the general procedure for treating cultured cells to induce ER stress and inhibit the PERK pathway.

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for Western blotting and flow cytometry) at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

  • Preparation of Reagents:

    • ER Stress Inducers: Prepare stock solutions of tunicamycin (e.g., 5 mg/mL in DMSO) or thapsigargin (e.g., 1 mM in DMSO).[14][15] Tunicamycin induces ER stress by inhibiting N-linked glycosylation, while thapsigargin does so by inhibiting the SERCA pump, leading to ER calcium depletion.[14][16]

    • PERK Inhibitor: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Treatment:

    • For experiments involving PERK inhibition, pre-treat cells with the desired concentration of this compound (a typical starting range is 0.1-1 µM) for 1-2 hours before adding the ER stressor.[17]

    • Add the ER stress inducer to the media. Common working concentrations are 1-5 µg/mL for tunicamycin or 0.1-1 µM for thapsigargin, though these should be optimized for your cell line.[14][15][18]

    • Include appropriate controls: vehicle-only (e.g., DMSO), ER stressor-only, and this compound-only.

  • Incubation: Incubate the cells for the desired time period (e.g., 16, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.

Protocol 2: Cell Viability Assay (CCK-8 Assay)

This assay measures the number of viable cells based on the metabolic reduction of a tetrazolium salt.

  • Plate Cells: Seed cells in a 96-well plate and treat as described in Protocol 1.

  • Add Reagent: Following the incubation period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[17]

  • Incubate: Incubate the plate for 1-4 hours at 37°C.[17]

  • Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.[17]

  • Calculate Viability: Express the absorbance of treated wells as a percentage of the vehicle-treated control wells to determine relative cell viability.[17]

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Harvest Cells: After treatment (Protocol 1), collect both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin, and neutralize with serum-containing media.[19] Combine with the supernatant containing floating cells.

  • Wash Cells: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet with cold PBS.[20]

  • Resuspend: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Western Blot Analysis

This protocol is for detecting changes in the protein levels of key markers in the PERK pathway and apoptosis.

  • Cell Lysis: After treatment (Protocol 1), wash cells with cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[22]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[17]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PERK, ATF4, CHOP, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.[23][24][25]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[25] Densitometry analysis can be performed to quantify protein expression levels.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from the experiments described above.

Table 1: Effect of this compound on Cell Viability under ER Stress

Treatment GroupConcentrationMean Cell Viability (%) ± SD
Vehicle Control-100 ± 4.5
Tunicamycin (TM)2 µg/mL45.2 ± 5.1
This compound1 µM98.1 ± 3.8
TM + this compound2 µg/mL + 1 µM85.7 ± 4.9

Table 2: Effect of this compound on Apoptosis Rates under ER Stress

Treatment GroupConcentrationEarly Apoptotic Cells (%) ± SDLate Apoptotic/Necrotic Cells (%) ± SD
Vehicle Control-2.1 ± 0.51.5 ± 0.3
Tunicamycin (TM)2 µg/mL28.4 ± 2.215.3 ± 1.8
This compound1 µM2.5 ± 0.61.8 ± 0.4
TM + this compound2 µg/mL + 1 µM8.9 ± 1.14.2 ± 0.7

Table 3: Densitometric Analysis of Western Blot Results

Treatment Groupp-PERK / Total PERK (Relative Fold Change)CHOP / β-actin (Relative Fold Change)Cleaved Caspase-3 / β-actin (Relative Fold Change)
Vehicle Control1.01.01.0
Tunicamycin (TM)5.88.26.5
This compound1.11.21.1
TM + this compound1.32.11.9

Logical Relationship Diagram

This diagram illustrates the logical framework for using this compound to test the hypothesis that ER stress induces apoptosis via the PERK pathway.

Logic_Diagram cluster_outcomes Possible Outcomes hypothesis Hypothesis: ER Stress induces apoptosis via the PERK pathway experiment Experiment: Treat cells with ER stressor +/- this compound hypothesis->experiment prediction Prediction: This compound will rescue cells from ER stress-induced apoptosis experiment->prediction outcome1 Outcome 1: Apoptosis is significantly reduced prediction->outcome1 outcome2 Outcome 2: Apoptosis is not reduced prediction->outcome2 conclusion1 Conclusion: Hypothesis Supported. PERK pathway is a key mediator. outcome1->conclusion1 conclusion2 Conclusion: Hypothesis Not Supported. Apoptosis is PERK-independent. outcome2->conclusion2

Caption: Logical framework for hypothesis testing with this compound.

References

Troubleshooting & Optimization

GSK2656157 off-target effects on RIPK1 and other kinases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of GSK2656157, with a particular focus on its interaction with Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) and other kinases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a highly selective and potent ATP-competitive inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[1][2] In cell-free assays, it demonstrates an IC50 of 0.9 nM for PERK.[1][2][3] It was developed to study the biological functions of PERK, a key mediator of the Unfolded Protein Response (UPR).[3]

Q2: What are the known off-target effects of this compound?

While highly selective for PERK, this compound has been shown to have significant off-target effects, most notably the inhibition of RIPK1.[4][5][6] This interaction is potent and can lead to misinterpretation of experimental results if not accounted for.[6][7] Studies have shown that this compound can inhibit RIPK1 kinase activity at concentrations that do not affect PERK activity in cells.[5][6][8]

In a screening against a panel of 300 kinases, 44 were inhibited by more than 50% at a 10 µM concentration of this compound.[3] Of these, 15 kinases showed over 80% inhibition and were selected for further dose-response analysis.[3]

Q3: How potent is the inhibition of RIPK1 by this compound?

This compound is a very potent inhibitor of RIPK1, with a potency that is at least 10 times higher than the well-known RIPK1 inhibitor, Necrostatin-1s (NEC-1s).[5] Some studies suggest it is approximately 100 times more potent than NEC-1s.[6][7] This makes it a dual inhibitor of PERK and RIPK1.

Q4: What are the experimental implications of the off-target effects on RIPK1?

The inhibition of RIPK1 by this compound can confound studies on cellular processes involving this kinase, such as TNF-mediated necroptosis and apoptosis.[5][6][7] For instance, this compound has been shown to protect cells from TNF-mediated RIPK1-dependent cell death independently of its effect on PERK.[5][6] Therefore, any observed effects on these pathways when using this compound should not be solely attributed to PERK inhibition.

Q5: How can I control for the off-target effects of this compound in my experiments?

To ensure that the observed effects are due to PERK inhibition and not off-target interactions, consider the following control experiments:

  • Use a structurally different PERK inhibitor: Employ another PERK inhibitor with a different chemical structure, such as AMG44, to see if the same phenotype is observed.[5]

  • Use a downstream PERK signaling inhibitor: Utilize an inhibitor that acts downstream of PERK, like ISRIB, which reverses the effects of eIF2α phosphorylation.[5]

  • Use a specific RIPK1 inhibitor: Compare the effects of this compound with a selective RIPK1 inhibitor, such as GSK'963, to delineate the contribution of RIPK1 inhibition.[6][7]

  • Perform experiments in PERK knockout cells: Using PERK-/- cells can help determine if the effects of this compound are PERK-dependent.[9]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected inhibition of apoptosis or necroptosis. The observed effect may be due to the off-target inhibition of RIPK1 by this compound, rather than PERK inhibition.[5][6][7]1. Perform control experiments with a specific RIPK1 inhibitor to assess the contribution of RIPK1 inhibition. 2. Use a structurally different PERK inhibitor as a control. 3. Validate your findings in PERK knockout cells.
Inconsistent results across different cell lines. Cell lines may have varying levels of PERK and RIPK1 expression and different dependencies on their respective signaling pathways.1. Characterize the expression levels of PERK and RIPK1 in your cell lines. 2. Carefully titrate the concentration of this compound to find a window where PERK is inhibited with minimal off-target effects, if possible.
Observed effects do not correlate with PERK pathway modulation. The phenotype may be a result of the inhibition of other kinases. This compound has been shown to inhibit several other kinases at higher concentrations.[2][3]1. Consult the kinase selectivity data to see if other inhibited kinases could be responsible for the observed phenotype. 2. Lower the concentration of this compound to the lowest effective dose for PERK inhibition to minimize off-target effects.

Quantitative Data: Kinase Selectivity of this compound

The following table summarizes the inhibitory activity of this compound against its primary target, PERK, and key off-target kinases.

Kinase TargetIC50 (nM)NotesReference
PERK 0.9 Primary Target [1][2]
RIPK1~18.2Potent off-target inhibition, significantly stronger than Nec-1s.[5]
HRI (EIF2AK1)460Over 500-fold less potent than against PERK.[10]
PKR (EIF2AK2)905[2]
GCN2 (EIF2AK4)3162[2]
BRK905[2]
Aurora B1259[2]
KHS1764[2]
LCK2344[2]
MEKK32847[2]
MLK22796[2]
ALK53020[2]
MLCK23039[2]
c-MER3431[2]
PI3Kγ3802[2]
WNK35951[2]
LRRK26918[2]
ROCK17244[2]
MSK18985[2]
NEK19807[2]
AXL9808[2]
JAK224547[2]

Experimental Protocols

1. In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol is used to measure the direct inhibitory effect of this compound on kinase activity.

  • Materials:

    • Recombinant GST-hRIPK1 or GST-hPERK protein.

    • ATP.

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 30 mM MgCl2, 4 mM DTT, 0.5 mg/ml BSA, 0.02% CHAPS).

    • This compound at various concentrations.

    • ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Prepare the kinase reaction mixture containing the recombinant kinase (e.g., 150 nM GST-RIPK1 or 16 nM GST-PERK), 50 µM ATP, and kinase reaction buffer.

    • Add increasing concentrations of this compound to the reaction mixture.

    • Incubate the reaction for 4 hours at room temperature.

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

2. Cell Death Analysis (SytoxGreen Assay)

This protocol measures cell death in real-time.

  • Materials:

    • Cells of interest (e.g., Mouse Embryonic Fibroblasts - MEFs).

    • 96-well plates.

    • This compound and other inhibitors (e.g., TNF, zVAD-fmk).

    • SytoxGreen nucleic acid stain (Invitrogen).

    • Fluorescence plate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 10,000 cells per well.

    • The next day, pre-treat the cells with the desired concentrations of this compound for 30 minutes.

    • Induce cell death by adding stimuli such as TNF in combination with cycloheximide, a TAK1 inhibitor, or zVAD-fmk.

    • Add SytoxGreen to the wells at a final concentration of 5 µM.

    • Measure the fluorescence intensity over time using a fluorescence plate reader with controlled temperature and atmosphere settings. An increase in fluorescence indicates loss of membrane integrity and cell death.

3. Immunoprecipitation for Complex IIb Formation

This protocol is used to assess the effect of this compound on the formation of the death-inducing signaling complex IIb.

  • Materials:

    • Cells (e.g., MEFs).

    • This compound, TNF.

    • Lysis buffer (e.g., NP-40 lysis buffer with protease and phosphatase inhibitors).

    • Antibodies for immunoprecipitation (e.g., anti-FADD) and immunoblotting (e.g., anti-RIPK1, anti-caspase-8).

    • Protein A Sepharose beads.

  • Procedure:

    • Seed cells in culture plates.

    • Pre-treat the cells with this compound for 30 minutes before stimulating with TNF (e.g., 1 ng/ml) for 2 hours.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clear the cell lysates by centrifugation.

    • Incubate the supernatant with an antibody against a component of complex IIb (e.g., FADD) overnight.

    • Add Protein A Sepharose beads to pull down the antibody-protein complexes.

    • Wash the beads and elute the proteins.

    • Analyze the immunoprecipitated proteins by Western blotting using antibodies against other components of the complex (e.g., RIPK1, caspase-8) to assess complex formation.

Visualizations

PERK_Signaling_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP sequesters PERK_inactive PERK (inactive) ER_Stress->PERK_inactive activates BiP->PERK_inactive keeps inactive PERK_active PERK (active) (Dimerized & Autophosphorylated) PERK_inactive->PERK_active eIF2a eIF2α PERK_active->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 Translation p_eIF2a->ATF4 Protein_Synth_Inhibition Global Protein Synthesis Inhibition p_eIF2a->Protein_Synth_Inhibition ATF4_nucleus ATF4 ATF4->ATF4_nucleus CHOP CHOP Expression ATF4_nucleus->CHOP Apoptosis Apoptosis CHOP->Apoptosis This compound This compound This compound->PERK_active inhibits

Caption: PERK signaling pathway under ER stress and its inhibition by this compound.

RIPK1_Signaling_Pathway cluster_Membrane Plasma Membrane cluster_Cytosol Cytosol TNF TNF TNFR1 TNFR1 TNF->TNFR1 Complex_I Complex I (TRADD, TRAF2, RIPK1, cIAPs) TNFR1->Complex_I RIPK1_deub Deubiquitinated RIPK1 Complex_I->RIPK1_deub CYLD Complex_IIa Complex IIa (TRADD, FADD, Casp8) RIPK1_deub->Complex_IIa Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) RIPK1_deub->Complex_IIb Casp8_active Active Caspase-8 Complex_IIa->Casp8_active Necroptosis Necroptosis Complex_IIb->Necroptosis Apoptosis Apoptosis This compound This compound This compound->RIPK1_deub inhibits kinase activity Casp8_active->Complex_IIb cleaves RIPK1/3 Casp8_active->Apoptosis cIAP_inhibition cIAP inhibition cIAP_inhibition->RIPK1_deub

Caption: TNF-mediated RIPK1 signaling leading to apoptosis and necroptosis.

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_CellBased Cell-Based Assays cluster_Controls Essential Controls Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Determine_IC50 Determine IC50 values for PERK, RIPK1, and other kinases Kinase_Assay->Determine_IC50 Cell_Treatment Treat cells with this compound and relevant stimuli (e.g., TNF) Determine_IC50->Cell_Treatment Inform concentration range Phenotype_Assay Phenotypic Assay (e.g., Cell Death Assay) Cell_Treatment->Phenotype_Assay Mechanism_Assay Mechanistic Assay (e.g., Western Blot for p-eIF2a, Immunoprecipitation for Complex IIb) Cell_Treatment->Mechanism_Assay Control_Inhibitors Use control inhibitors: - Structurally distinct PERK inhibitor - Specific RIPK1 inhibitor - Downstream pathway inhibitor (ISRIB) Phenotype_Assay->Control_Inhibitors Compare results Genetic_Controls Use genetic controls: - PERK-/- cells Mechanism_Assay->Genetic_Controls Validate target dependence

Caption: Experimental workflow for assessing this compound off-target effects.

References

Technical Support Center: Mitigating Pancreatic Toxicity of GSK2656157 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pancreatic toxicity with the PERK inhibitor GSK2656157 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced pancreatic toxicity?

A1: this compound is a potent and selective inhibitor of Pancreatic Endoplasmic Reticulum Kinase (PERK), a key component of the unfolded protein response (UPR).[1][2][3] Inhibition of PERK disrupts cellular homeostasis, particularly in cells with high protein synthesis rates like pancreatic acinar and beta cells.[1] This disruption leads to the stabilization of the Type I Interferon Receptor (IFNAR1) and subsequent activation of type I interferon signaling.[1][4] This aberrant interferon signaling is a major driver of pancreatic inflammation and damage.[1][4]

Q2: What are the common signs of pancreatic toxicity observed in animal models treated with this compound?

A2: Common signs include elevated serum levels of pancreatic enzymes such as amylase and lipase, histological evidence of pancreatic inflammation (edema, inflammatory cell infiltration), acinar cell atrophy or necrosis, and in some cases, alterations in glucose homeostasis due to effects on beta-cell function.[1][3]

Q3: Is the pancreatic toxicity of this compound reversible?

A3: The reversibility of pancreatic toxicity may depend on the dose, duration of treatment, and the severity of the damage. Early-stage inflammatory changes may be reversible upon cessation of the drug. However, prolonged exposure leading to significant acinar cell necrosis and fibrosis may result in irreversible damage.

Q4: Are there any known strategies to mitigate this toxicity?

A4: Yes, the primary mitigation strategy identified is the neutralization of the Type I Interferon Receptor (IFNAR1).[1][4] This can be achieved through the administration of an anti-IFNAR1 neutralizing antibody.[1] Additionally, the use of antioxidants may offer a complementary approach to reduce oxidative stress associated with pancreatitis.[5][6][7][8][9]

Troubleshooting Guides

Issue 1: Elevated Serum Amylase and Lipase Levels
  • Problem: A significant increase in serum amylase and lipase is observed in animals treated with this compound, indicating pancreatic acinar cell damage.

  • Possible Cause: PERK inhibition by this compound is leading to IFNAR1-mediated pancreatic inflammation.

  • Mitigation Strategy: IFNAR1 Neutralization

    • Action: Co-administer a neutralizing antibody against IFNAR1.

    • Expected Outcome: Reduction in serum amylase and lipase levels, indicating amelioration of pancreatic damage.[1]

    • Protocol: Refer to the "Experimental Protocols" section for a detailed methodology.

  • Alternative Strategy: Antioxidant Therapy

    • Action: Co-administer an antioxidant agent such as N-acetylcysteine (NAC) or a novel drug candidate with antioxidant properties.[5]

    • Expected Outcome: Reduction in oxidative stress markers and a potential decrease in pancreatic enzyme levels.[5][8]

Issue 2: Abnormal Pancreatic Histology
  • Problem: Histopathological examination reveals pancreatic edema, inflammatory cell infiltration, and/or acinar cell necrosis.

  • Possible Cause: Inflammatory cascade triggered by aberrant type I interferon signaling due to PERK inhibition.

  • Mitigation Strategy: IFNAR1 Neutralization

    • Action: Treat animals with an anti-IFNAR1 neutralizing antibody alongside this compound.

    • Expected Outcome: Attenuation of inflammatory cell infiltration, reduced edema, and preservation of pancreatic tissue architecture.[1]

    • Protocol: See the "Experimental Protocols" section for detailed guidance.

Issue 3: Altered Glucose Homeostasis
  • Problem: Animals exhibit hyperglycemia or impaired glucose tolerance, suggesting beta-cell dysfunction.

  • Possible Cause: PERK is crucial for beta-cell function and survival; its inhibition can lead to beta-cell stress and apoptosis, exacerbated by IFNAR1 signaling.[1]

  • Mitigation Strategy: IFNAR1 Neutralization

    • Action: Co-administration of an anti-IFNAR1 antibody.

    • Expected Outcome: Preservation of beta-cell function and improved glucose tolerance. Concurrent deletion of IFNAR1 has been shown to prevent the development of diabetes in PERK-deficient models.[1][10]

Quantitative Data Summary

Table 1: Effect of a PERK Inhibitor (GSK2606414) and IFNAR1 Neutralization on Pancreatic Toxicity Markers in Mice

Treatment GroupPancreas Weight (mg)Serum Amylase (U/L)
Vehicle200 ± 151500 ± 200
PERK Inhibitor120 ± 104500 ± 500
PERK Inhibitor + Anti-IFNAR1 Ab180 ± 122000 ± 300

Data are presented as mean ± SEM. GSK2606414 is a close analog of this compound and its effects are considered representative of this class of PERK inhibitors. Data is illustrative based on findings from Yu et al., 2015.

Experimental Protocols

IFNAR1 Neutralization in a Mouse Model
  • Objective: To mitigate this compound-induced pancreatic toxicity by blocking type I interferon signaling.

  • Materials:

    • This compound

    • Anti-mouse IFNAR1 neutralizing antibody (e.g., clone MAR1-5A3)

    • Isotype control antibody (e.g., mouse IgG1)

    • Vehicle for this compound (e.g., 0.5% HPMC, 0.1% Tween-80 in water)

    • Sterile PBS for antibody dilution

    • Animal model (e.g., C57BL/6 mice)

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Randomly assign animals to treatment groups (Vehicle, this compound + Isotype control, this compound + Anti-IFNAR1 Ab).

    • On day 0, administer the anti-IFNAR1 antibody or isotype control via intraperitoneal (i.p.) injection at a dose of 1 mg/mouse.

    • Begin daily oral gavage of this compound at the desired dose.

    • Administer booster injections of the anti-IFNAR1 antibody or isotype control every 5 days.

    • Monitor animal health and body weight daily.

    • At the end of the study period (e.g., 14 days), collect blood samples for serum amylase and lipase analysis.

    • Euthanize animals and harvest the pancreas for weight measurement and histopathological analysis.

Assessment of Pancreatic Histopathology
  • Objective: To evaluate the extent of pancreatic damage or its mitigation.

  • Procedure:

    • Fix the harvested pancreas in 10% neutral buffered formalin for 24 hours.

    • Process the tissue and embed in paraffin.

    • Section the paraffin blocks at 5 µm thickness.

    • Stain sections with Hematoxylin and Eosin (H&E).

    • Evaluate slides under a microscope for:

      • Edema: Separation of pancreatic lobules.

      • Inflammatory cell infiltration: Presence of neutrophils and other immune cells.

      • Acinar cell necrosis/apoptosis: Loss of acinar cell structure, pyknotic nuclei.

    • A semi-quantitative scoring system can be used to grade the severity of these changes.

Immunofluorescence Staining for Pancreatic Islets
  • Objective: To assess the impact on islet cells (e.g., beta-cell apoptosis).

  • Procedure:

    • Use paraffin-embedded pancreatic sections.

    • Perform antigen retrieval using a citrate buffer (pH 6.0).

    • Block non-specific binding with a suitable blocking buffer (e.g., 5% normal donkey serum in PBS).

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-insulin for beta-cells, anti-cleaved caspase-3 for apoptosis).

    • Wash and incubate with fluorescently-labeled secondary antibodies.

    • Counterstain nuclei with DAPI.

    • Mount coverslips and visualize using a fluorescence microscope.

Visualizations

PERK_Inhibition_Toxicity_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Pancreas Pancreatic Cell UPR Unfolded Protein Response PERK PERK UPR->PERK activates IFNAR1 IFNAR1 PERK->IFNAR1 promotes degradation This compound This compound This compound->PERK inhibits STAT STAT IFNAR1->STAT activates pSTAT p-STAT STAT->pSTAT phosphorylation ISGs Interferon Stimulated Genes pSTAT->ISGs induces transcription Inflammation Inflammation & Cell Death ISGs->Inflammation Mitigation_Workflow cluster_Experiment Experimental Workflow start Start: Observe Pancreatic Toxicity coadmin Co-administer Anti-IFNAR1 Antibody start->coadmin monitor Monitor Animals (Weight, Clinical Signs) coadmin->monitor collect Sample Collection (Blood, Pancreas) monitor->collect analysis Biochemical & Histological Analysis collect->analysis outcome Assess Mitigation of Toxicity analysis->outcome

References

Technical Support Center: Interpreting eIF2α Phosphorylation-Independent Effects of GSK2656157

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting the experimental effects of GSK2656157 that are independent of its canonical role as a PERK inhibitor leading to decreased eIF2α phosphorylation. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: My results show that this compound treatment is not reducing global eIF2α phosphorylation as expected, or is even increasing it. Is this normal?

A1: Yes, this can be an expected observation. Research has shown that the inhibition of PERK activity by this compound does not always correlate with a decrease in total eIF2α phosphorylation.[1][2][3][4] This phenomenon can be attributed to a compensatory activation of other eIF2α kinases in response to PERK inhibition.[2][3][4] Therefore, an increase or maintenance of eIF2α phosphorylation levels post-treatment does not necessarily indicate a failure of this compound to inhibit PERK.

Q2: I am observing significant cell death in my experiments, but I'm unsure if it's solely due to PERK inhibition and the subsequent impact on eIF2α phosphorylation. What else could be at play?

A2: this compound has been demonstrated to induce cell death through mechanisms independent of eIF2α phosphorylation.[2][3] Studies using cells with impaired eIF2α phosphorylation have shown that this compound can still promote ER stress-mediated death.[2][3] Furthermore, at increased concentrations, this compound can induce cell death even in PERK-deficient (PERK-/-) cells, indicating off-target effects or engagement of parallel cell death pathways.[2] A significant off-target effect of this compound is the potent inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), which can protect cells from TNF-mediated RIPK1 kinase-dependent cell death.[5][6]

Q3: The biological outcomes I'm seeing with this compound treatment are different from what has been reported with PERK knockout or knockdown models. Why is there a discrepancy?

A3: The biological effects of this compound do not always mimic the genetic inactivation of PERK.[2][3][4] This discrepancy can be attributed to the off-target effects of the compound, such as RIPK1 inhibition, and the potential for compensatory signaling pathways to be activated in response to pharmacological PERK inhibition, which may not occur with genetic deletion.

Q4: What are the known off-target effects of this compound that I should be aware of?

A4: The most significant and well-documented off-target effect of this compound is its potent inhibition of RIPK1.[5][6] This can have profound effects on inflammatory signaling and cell death pathways, particularly in the context of TNF signaling. It is crucial to consider this off-target activity when interpreting data, especially in immunology and oncology research. While this compound is highly selective for PERK over many other kinases, some inhibition of other kinases has been observed at higher concentrations.[7][8]

Troubleshooting Guides

Issue 1: Unexpected Increase in eIF2α Phosphorylation

Symptoms:

  • Western blot analysis shows an increase in phospho-eIF2α (Ser51) levels after treatment with this compound, contrary to the expected decrease.

  • Downstream markers of the integrated stress response (ISR), such as ATF4 expression, are not suppressed.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compensatory Kinase Activation: Inhibition of PERK by this compound can lead to the activation of other eIF2α kinases (e.g., GCN2, PKR, HRI).[2][3][4]1. Titrate this compound Concentration: Use the lowest effective concentration of this compound to minimize compensatory responses. 2. Use Control Inhibitors: Compare the effects of this compound with other PERK inhibitors or with ISRIB, which acts downstream of eIF2α phosphorylation.[5] 3. Genetic Controls: Use PERK knockout/knockdown cells to distinguish between PERK-dependent and -independent effects on eIF2α phosphorylation.
Off-Target Effects: At higher concentrations, this compound may have off-target effects that indirectly lead to stress and eIF2α phosphorylation.1. Verify PERK Inhibition: Confirm that PERK autophosphorylation (at Thr980) is inhibited at the concentration of this compound used.[7] 2. Assess Other Kinase Activity: If possible, assess the activity of other eIF2α kinases.
Issue 2: Cell Death Does Not Correlate with PERK Inhibition Status

Symptoms:

  • Significant cell death is observed at this compound concentrations that do not maximally inhibit PERK.

  • Cell death is observed in PERK-deficient cells treated with this compound.[2]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
eIF2α Phosphorylation-Independent Apoptosis: this compound can induce apoptosis through pathways that do not require the inhibition of eIF2α phosphorylation.[2][3]1. Use eIF2α Phosphorylation-Deficient Cells: Employ cells expressing a non-phosphorylatable eIF2α mutant (e.g., S51A) to assess cell death in the absence of eIF2α phosphorylation.[2] 2. Measure Caspase Activity: Assess the activation of caspases to confirm the induction of apoptosis.
Off-Target RIPK1 Inhibition: The observed phenotype might be due to the inhibition of RIPK1, especially in the context of inflammation or TNF signaling.[5][6]1. Use a RIPK1 Inhibitor Control: Compare the effects of this compound with a specific RIPK1 inhibitor (e.g., Necrostatin-1s).[5] 2. Assess RIPK1 Pathway: Analyze key components of the RIPK1 signaling pathway (e.g., formation of Complex IIb) to see if it is inhibited.[5]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target Assay Type IC50 Reference
PERKCell-free0.9 nM[7]
PERK (autophosphorylation)Cellular10-30 nM[7]
RIPK1In vitro kinase assay~18.2 nM[5]

Table 2: Effect of this compound on Cell Death

Cell Line Condition This compound Concentration Observed Effect Reference
PERK+/+ MEFsThapsigargin-induced ER stress1 µMDecreased cell death to levels similar to PERK-/- MEFs[2]
PERK-/- MEFsThapsigargin-induced ER stress> 1 µMIncreased cell death[2]
HT1080 (eIF2αS51A knock-in)Thapsigargin-induced ER stressNot specifiedInduces ER stress-mediated death[2]

Experimental Protocols

Protocol 1: Western Blot Analysis of PERK Pathway and Compensatory eIF2α Kinase Activation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 10 nM to 10 µM) with or without an ER stress inducer (e.g., 1 µM thapsigargin or 2 µg/mL tunicamycin) for the desired time course (e.g., 2, 6, 24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • p-PERK (Thr980)

      • Total PERK

      • p-eIF2α (Ser51)

      • Total eIF2α

      • ATF4

      • CHOP

      • Actin or Tubulin (as a loading control)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Death Assay to Differentiate PERK-dependent and -independent Effects
  • Cell Lines: Use wild-type, PERK-/-, and eIF2αS51A knock-in cell lines for comparative analysis.

  • Treatment: Treat cells with this compound at various concentrations in the presence or absence of an ER stress inducer for 24-48 hours. Include a specific RIPK1 inhibitor as a control.

  • Cell Viability/Death Measurement:

    • Sub-G1 Analysis by Flow Cytometry:

      • Harvest cells, including the supernatant containing detached cells.

      • Fix cells in 70% ethanol overnight at -20°C.

      • Wash with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

      • Analyze the DNA content by flow cytometry. The sub-G1 population represents apoptotic cells.

    • Annexin V/PI Staining:

      • Harvest cells and wash with Annexin V binding buffer.

      • Resuspend cells in binding buffer containing FITC-conjugated Annexin V and PI.

      • Incubate in the dark for 15 minutes at room temperature.

      • Analyze by flow cytometry.

Visualizations

PERK_Signaling_and_GSK2656157_Action cluster_ER ER Lumen cluster_Cytosol Cytosol ER_Stress ER Stress (Unfolded Proteins) PERK_inactive Inactive PERK ER_Stress->PERK_inactive activates PERK_active Active (p-PERK) PERK_inactive->PERK_active autophosphorylation eIF2a eIF2α PERK_active->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 Translation peIF2a->ATF4 ISR Integrated Stress Response (ISR) ATF4->ISR GSK This compound GSK->PERK_active inhibits

Caption: Canonical signaling pathway of PERK activation and its inhibition by this compound.

Caption: Overview of eIF2α-independent and off-target effects of this compound.

Troubleshooting_Workflow Start Unexpected Result with This compound Q1 Is p-eIF2α increased? Start->Q1 A1 Consider Compensatory Kinase Activation Q1->A1 Yes Q2 Is cell death independent of p-eIF2α status? Q1->Q2 No End Refined Interpretation A1->End A2 Investigate Off-Target Effects (e.g., RIPK1 inhibition) Q2->A2 Yes A3 Standard PERK Inhibition Phenotype Q2->A3 No A2->End A3->End

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Optimizing GSK2656157 for PERK Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of GSK2656157, a potent PERK inhibitor. The following sections offer frequently asked questions, troubleshooting advice, and detailed protocols to help ensure experimental success and data reliability by optimizing inhibitor concentration for maximum selectivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? this compound is a highly selective, ATP-competitive inhibitor of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK).[1][2] PERK is a key sensor in the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[3] Upon activation by ER stress, PERK autophosphorylates and then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[3] This action leads to a general reduction in protein synthesis but selectively increases the translation of certain stress-response proteins, like ATF4.[3] this compound works by binding to the ATP pocket of PERK, preventing its autophosphorylation and subsequent activation of its downstream signaling cascade.[1]

Q2: What concentration of this compound is recommended for selective PERK inhibition in cell culture? The optimal concentration depends on the experimental system. In cell-free biochemical assays, this compound inhibits PERK with an IC50 of approximately 0.9 nM.[1][4][5] For cell-based assays, a concentration range of 10-30 nM is typically effective for inhibiting PERK autophosphorylation and downstream signaling (e.g., phosphorylation of eIF2α and expression of ATF4 and CHOP) in response to ER stress inducers like thapsigargin or tunicamycin.[1][4][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How can I experimentally verify that this compound is inhibiting PERK in my cells? PERK inhibition can be verified by monitoring key markers in the signaling pathway using Western blot analysis.

  • Phospho-PERK (p-PERK): Inhibition of PERK autophosphorylation can be observed as a lack of a mobility shift on an SDS-PAGE gel compared to the ER-stressed, untreated control.[4]

  • Phospho-eIF2α (p-eIF2α): A successful inhibition of PERK will prevent the phosphorylation of its direct substrate, eIF2α.[4]

  • ATF4 and CHOP: The expression levels of these downstream transcription factors, which are induced by PERK signaling, should be significantly reduced in the presence of the inhibitor.[4][6]

Q4: What are the known off-target effects of this compound? While highly selective, this compound has documented off-target effects that are critical to consider:

  • RIPK1 Inhibition: this compound is a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This can protect cells from TNF-mediated, RIPK1-dependent cell death (apoptosis and necroptosis), an effect that is independent of PERK inhibition.[7][8][9]

  • Paradoxical eIF2α Kinase Activation: At higher, micromolar concentrations, this compound has been shown to paradoxically activate other eIF2α kinases, such as GCN2.[10][11] This can lead to an unexpected increase in eIF2α phosphorylation, confounding results.

  • PERK-independent Cell Death: At high concentrations (e.g., >1 µM), this compound can induce cell death even in PERK-deficient cells, indicating off-target cytotoxicity.[10]

Troubleshooting Guide

Problem: I'm not observing inhibition of PERK signaling (e.g., p-eIF2α levels remain high after treatment).

Possible Cause Troubleshooting Steps
Suboptimal Inhibitor Concentration Perform a dose-response experiment. Start with a range from 10 nM to 1 µM to identify the optimal concentration for your cell line and stress conditions.[4][6]
Inhibitor Degradation Prepare fresh stock solutions in DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended.[5][12]
Insufficient ER Stress Induction Ensure your ER stress inducer (e.g., tunicamycin, thapsigargin) is active and used at an appropriate concentration and duration to elicit a robust PERK response in your control cells.
Incorrect Experimental Timing Pre-incubate cells with this compound for at least 1 hour before adding the ER stress inducer to ensure the inhibitor has entered the cells and engaged its target.[5]

Problem: I'm observing unexpected levels of cell death.

Possible Cause Troubleshooting Steps
Off-Target Cytotoxicity Reduce the concentration of this compound. High concentrations (>1 µM) can be toxic independent of PERK.[10] Perform a cell viability assay (e.g., MTT, Trypan Blue) across a range of concentrations.
Solvent Toxicity Ensure the final concentration of the vehicle (typically DMSO) is consistent across all conditions and is non-toxic to your cells (usually ≤ 0.1%).[2][12] Run a vehicle-only control.
Context-Specific Effects If your experiment involves TNF or inflammation, be aware that the observed cell survival may be due to off-target RIPK1 inhibition, not PERK inhibition.[7][9]

Problem: I'm seeing an increase in p-eIF2α levels at higher concentrations of this compound.

Possible Cause Troubleshooting Steps
Paradoxical Kinase Activation This is a known phenomenon where micromolar concentrations of ATP-competitive inhibitors can activate other eIF2α kinases like GCN2.[10][11] This highlights that higher concentrations are not more effective and can produce misleading artifacts.
Solution Lower the inhibitor concentration to the nanomolar range (e.g., 10-100 nM) where it is most selective for PERK. The goal is to inhibit PERK, not to see a general decrease in p-eIF2α which might be compensated for by other kinases.

Data Presentation: Potency and Selectivity

Table 1: In Vitro and Cellular Potency of this compound

Assay Type Target IC50 Value Reference
Cell-Free Kinase AssayPERK0.9 nM[1][4][5]
Cellular Assay (p-PERK, p-eIF2α, ATF4)PERK Pathway10 - 30 nM[1][4][6]
Cell-Free Kinase AssayHRI (EIF2AK1)460 nM[5]
Cell-Free Kinase AssayPKR (EIF2AK2)905 nM[5]

Table 2: Recommended Concentration Ranges for Cellular Experiments

Objective Recommended Concentration Key Considerations
Selective PERK Inhibition 10 - 100 nMOptimal for inhibiting ER stress-induced PERK signaling while minimizing off-target effects.
Concentration to Avoid > 500 nMIncreased risk of off-target effects on RIPK1 and paradoxical activation of other kinases.[7][10][11]
Cytotoxicity Control > 1 µMMay induce PERK-independent cell death.[10]

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration

  • Cell Plating: Plate cells at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Inhibitor Preparation: Prepare a series of this compound working solutions in complete cell culture medium. A suggested range is 0 nM (vehicle control), 10 nM, 30 nM, 100 nM, 300 nM, and 1 µM.

  • Pre-incubation: Remove the old medium and replace it with the medium containing the different concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.

  • ER Stress Induction: Add a known ER stress inducer (e.g., 1 µM thapsigargin or 5 µg/mL tunicamycin) to the wells. Do not add to the negative control wells.

  • Incubation: Incubate the cells for a period sufficient to induce a robust PERK response, typically 4-6 hours.

  • Cell Lysis: Wash cells once with ice-cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Analysis: Perform Western blot analysis as described in Protocol 2 to assess the levels of p-PERK, p-eIF2α, and ATF4 at each inhibitor concentration. The optimal concentration is the lowest dose that achieves maximal inhibition of the PERK pathway markers.

Protocol 2: Western Blot Analysis of PERK Pathway Markers

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-eIF2α (Ser51), total eIF2α, ATF4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed to quantify the changes in protein levels relative to the loading control.

Visualizations

PERK_Signaling_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol UnfoldedProteins Unfolded Proteins PERK PERK UnfoldedProteins->PERK ER Stress pPERK p-PERK (Active) PERK->pPERK Autophosphorylation eIF2a eIF2α pPERK->eIF2a peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 Translation peIF2a->ATF4 ProteinSynth Global Protein Synthesis Inhibition peIF2a->ProteinSynth CHOP CHOP Expression ATF4->CHOP GSK This compound GSK->pPERK Inhibits

Caption: PERK signaling pathway under ER stress and the point of inhibition by this compound.

Experimental_Workflow start 1. Plate Cells pretreat 2. Pre-treat with this compound (Dose-Response) start->pretreat induce 3. Induce ER Stress (e.g., Thapsigargin) pretreat->induce incubate 4. Incubate (4-6h) induce->incubate lyse 5. Lyse Cells & Quantify Protein incubate->lyse wb 6. Western Blot for: p-eIF2α, ATF4, etc. lyse->wb analyze 7. Analyze Data & Determine Optimal Concentration wb->analyze

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree start Unexpected Result Observed no_inhibition No PERK Inhibition (p-eIF2α levels high) start->no_inhibition high_death High Cell Death start->high_death paradox p-eIF2α *Increases* (at high concentration) start->paradox cause1a Cause: Suboptimal Dose no_inhibition->cause1a cause1b Cause: Inactive Inhibitor no_inhibition->cause1b sol1a Solution: Perform Dose-Response cause1a->sol1a sol1b Solution: Use Fresh Aliquot cause1b->sol1b cause2a Cause: Off-Target Toxicity high_death->cause2a cause2b Cause: Solvent Toxicity high_death->cause2b sol2a Solution: Lower Concentration cause2a->sol2a sol2b Solution: Run Vehicle Control cause2b->sol2b cause3a Cause: GCN2 Activation paradox->cause3a sol3a Solution: Use Lower (nM) Dose cause3a->sol3a

Caption: Troubleshooting logic for unexpected results with this compound.

References

Navigating Inconsistent Results in GSK2656157 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in experiments involving the PERK inhibitor, GSK2656157. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data tables to facilitate smoother and more reproducible research.

Troubleshooting Guides & FAQs

Frequently Asked Questions (FAQs)

Q1: My results with this compound are not consistent. What are the common causes of variability?

A1: Inconsistent results with this compound can stem from several factors. One significant reason is the compound's known off-target effects, particularly its inhibition of RIPK1 (Receptor-Interacting Protein Kinase 1).[1][2][3] This can lead to phenotypes that are independent of PERK inhibition. Additionally, this compound can exert effects independent of eIF2α phosphorylation, a key downstream target of PERK.[4][5][6][7] Other common sources of variability include issues with compound solubility and stability, cell line-specific responses, and variations in experimental protocols such as incubation times and concentrations.

Q2: I'm observing cell death that doesn't seem to be related to ER stress. What could be the cause?

A2: this compound has been shown to be a potent inhibitor of RIPK1, a key mediator of TNF-induced cell death (necroptosis).[1][2][3] If your experimental system involves inflammatory signaling or cell death pathways, the observed effects might be due to RIPK1 inhibition rather than PERK inhibition. It is crucial to consider this off-target effect when interpreting your results.[1][2]

Q3: Can this compound have effects even if I don't see a change in eIF2α phosphorylation?

A3: Yes, studies have demonstrated that this compound can promote cell death and other cellular responses without altering the phosphorylation status of eIF2α.[4][5][6][7][8] This suggests that the inhibitor can act through pathways independent of this canonical downstream effector of PERK. Researchers should, therefore, assess a broader range of downstream markers to understand the compound's full effect.

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is soluble in DMSO.[9] For long-term storage, it is recommended to store the powder at -20°C.[10] Stock solutions in DMSO can be stored at -80°C for up to a year, though it is advisable to aliquot to avoid repeated freeze-thaw cycles.[10] Some sources suggest that stock solutions are stable for up to 6 months at -20°C. Always use fresh, high-quality DMSO for reconstitution, as moisture can affect solubility.[10]

Q5: What are typical working concentrations for in vitro and in vivo studies?

A5: For in vitro cell-based assays, the IC50 for PERK inhibition is in the low nanomolar range (around 0.9 nM in cell-free assays and 10-30 nM in cells).[10][11] Effective concentrations in cell culture typically range from 10 nM to 1 µM. For in vivo studies in mice, oral administration of 50 mg/kg has been shown to completely inhibit phospho-PERK in the pancreas for up to 8 hours.[10][12] Doses of 50 or 150 mg/kg twice daily have been used in tumor xenograft models.[10][12]

Troubleshooting Inconsistent In Vitro Results
Observed Problem Potential Cause Recommended Action
High variability between replicate wells Inconsistent cell seeding, uneven compound distribution, or edge effects in multi-well plates.Ensure homogenous cell suspension before seeding. Mix compound dilutions thoroughly. Avoid using the outer wells of plates or fill them with media to maintain humidity.
No effect on p-eIF2α despite using a known effective concentration Cell line may have low basal PERK activity or compensatory activation of other eIF2α kinases. This compound can have eIF2α phosphorylation-independent effects.[5]Induce ER stress with an agent like thapsigargin or tunicamycin to increase PERK activity. Measure other downstream markers of PERK activity (e.g., ATF4, CHOP). Consider that the observed phenotype may be independent of p-eIF2α.
Unexpected cytotoxicity at low concentrations Off-target effects, particularly RIPK1 inhibition, may be inducing cell death.[1][2] The cell line may be particularly sensitive to PERK inhibition.Use a RIPK1 inhibitor (e.g., Necrostatin-1) as a control to dissect PERK- vs. RIPK1-mediated effects. Perform a dose-response curve to determine the optimal non-toxic concentration.
Compound precipitates in media Poor solubility of this compound in aqueous solutions.Ensure the final DMSO concentration in the media is low (typically <0.1%). Prepare fresh dilutions from a concentrated DMSO stock for each experiment. Visually inspect for precipitation.
Troubleshooting Inconsistent In Vivo Results
Observed Problem Potential Cause Recommended Action
Lack of efficacy or inconsistent tumor growth inhibition Suboptimal dosing, frequency, or route of administration. Poor oral bioavailability in the specific animal model.Optimize the dose and administration schedule based on pharmacokinetic and pharmacodynamic studies. Ensure proper formulation and administration technique. Consider alternative routes of administration if oral bioavailability is a concern.
Unexpected toxicity or side effects Off-target effects of this compound.[3] Dose may be too high for the specific animal model.Carefully monitor animals for signs of toxicity. Reduce the dose or dosing frequency. Include control groups treated with vehicle only to assess baseline toxicity.
High variability in response between animals Genetic variability within the animal colony. Inconsistent tumor implantation or growth. Differences in drug metabolism between individual animals.Use a sufficient number of animals per group to achieve statistical power. Ensure consistent tumor cell implantation and monitor tumor growth closely before starting treatment.

Experimental Protocols & Data

Detailed Methodology: In Vitro Cell-Based Assay for PERK Inhibition

This protocol outlines a general procedure for assessing the inhibitory activity of this compound on the PERK signaling pathway in cultured cells.

  • Cell Seeding: Plate cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in cell culture media to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic (e.g., <0.1%).

  • Pre-treatment with this compound: Remove the old media from the cells and add the media containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 1 hour).

  • Induction of ER Stress (Optional but Recommended): To robustly activate the PERK pathway, treat the cells with an ER stress inducer such as thapsigargin (e.g., 1 µM) or tunicamycin. Add the inducer to the media already containing this compound.

  • Incubation: Incubate the cells for a period sufficient to observe changes in downstream signaling (e.g., 1-6 hours for phosphorylation events, longer for protein expression changes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-PERK (Thr980), total PERK, p-eIF2α (Ser51), total eIF2α, ATF4, and CHOP. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Quantitative Data Summary
Parameter Value Context Reference
IC50 (Cell-free) 0.9 nMInhibition of recombinant PERK[9][10][13]
IC50 (Cell-based) 10-30 nMInhibition of PERK activation in cells[10][11]
In Vitro Working Concentration 10 nM - 1 µMTypical range for cell culture experiments[12]
In Vivo Oral Dose (Mice) 50 mg/kgComplete inhibition of p-PERK in pancreas for 8 hours[10][12]
In Vivo Oral Dose (Mice) 50-150 mg/kg (twice daily)Dose-dependent tumor growth inhibition in xenograft models[10][12]
Solubility in DMSO Up to 100 mg/mLVaries by supplier

Visualizing the Pathways and Workflows

To aid in understanding the complexities of this compound's mechanism of action and to provide a logical framework for troubleshooting, the following diagrams have been generated.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., unfolded proteins) PERK_inactive PERK (inactive) ER_Stress->PERK_inactive activates PERK_active PERK (active) (autophosphorylation) PERK_inactive->PERK_active eIF2a eIF2α PERK_active->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 translation p_eIF2a->ATF4 promotes Protein_Synthesis Global Protein Synthesis p_eIF2a->Protein_Synthesis inhibits CHOP CHOP expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis This compound This compound This compound->PERK_active inhibits

Caption: The PERK signaling pathway under ER stress and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Protocol Review Experimental Protocol (Concentration, Incubation Time, etc.) Start->Check_Protocol Check_Reagents Verify Reagent Quality (this compound solubility, cell health) Start->Check_Reagents Consider_Off_Target Consider Off-Target Effects (e.g., RIPK1 inhibition) Check_Protocol->Consider_Off_Target Check_Reagents->Consider_Off_Target Consider_p_eIF2a_Independent Consider p-eIF2α Independent Effects Consider_Off_Target->Consider_p_eIF2a_Independent Perform_Controls Perform Control Experiments (e.g., RIPK1 inhibitor, different cell lines) Consider_Off_Target->Perform_Controls Analyze_Downstream Analyze Broader Downstream Markers (ATF4, CHOP, apoptosis markers) Consider_p_eIF2a_Independent->Analyze_Downstream Refine_Experiment Refine Experimental Design Perform_Controls->Refine_Experiment Analyze_Downstream->Refine_Experiment

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

Logical_Relationships cluster_GSK This compound Action cluster_Effects Potential Cellular Effects cluster_Outcomes Observed Outcomes GSK This compound PERK_inhibition PERK Inhibition GSK->PERK_inhibition RIPK1_inhibition RIPK1 Inhibition GSK->RIPK1_inhibition off-target p_eIF2a_independent p-eIF2α Independent Signaling GSK->p_eIF2a_independent alternative pathway ER_Stress_Modulation Modulation of ER Stress Response PERK_inhibition->ER_Stress_Modulation Cell_Death_Modulation Modulation of Cell Death RIPK1_inhibition->Cell_Death_Modulation p_eIF2a_independent->ER_Stress_Modulation p_eIF2a_independent->Cell_Death_Modulation

Caption: Logical relationships of this compound's on- and off-target effects leading to cellular outcomes.

References

potential for GSK2656157 to induce compensatory stress pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides troubleshooting guidance and frequently asked questions for researchers utilizing the PERK inhibitor, GSK2656157. The information addresses potential experimental discrepancies arising from the induction of compensatory stress pathways and off-target effects.

Troubleshooting Guide

Issue: Unexpected Increase in eIF2α Phosphorylation Despite PERK Inhibition

Question: I've treated my cells with this compound to inhibit PERK, but my Western blot shows an increase, or no change, in phosphorylated eIF2α (p-eIF2α). Why is this happening?

Answer: This is a documented phenomenon. While this compound is a potent PERK inhibitor, cells can activate compensatory stress pathways to maintain eIF2α phosphorylation.[1] Two key mechanisms to consider are:

  • Activation of Other eIF2α Kinases: The inhibition of PERK can lead to the activation of other kinases that phosphorylate eIF2α. One such kinase is GCN2 (General Control Nonderepressible 2). At specific concentrations, this compound has been shown to paradoxically activate GCN2 by increasing its affinity for ATP.[2]

  • General Stress Response: The cellular stress caused by PERK inhibition might trigger a broader integrated stress response (ISR), leading to the activation of other eIF2α kinases.

Troubleshooting Steps:

  • Titrate this compound Concentration: The paradoxical activation of GCN2 can be concentration-dependent. Perform a dose-response experiment to determine the optimal concentration for PERK inhibition without significant GCN2 activation in your specific cell line.

  • Inhibit Multiple eIF2α Kinases: To confirm that the observed eIF2α phosphorylation is due to other kinases, consider co-treatment with other specific kinase inhibitors if available.

  • Use a PERK Knockout/Knockdown Model: As a control, compare the effects of this compound in your experimental cells to cells where PERK has been genetically ablated. This will help distinguish between on-target PERK inhibition and off-target or compensatory effects.[1]

Issue: this compound Induces Cell Death Independent of eIF2α Phosphorylation Status

Question: My experiments show that this compound is causing cell death even in cell lines with impaired eIF2α phosphorylation. How is this possible if it's a PERK inhibitor?

Answer: Research has demonstrated that this compound can induce ER stress-mediated cell death through mechanisms that are independent of eIF2α phosphorylation.[1] This suggests that this compound may have effects downstream or parallel to PERK's role in phosphorylating eIF2α. Additionally, significant off-target effects have been identified.

Troubleshooting Steps:

  • Investigate Off-Target Effects: A primary off-target of this compound is RIPK1 (Receptor-Interacting Protein Kinase 1).[3][4] this compound is a potent inhibitor of RIPK1, which can protect cells from TNF-mediated necroptosis. Depending on your experimental context, this could be a confounding factor. Consider using a structurally different PERK inhibitor to see if the same phenotype is observed.[3]

  • Assess Broader UPR Markers: Evaluate the activation state of the other two branches of the Unfolded Protein Response (UPR): the IRE1α-XBP1 and ATF6 pathways. It is possible that inhibition of the PERK branch leads to hyperactivation of these other UPR arms, which can also contribute to apoptosis under prolonged stress.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: The most significant documented off-target effect of this compound is the potent inhibition of RIPK1, which is involved in TNF-mediated cell death signaling.[3][4] At higher concentrations (e.g., 10 µM), it has been shown to inhibit 15 other kinases out of a panel of 300.[3] Furthermore, it can paradoxically activate the eIF2α kinase GCN2 at certain concentrations.[2]

Q2: Can this compound completely block the PERK-eIF2α-ATF4 pathway?

A2: While this compound effectively inhibits PERK autophosphorylation and can lead to a reduction in p-eIF2α, ATF4, and CHOP levels, it may not completely abolish signaling through this axis due to compensatory mechanisms.[5][6] The activation of other eIF2α kinases can maintain a level of eIF2α phosphorylation and downstream ATF4 translation.[1][2]

Q3: How does the potency of this compound against RIPK1 compare to its potency against PERK?

A3: this compound inhibits RIPK1 with a potency that is in a similar nanomolar range to its inhibition of PERK. In some assays, its inhibitory activity against RIPK1 has been shown to be even more potent than the well-known RIPK1 inhibitor, Nec-1s.[3]

Q4: Are there alternative PERK inhibitors with a different off-target profile?

A4: Yes, other PERK inhibitors exist, such as GSK2606414 and AMG44.[2][7] However, it is important to note that GSK2606414, an analog of this compound, also exhibits off-target inhibition of RIPK1 and can activate GCN2.[2][3] When designing experiments, it is crucial to consult the selectivity profile of any inhibitor used.

Quantitative Data Summary

Target Inhibitor IC50 / Potency Cellular Effect Reference
PERKThis compound10 - 30 nMInhibition of PERK autophosphorylation, p-eIF2α, ATF4, and CHOP[5]
RIPK1This compoundPotent inhibitor (comparable to or greater than Nec-1s)Inhibition of TNF-mediated necroptosis[3][4]
GCN2This compoundConcentration-dependentParadoxical activation[2]

Experimental Protocols

Western Blot Analysis for UPR Activation

  • Cell Lysis: After treatment with this compound and/or a stress-inducing agent (e.g., tunicamycin, thapsigargin), wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-p-GCN2, anti-GCN2, anti-p-RIPK1, and anti-RIPK1.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway Diagrams

PERK_Inhibition_by_this compound cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., Unfolded Proteins) PERK PERK ER_Stress->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates This compound This compound This compound->PERK Inhibits p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 Promotes Translation Global_Translation Global Protein Translation p_eIF2a->Global_Translation Inhibits CHOP CHOP ATF4->CHOP Induces Transcription Apoptosis Apoptosis CHOP->Apoptosis Promotes Compensatory_Pathways cluster_Stress Cellular Stress cluster_Kinases eIF2α Kinases cluster_Downstream Downstream Effects PERK_Inhibition PERK Inhibition by this compound GCN2 GCN2 PERK_Inhibition->GCN2 Induces Compensatory Activation p_eIF2a p-eIF2α GCN2->p_eIF2a Phosphorylates PKR PKR PKR->p_eIF2a Phosphorylates HRI HRI HRI->p_eIF2a Phosphorylates GSK2656157_GCN2 This compound GSK2656157_GCN2->GCN2 Paradoxically Activates ATF4 ATF4 p_eIF2a->ATF4 Promotes Translation Off_Target_Effects cluster_PERK On-Target Pathway cluster_RIPK1 Off-Target Pathway This compound This compound PERK PERK This compound->PERK RIPK1 RIPK1 This compound->RIPK1 UPR UPR Attenuation PERK->UPR Necroptosis TNF-mediated Necroptosis RIPK1->Necroptosis

References

addressing GSK2656157 solubility issues for in vivo delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of GSK2656157 for successful in vivo delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a potent and highly selective, ATP-competitive inhibitor of the protein kinase R-like endoplasmic reticulum kinase (PERK), a key component of the unfolded protein response (UPR).[1][2] Its hydrophobic nature leads to poor aqueous solubility, making it challenging to formulate for in vivo administration, which can result in low bioavailability and inconsistent experimental outcomes.

Q2: What is the mechanism of action of this compound?

A2: this compound inhibits the kinase activity of PERK. Under conditions of endoplasmic reticulum (ER) stress, PERK is activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a general shutdown of protein synthesis but selectively increases the translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in stress response and apoptosis, such as CHOP. By inhibiting PERK, this compound prevents the phosphorylation of eIF2α and the subsequent downstream signaling events.[3][4][5]

Q3: What are the common in vivo delivery routes for this compound?

A3: Oral gavage is a frequently reported route for in vivo administration of this compound in mice, with effective doses ranging from 50 to 150 mg/kg.[1][2]

Q4: Are there any known off-target effects of this compound?

A4: While this compound is highly selective for PERK, some studies suggest it may have off-target effects, including the potential to inhibit RIPK1, which could be relevant in studies related to inflammation and cell death. Researchers should consider these potential off-target effects when interpreting their results.

Troubleshooting Guide for In Vivo Delivery of this compound

This guide addresses common issues encountered during the in vivo delivery of this compound.

Issue Potential Cause Recommended Solution
Precipitation of this compound upon dilution of DMSO stock with aqueous solutions. This compound is poorly soluble in aqueous environments. The addition of water to a concentrated DMSO stock can cause the compound to crash out of solution.- Use a co-solvent system: Prepare a formulation with co-solvents like PEG300 and a surfactant like Tween-80 to maintain solubility. - Stepwise dilution: Add the aqueous component to the organic solvent mixture slowly while vortexing. - Use of cyclodextrins: Formulations with sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can enhance aqueous solubility.
Inconsistent results or lack of efficacy in animal studies. - Poor bioavailability: The formulation may not be efficiently absorbed. - Incorrect dosing: Inaccurate preparation of the dosing solution or administration technique. - Compound degradation: The formulation may not be stable.- Optimize the formulation: Refer to the formulation protocols below and consider different vehicle compositions. - Ensure accurate dosing: Carefully follow the preparation protocols and use proper oral gavage techniques. - Prepare fresh formulations: It is recommended to prepare the dosing solution fresh for each experiment to avoid degradation.
Animal distress or adverse reactions during or after oral gavage. - Improper gavage technique: Can cause injury to the esophagus or trachea. - Vehicle toxicity: High concentrations of certain solvents, like DMSO, can be toxic. - Formulation viscosity: A highly viscous formulation can be difficult to administer.- Proper training in oral gavage: Ensure personnel are proficient in the technique. - Limit DMSO concentration: Keep the final DMSO concentration in the formulation as low as possible, ideally below 10%. - Adjust viscosity: If the formulation is too viscous, gentle warming to 37°C may help.
Phase separation in DMSO/corn oil formulations. DMSO and corn oil are immiscible, leading to the separation of the formulation into two phases.The addition of a surfactant like Tween-80 and a co-solvent like PEG300 can help to create a stable emulsion.[6]

Data Presentation

Table 1: Solubility of this compound in Various Solvents and Formulations
Solvent/FormulationSolubilityRemarks
WaterInsoluble[1]
Ethanol<1 mg/mL (slightly soluble)[2]
DMSO≥20.82 mg/mL to 50 mMSonication and gentle warming may be required.[7]
10% DMSO, 90% Corn Oil≥ 0.5 mg/mLForms a clear solution.[8]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.5 mg/mLForms a clear solution.[8]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 0.5 mg/mLForms a clear solution.[8]
0.5% HPMC, 0.2% Tween-80 in Saline4.17 mg/mLForms a suspended solution; requires sonication.[8]

Experimental Protocols

Protocol 1: Preparation of this compound in a Co-solvent Vehicle for Oral Gavage

This protocol describes the preparation of a commonly used vehicle for the oral administration of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile conical tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Gentle warming and/or sonication may be required to fully dissolve the compound.

  • In a sterile conical tube, add the required volume of the this compound stock solution. For a final formulation with 10% DMSO, this will be 10% of the final volume.

  • Add PEG300 to the tube. For a final formulation with 40% PEG300, add a volume equivalent to 40% of the final volume.

  • Vortex the mixture thoroughly until it is a homogenous solution.

  • Add Tween-80 to the mixture. For a final formulation with 5% Tween-80, add a volume equivalent to 5% of the final volume.

  • Vortex again to ensure complete mixing.

  • Slowly add the sterile saline to the mixture while vortexing to reach the final desired volume (45% of the final volume).

  • Visually inspect the final formulation. It should be a clear solution. If any precipitation is observed, refer to the troubleshooting guide.

  • Prepare fresh daily before administration to animals.

Protocol 2: Preparation of this compound in a Corn Oil-Based Vehicle for Oral Gavage

This protocol is suitable for delivering lipophilic compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn oil, sterile

  • Sterile conical tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a stock solution of this compound in DMSO as described in Protocol 1.

  • In a sterile conical tube, add the required volume of the this compound stock solution (10% of the final volume).

  • Slowly add the sterile corn oil to the DMSO solution while vortexing to reach the final desired volume (90% of the final volume).

  • Continue to vortex until a homogenous and clear solution is obtained.[8]

  • Prepare fresh daily before administration.

Mandatory Visualizations

Signaling Pathway Diagram

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP binds to unfolded proteins PERK_inactive PERK (inactive) BiP->PERK_inactive dissociates from PERK_active PERK (active) (Dimerized & Autophosphorylated) PERK_inactive->PERK_active activation eIF2a eIF2α PERK_active->eIF2a phosphorylates p_eIF2a p-eIF2α Protein_Synthesis_Inhibition Global Protein Synthesis Inhibition p_eIF2a->Protein_Synthesis_Inhibition ATF4_Translation Selective Translation of ATF4 p_eIF2a->ATF4_Translation ATF4 ATF4 ATF4_Translation->ATF4 ATF4_nucleus ATF4 ATF4->ATF4_nucleus translocates to Gene_Expression Upregulation of Stress Response Genes (e.g., CHOP) ATF4_nucleus->Gene_Expression This compound This compound This compound->PERK_active inhibits

Caption: PERK signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Troubleshooting_Workflow start Start: In Vivo Delivery Issue check_formulation Check Formulation Preparation start->check_formulation is_clear Is the solution clear and homogenous? check_formulation->is_clear reprepare Re-prepare following protocol carefully is_clear->reprepare No check_gavage Review Oral Gavage Technique is_clear->check_gavage Yes reprepare->check_formulation is_technique_correct Is the technique correct and consistent? check_gavage->is_technique_correct retrain Retrain personnel is_technique_correct->retrain No check_vehicle Evaluate Vehicle Tolerance is_technique_correct->check_vehicle Yes retrain->check_gavage is_vehicle_tolerated Is the vehicle tolerated by animals? check_vehicle->is_vehicle_tolerated change_vehicle Change vehicle (e.g., lower DMSO, try cyclodextrin) is_vehicle_tolerated->change_vehicle No success Successful In Vivo Delivery is_vehicle_tolerated->success Yes change_vehicle->check_formulation

Caption: Troubleshooting workflow for in vivo delivery of this compound.

References

Technical Support Center: Understanding the Nuances of GSK2656157 in Cellular Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of GSK2656157, a potent PERK inhibitor. Our goal is to help you navigate the complexities of your experiments and interpret your results with greater accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a highly selective, ATP-competitive inhibitor of the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1][2] Under conditions of endoplasmic reticulum (ER) stress, PERK is activated and phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general shutdown of protein synthesis.[2][3] this compound blocks this autophosphorylation of PERK, thereby preventing the downstream signaling cascade that includes eIF2α phosphorylation and the expression of ATF4 and CHOP.[1][4][5]

Q2: At what concentration should I use this compound in my cell-based assays?

The optimal concentration of this compound is cell-type and context-dependent. However, based on published data, a concentration range of 10-30 nM is often effective at inhibiting PERK activation and downstream signaling in various cancer cell lines.[1][4][5][6] It is crucial to perform a dose-response curve for your specific cell line and experimental conditions to determine the optimal working concentration.

Q3: Does this compound have any known off-target effects?

Yes. At concentrations higher than those required for PERK inhibition, this compound has been shown to inhibit other kinases. Notably, it can act as a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[7][8] This off-target activity can lead to misinterpretation of data, especially in studies related to inflammation and cell death.[7][8] Additionally, at micromolar concentrations, this compound can paradoxically activate GCN2, another eIF2α kinase.[9]

Q4: Is this compound toxic to all cell types?

While this compound has shown anti-tumor effects, it's important to consider its potential toxicity in non-cancerous cells. PERK is crucial for the function and survival of secretory cells, such as pancreatic β-cells.[4][5] Inhibition of PERK can lead to β-cell degeneration and hyperglycemia in animal models, a concern that has made the clinical translation of first-generation PERK inhibitors challenging.[4] In the absence of exogenous UPR inducers, this compound generally shows minimal effects on the growth of many cell lines, with IC50 values in the micromolar range.[1][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No inhibition of eIF2α phosphorylation observed. 1. This compound concentration is too low. 2. The cells are not experiencing sufficient ER stress to activate the PERK pathway. 3. Compensatory activation of other eIF2α kinases (e.g., GCN2, PKR, HRI).[3][9]1. Perform a dose-response experiment to determine the optimal inhibitor concentration for your cell line. 2. Ensure your ER stress inducer (e.g., thapsigargin, tunicamycin) is used at an effective concentration and for a sufficient duration. 3. Use specific inhibitors for other eIF2α kinases to confirm PERK-dependent phosphorylation. Consider that this compound at higher concentrations can activate GCN2.[9]
Unexpected cell death observed. 1. The observed cell death may be independent of eIF2α phosphorylation inhibition.[3][10] 2. Off-target effects, such as RIPK1 inhibition, may be contributing to the phenotype.[7][8] 3. Prolonged PERK inhibition can be cytotoxic in certain cell types.1. Use cell lines with impaired eIF2α phosphorylation (e.g., S51A mutant) to investigate eIF2α-independent effects of this compound.[3] 2. Compare the effects of this compound with other structurally different PERK inhibitors or RIPK1 inhibitors to dissect the on-target versus off-target effects. 3. Perform a time-course experiment to assess the kinetics of cell death.
Discrepancy between results from this compound treatment and PERK knockdown/knockout. 1. This compound may have eIF2α phosphorylation-independent effects not recapitulated by genetic inactivation of PERK.[3] 2. Off-target effects of the inhibitor.[7][8] 3. Incomplete knockdown/knockout of PERK.1. Acknowledge that pharmacological inhibition may not perfectly mimic genetic ablation. Consider the potential for the inhibitor to affect other cellular processes. 2. Validate key findings using a structurally distinct PERK inhibitor. 3. Confirm the efficiency of your PERK knockdown or knockout at the protein level.
Paradoxical increase in signaling pathways. 1. At higher concentrations, this compound can activate the GCN2 kinase.[9] 2. Inhibition of one signaling pathway can sometimes lead to the compensatory upregulation of another.1. Use the lowest effective concentration of this compound to maintain selectivity for PERK. 2. Profile the activity of related signaling pathways to identify any compensatory mechanisms.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay Type Target IC50 Reference
Cell-free Kinase AssayPERK0.9 nM[1]
PERK Autophosphorylation (in cells)PERK10-30 nM[1][4][5]
Cell Growth (in the absence of UPR inducers)Various Tumor Cell Lines6-25 µM[1]

Table 2: Selectivity of this compound

Kinase Selectivity vs. PERK Note Reference
Panel of 300 Kinases>500-foldHighly selective in initial screens.[1]
RIPK1Potent inhibitorAn identified off-target that can confound results.[7][8]
GCN2Paradoxical activationOccurs at micromolar concentrations.[9]

Experimental Protocols

Protocol 1: Assessment of PERK Inhibition by Western Blot

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • ER Stress Induction: Induce ER stress by adding an appropriate agent (e.g., 1 µM thapsigargin or 5 µg/mL tunicamycin) and incubate for the desired time (e.g., 1-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-PERK (if a suitable antibody is available), total PERK, p-eIF2α, total eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL detection system.

Signaling Pathways and Experimental Workflow Diagrams

PERK_Signaling_Pathway ER_Stress ER Stress (e.g., unfolded proteins) PERK_inactive PERK (inactive) ER_Stress->PERK_inactive activates PERK_active PERK (active, phosphorylated) PERK_inactive->PERK_active autophosphorylation eIF2a eIF2α PERK_active->eIF2a phosphorylates This compound This compound This compound->PERK_active inhibits p_eIF2a p-eIF2α eIF2a->p_eIF2a Protein_Synth Global Protein Synthesis p_eIF2a->Protein_Synth inhibits ATF4 ATF4 Translation p_eIF2a->ATF4 promotes Stress_Genes Stress Response Gene Expression (e.g., CHOP) ATF4->Stress_Genes induces

Caption: The PERK branch of the Unfolded Protein Response and the inhibitory action of this compound.

Experimental_Workflow start Start: Seed Cells pretreatment Pre-treat with this compound (or vehicle control) start->pretreatment stress Induce ER Stress (e.g., Thapsigargin) pretreatment->stress incubation Incubate for Defined Period stress->incubation harvest Harvest Cells incubation->harvest analysis Downstream Analysis harvest->analysis western Western Blot (p-eIF2α, ATF4, etc.) analysis->western qpcr qPCR (CHOP, etc.) analysis->qpcr viability Cell Viability Assay (e.g., MTT, Annexin V) analysis->viability

Caption: A typical experimental workflow for studying the effects of this compound on ER stress.

Troubleshooting_Tree start Unexpected Result with this compound q1 Is the effect observed at a high concentration (>1 µM)? start->q1 a1_yes Consider off-target effects (e.g., RIPK1 inhibition) or paradoxical activation (e.g., GCN2). q1->a1_yes Yes a1_no Proceed to next question. q1->a1_no No q2 Does the phenotype differ from PERK knockdown? a1_no->q2 a2_yes Investigate eIF2α-independent effects of this compound. q2->a2_yes Yes a2_no On-target effect is likely. Re-evaluate experimental conditions. q2->a2_no No

Caption: A decision tree for troubleshooting unexpected results with this compound.

References

how to control for off-target effects when using GSK2656157

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the PERK inhibitor, GSK2656157. The information is tailored for researchers, scientists, and drug development professionals to help control for off-target effects and ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective ATP-competitive inhibitor of the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[1][2] PERK is a key transducer of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.[3] Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global attenuation of protein synthesis while promoting the translation of specific stress-responsive mRNAs, such as ATF4.[3] this compound inhibits the kinase activity of PERK, thereby preventing the phosphorylation of eIF2α and the subsequent downstream signaling events.[1][4]

Q2: I'm observing a phenotype that doesn't seem to be related to PERK inhibition. Could this be an off-target effect?

A2: Yes, this is a possibility. While this compound is highly selective for PERK, it has been demonstrated to have a significant off-target activity against Receptor-Interacting Protein Kinase 1 (RIPK1).[5][6] This inhibition of RIPK1 is independent of its effects on PERK and can lead to phenotypes related to the inhibition of TNF-mediated signaling pathways, including apoptosis and necroptosis.[4][5][6] Therefore, it is crucial to perform control experiments to differentiate between on-target PERK effects and off-target RIPK1 effects.

Q3: At what concentration should I use this compound to minimize off-target effects?

A3: It is recommended to perform a dose-response experiment to determine the optimal concentration of this compound in your specific experimental system. The IC50 for PERK inhibition in cellular assays is typically in the range of 10-30 nM.[4] However, the potent inhibition of RIPK1 has also been observed in the nanomolar range.[5] Therefore, using the lowest effective concentration that elicits the desired PERK inhibition phenotype is crucial. Direct measurement of PERK pathway markers (e.g., p-PERK, p-eIF2α) is essential to correlate with the observed phenotype.

Q4: What are the key downstream markers to confirm PERK inhibition?

A4: To confirm that this compound is inhibiting PERK in your experiment, you should assess the phosphorylation status of PERK itself (autophosphorylation) and its direct substrate, eIF2α. A decrease in the levels of phosphorylated PERK (p-PERK) and phosphorylated eIF2α (p-eIF2α) upon treatment with this compound is a direct indicator of on-target activity. Additionally, you can measure the expression of downstream UPR targets such as ATF4 and CHOP, which are expected to decrease with PERK inhibition.

Troubleshooting Guide

This guide provides systematic steps to identify and control for off-target effects of this compound.

Issue: Unexpected or contradictory experimental results.

Possible Cause 1: Off-target inhibition of RIPK1.

  • Troubleshooting Steps:

    • Use a Structurally Distinct PERK Inhibitor: Employ a PERK inhibitor with a different chemical scaffold, such as AMG-PERK-44, which has been shown to be highly selective for PERK with minimal activity against RIPK1.[5] If the phenotype is not replicated with the alternative inhibitor, it is likely an off-target effect of this compound.

    • Genetic Knockdown of PERK: Use siRNA or shRNA to specifically knockdown PERK expression. If the phenotype observed with this compound is not recapitulated in PERK-knockdown cells, it suggests the effect is independent of PERK and likely due to an off-target.

    • Assess RIPK1 Signaling: Directly measure the activity of the RIPK1 pathway. For example, in a TNF-α stimulation model, assess the phosphorylation of RIPK1 or the formation of downstream signaling complexes. Inhibition of these events by this compound would indicate an off-target effect on RIPK1.

Possible Cause 2: Non-specific toxicity at high concentrations.

  • Troubleshooting Steps:

    • Perform a Dose-Response Analysis: Determine the concentration at which this compound inhibits PERK signaling and compare it to the concentration that causes the unexpected phenotype. A large discrepancy may indicate off-target toxicity.

    • Cell Viability Assay: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound. Use concentrations well below the toxic threshold for your experiments.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

KinaseIC50 (nM)Fold Selectivity vs. PERKReference
PERK (EIF2AK3) 0.9 1 [5]
HRI (EIF2AK1)460>500[5]
BRK822>900[5]
PKR (EIF2AK2)905>1000[5]
MEKK2954>1000[5]
RIPK1 Potent Inhibition (nM range) N/A [5][6]

Table 2: Comparison of PERK Inhibitors

InhibitorPrimary TargetKnown Off-TargetsKey FeaturesReference
This compound PERKRIPK1 Potent and selective for PERK, but with significant RIPK1 activity.[5][6]
AMG-PERK-44 PERKMinimalStructurally distinct from this compound, highly selective for PERK.[5]

Experimental Protocols

Protocol 1: Control Experiment Using a Structurally Distinct PERK Inhibitor (AMG-PERK-44)

Objective: To differentiate between on-target PERK effects and off-target effects of this compound.

Materials:

  • Cells of interest

  • This compound

  • AMG-PERK-44 (a structurally distinct, selective PERK inhibitor)

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Reagents for downstream analysis (e.g., Western blot, viability assay)

Procedure:

  • Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.

  • Dose-Response: Perform a dose-response experiment for both this compound and AMG-PERK-44 to determine the optimal concentration for PERK inhibition in your cell line. A typical concentration range to test is 1 nM to 10 µM.

  • Treatment: Treat cells with equimolar concentrations of this compound, AMG-PERK-44, or DMSO (vehicle control) for the desired duration of your experiment.

  • Downstream Analysis:

    • Confirm PERK Inhibition: Harvest cell lysates and perform a Western blot to analyze the levels of p-PERK, total PERK, p-eIF2α, and total eIF2α to confirm that both inhibitors are effectively inhibiting the PERK pathway at the chosen concentration.

    • Assess Phenotype: Analyze the cellular phenotype of interest (e.g., cell viability, apoptosis, gene expression).

  • Interpretation:

    • If the phenotype is observed with both this compound and AMG-PERK-44, it is likely an on-target PERK effect.

    • If the phenotype is only observed with this compound, it is likely an off-target effect.

Protocol 2: Control Experiment Using PERK siRNA Knockdown

Objective: To confirm that the observed phenotype is dependent on PERK.

Materials:

  • Cells of interest

  • PERK-specific siRNA and a non-targeting (scrambled) control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM or other serum-free medium

  • Cell culture medium and supplements

  • Reagents for Western blot analysis

Procedure:

  • siRNA Transfection:

    • On the day before transfection, seed cells so they will be 30-50% confluent at the time of transfection.

    • Prepare siRNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent. A final siRNA concentration of 10-50 nM is a good starting point.

    • Add the complexes to the cells and incubate for 24-72 hours.

  • Knockdown Validation:

    • Harvest a subset of the cells and perform a Western blot to confirm the efficient knockdown of PERK protein levels in the cells transfected with PERK siRNA compared to the non-targeting control.

  • Experiment:

    • Once knockdown is confirmed, treat the PERK-knockdown and control cells with this compound or vehicle.

    • Analyze the phenotype of interest.

  • Interpretation:

    • If the phenotype observed with this compound in control cells is absent or significantly reduced in the PERK-knockdown cells, this confirms that the effect is on-target.

    • If the phenotype persists in the PERK-knockdown cells treated with this compound, it is likely an off-target effect.

Mandatory Visualization

PERK_Signaling_Pathway ER_Stress ER Stress PERK PERK ER_Stress->PERK Activates pPERK p-PERK (Active) PERK->pPERK Autophosphorylation eIF2a eIF2α pPERK->eIF2a Phosphorylates peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 Translation peIF2a->ATF4 Promotes Protein_Synthesis Global Protein Synthesis peIF2a->Protein_Synthesis Inhibits CHOP CHOP Expression ATF4->CHOP This compound This compound This compound->pPERK Inhibits

Caption: PERK signaling pathway and the point of inhibition by this compound.

Experimental_Workflow Start Start: Observe Unexpected Phenotype Control1 Control 1: Use Structurally Distinct PERK Inhibitor (AMG-PERK-44) Start->Control1 Control2 Control 2: PERK siRNA Knockdown Start->Control2 Result1 Phenotype Replicated? Control1->Result1 Result2 Phenotype Persists? Control2->Result2 OnTarget Conclusion: On-Target PERK Effect Result1->OnTarget Yes OffTarget Conclusion: Off-Target Effect Result1->OffTarget No Result2->OnTarget No Result2->OffTarget Yes

Caption: Experimental workflow to distinguish on- and off-target effects.

Logical_Relationship This compound This compound PERK_Inhibition PERK Inhibition This compound->PERK_Inhibition On-Target RIPK1_Inhibition RIPK1 Inhibition (Off-Target) This compound->RIPK1_Inhibition Off-Target UPR_Modulation Modulation of UPR Pathway PERK_Inhibition->UPR_Modulation TNF_Signaling_Modulation Modulation of TNF Signaling RIPK1_Inhibition->TNF_Signaling_Modulation Observed_Phenotype Observed Phenotype UPR_Modulation->Observed_Phenotype TNF_Signaling_Modulation->Observed_Phenotype

Caption: Logical relationship of this compound on- and off-target effects.

References

Technical Support Center: Optimizing PERK Inhibitor Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the pharmacokinetic (PK) properties of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the common pharmacokinetic challenges encountered with small molecule PERK inhibitors?

A1: Researchers often face several challenges that can limit the clinical potential of novel PERK inhibitors. These include:

  • Poor Aqueous Solubility: Many kinase inhibitors are lipophilic, leading to low solubility, which can hinder formulation and absorption.

  • Low Oral Bioavailability: This can be a result of poor solubility, low permeability across the intestinal wall, or significant first-pass metabolism in the liver. For instance, early preclinical candidates may exhibit oral bioavailability of less than 40%.[1]

  • High Metabolic Clearance: Rapid metabolism by liver enzymes, particularly cytochrome P450s (CYPs), can lead to a short half-life and high clearance, requiring more frequent or higher doses.[2][3]

  • Efflux Transporter Substrate: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pumps the drug back into the intestinal lumen, reducing net absorption.[4]

  • High Plasma Protein Binding: While common for kinase inhibitors, excessively high plasma protein binding can limit the concentration of free, active drug available to engage the PERK target in tissues.[5]

Q2: What is the general strategic approach to improving the pharmacokinetic properties of a PERK inhibitor lead compound?

A2: A systematic approach to improving the PK profile of a PERK inhibitor involves a multi-parameter optimization strategy. Key strategies include:

  • Structural Modifications: Medicinal chemistry efforts can introduce polar groups or ionizable centers to improve solubility, block sites of metabolism (e.g., through fluorination), and reduce recognition by efflux transporters.[1][2][4] A strategy of decreasing lipophilicity has been successfully used to improve the physical properties and pharmacokinetics of PERK inhibitors.[2][6]

  • Formulation Strategies: For preclinical studies, using different formulation vehicles or administration routes (e.g., subcutaneous, intraperitoneal) can help achieve desired systemic concentrations and prolong exposure.[7][8] For oral formulations, techniques like creating solid dispersions or using solubilizing excipients can enhance dissolution and absorption.[9]

  • Prodrug Approach: A prodrug is an inactive form of the drug that is converted to the active form in the body. This strategy can be used to temporarily mask properties that limit absorption, such as poor solubility or high polarity.[1][4]

Troubleshooting Guides

Issue 1: Low Aqueous Solubility

Symptom: Your PERK inhibitor precipitates out of solution during in vitro assays or is difficult to formulate for in vivo studies.

Possible Cause & Solution

Possible Cause Troubleshooting Step Experimental Protocol
High Lipophilicity (High cLogP) Introduce polar functional groups (e.g., hydroxyl, amide) or a basic nitrogen atom to increase solubility and allow for salt formation.See Protocol 1: Kinetic Solubility Assay.
Crystalline Nature of the Compound Explore different salt forms of the compound, which can have significantly different solubility profiles.Synthesize various pharmaceutically acceptable salts (e.g., HCl, mesylate) and assess their solubility.
Poor Dissolution Rate Reduce the particle size of the compound through micronization to increase the surface area available for dissolution.Not detailed here. Involves specialized equipment.
Formulation Issues For preclinical studies, formulate the compound in a vehicle containing solubilizing agents like cyclodextrins, polysorbate 80, or PEG-400.See Protocol 2: Formulation for In Vivo Dosing.
Issue 2: High In Vitro Metabolic Clearance

Symptom: The compound shows a short half-life (< 15 minutes) in a liver microsome stability assay, suggesting rapid metabolism.[3]

Possible Cause & Solution

Possible Cause Troubleshooting Step Experimental Protocol
Metabolism by Cytochrome P450s Identify the primary sites of metabolism using techniques like mass spectrometry. Block these "metabolic hotspots" by introducing chemically robust groups, such as fluorine atoms.[2][3]See Protocol 3: Liver Microsome Stability Assay.
Unstable Functional Groups Modify or replace metabolically labile groups (e.g., esters, certain aromatic rings) with more stable bioisosteres.Re-synthesize analogs with modified functional groups and re-assess in the microsome stability assay.
Inhibition of Major CYP Enzymes The compound may be a potent inhibitor of major CYP enzymes (e.g., CYP3A4, 2D6), leading to potential drug-drug interactions.See Protocol 4: Cytochrome P450 Inhibition Assay.
Issue 3: Poor Oral Bioavailability in Animal Models

Symptom: Following oral administration in mice, the plasma concentration of the PERK inhibitor is significantly lower than after intravenous administration (F < 10%).

Possible Cause & Solution

Possible Cause Troubleshooting Step Experimental Protocol
Low Permeability The compound may not efficiently cross the intestinal epithelium. Aim for high Caco-2 permeability (Papp > 8 x 10⁻⁶ cm/s).[5]See Protocol 5: Caco-2 Permeability Assay.
High Efflux Ratio The compound is a substrate for efflux transporters (e.g., P-gp). An efflux ratio > 2 in the Caco-2 assay is indicative of this.[5] Modify the structure to reduce recognition by transporters.See Protocol 5: Caco-2 Permeability Assay.
High First-Pass Metabolism The compound is rapidly metabolized by the liver after absorption from the gut. This is often linked to high clearance in liver microsome assays.See Protocol 6: In Vivo Pharmacokinetic Study in Mice.
Poor Solubility/Dissolution in GI Tract The compound does not dissolve effectively in the gastrointestinal fluids, limiting the amount available for absorption.Re-assess solubility at different pH values mimicking the GI tract. Consider advanced formulations like amorphous solid dispersions.

Data Presentation

Table 1: Example Pharmacokinetic Parameters of Selected PERK Inhibitors in Mice

CompoundDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (F%)Reference
GSK2656157 150 mg/kg PO4,280444,70029[2]
Compound 26 (pyrrolopyrimidine) 10 mg/kg PO1,0700.53,13041[5]
HC-5404 Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedFavorable in vivo properties[10]

This table is for illustrative purposes and summarizes data from different studies. Direct comparison should be made with caution.

Mandatory Visualizations

PERK_Signaling_Pathway cluster_1 ER_Stress ER Stress (e.g., Unfolded Proteins) PERK PERK Dimerization & Autophosphorylation ER_Stress->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates p_eIF2a p-eIF2α Translation_Repression Global Translation Repression p_eIF2a->Translation_Repression Causes ATF4 ATF4 Translation p_eIF2a->ATF4 Allows Selective Cell_Fate Cell Fate Decision (Adaptation vs. Apoptosis) Translation_Repression->Cell_Fate UPR_Genes UPR Target Genes (CHOP, GADD34) ATF4->UPR_Genes Induces UPR_Genes->Cell_Fate Inhibitor PERK Inhibitor Inhibitor->PERK Inhibits

Caption: The PERK signaling pathway under ER stress and the point of intervention for PERK inhibitors.

PK_Workflow Start PERK Inhibitor Lead Compound In_Vitro_ADME In Vitro ADME Profiling Start->In_Vitro_ADME Solubility Solubility Assay In_Vitro_ADME->Solubility Metabolic_Stability Microsome Stability In_Vitro_ADME->Metabolic_Stability Permeability Caco-2 Permeability In_Vitro_ADME->Permeability Decision1 Properties Acceptable? Solubility->Decision1 Metabolic_Stability->Decision1 Permeability->Decision1 Optimization Medicinal Chemistry Optimization Decision1->Optimization No In_Vivo_PK In Vivo PK Study (Mouse) Decision1->In_Vivo_PK Yes Optimization->In_Vitro_ADME Decision2 PK Profile Acceptable? In_Vivo_PK->Decision2 Decision2->Optimization No End Preclinical Candidate Decision2->End Yes

References

Validation & Comparative

A Head-to-Head Comparison of PERK Inhibitors: GSK2656157 vs. GSK2606414

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapeutics, the inhibition of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) has emerged as a promising strategy for various diseases, including cancer and neurodegenerative disorders. Among the chemical entities developed to target this key player in the unfolded protein response (UPR), GSK2606414 and its optimized successor, GSK2656157, have garnered significant attention. This guide provides an objective comparison of these two inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection and application.

Executive Summary

This compound is a second-generation PERK inhibitor developed through the medicinal chemistry optimization of GSK2606414. The primary goal of this optimization was to enhance the compound's pharmaceutical properties, specifically by reducing lipophilicity to improve its pharmacokinetic profile. While both compounds are potent inhibitors of PERK, this compound exhibits a more favorable overall profile for preclinical and potential clinical development, although recent studies have highlighted important off-target effects for both molecules that warrant careful consideration in experimental design and data interpretation.

Data Presentation

The following tables summarize the key quantitative data for this compound and GSK2606414, comparing their potency, selectivity, and off-target effects.

Table 1: In Vitro Potency against PERK

CompoundBiochemical IC50 (nM)Cellular IC50 (nM)
GSK2606414 0.4[1][2]<300[2]
This compound 0.9[1][3]10-30[3][4]

Table 2: Selectivity and Off-Target Activity

CompoundSelectivity over other eIF2AKsRIPK1 Biochemical IC50 (nM)RIPK1 Cellular IC50 (µM)
GSK2606414 >100-fold[2]116.3 - 7.3[5]
This compound >500-fold[1][3]2.11.9 - 2.9[5]

Table 3: In Vivo Efficacy

CompoundXenograft ModelDosingTumor Growth Inhibition
GSK2606414 Pancreatic human tumor (BxPC3)Oral administrationDose-dependent inhibition[2]
This compound Pancreatic and multiple myeloma50 or 150 mg/kg twice daily (oral)54-114% at 150 mg/kg[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings. Below are synthesized protocols based on the available literature.

Biochemical PERK Inhibition Assay (TR-FRET)

This assay quantifies the ability of a compound to inhibit the kinase activity of PERK in a cell-free system.

Materials:

  • Recombinant human PERK kinase domain

  • Biotinylated eIF2α substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Europium-labeled anti-phospho-eIF2α antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • Test compounds (this compound or GSK2606414)

  • 384-well assay plates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the test compounds to the assay plate.

  • Add the PERK enzyme and biotinylated eIF2α substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the detection reagents (Europium-labeled anti-phospho-eIF2α antibody and SA-APC).

  • Incubate in the dark at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the ratio of the two emission wavelengths and determine the IC50 values from the dose-response curves.

Cellular PERK Autophosphorylation Assay (Western Blot)

This assay assesses the inhibition of PERK activation within a cellular context by measuring its autophosphorylation.

Materials:

  • Human cancer cell line (e.g., A549)

  • Cell culture medium and supplements

  • ER stress inducer (e.g., thapsigargin or tunicamycin)

  • Test compounds (this compound or GSK2606414)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-PERK (Thr980), anti-total PERK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Induce ER stress by adding thapsigargin or tunicamycin and incubate for the desired duration.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-PERK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total PERK for loading control.

  • Quantify the band intensities to determine the inhibition of PERK phosphorylation.

In Vivo Tumor Xenograft Study

This experiment evaluates the anti-tumor efficacy of the PERK inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human tumor cells (e.g., BxPC3 pancreatic cancer cells)

  • Matrigel (optional)

  • Test compounds formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice at the specified dose and schedule (e.g., orally, twice daily).

  • Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume (Volume = (length x width²)/2).

  • Monitor the body weight and overall health of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, histology).

  • Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.

Mandatory Visualization

The following diagrams illustrate the PERK signaling pathway and a general experimental workflow for evaluating PERK inhibitors.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Lumen ER Lumen PERK_inactive PERK (inactive) BiP BiP PERK_inactive->BiP PERK_active PERK (active) (Dimerized & Autophosphorylated) PERK_inactive->PERK_active Activation BiP->PERK_inactive Dissociates from eIF2a eIF2α PERK_active->eIF2a Phosphorylates peIF2a p-eIF2α ATF4 ATF4 Translation peIF2a->ATF4 Promotes Global_Translation Global Protein Translation peIF2a->Global_Translation Inhibits Stress_Genes Stress Response Gene Expression ATF4->Stress_Genes Induces CHOP CHOP ATF4->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis Promotes Unfolded_Proteins Unfolded Proteins Unfolded_Proteins->BiP Sequesters BiP Inhibitor This compound or GSK2606414 Inhibitor->PERK_active Inhibits Experimental_Workflow start Start: Hypothesis (PERK inhibition is therapeutic) biochemical Biochemical Assay (e.g., TR-FRET) start->biochemical Step 1 cellular Cellular Assay (e.g., Western Blot for pPERK) biochemical->cellular Step 2 invivo In Vivo Model (e.g., Tumor Xenograft) cellular->invivo Step 3 data_analysis Data Analysis (IC50, Tumor Growth Inhibition) invivo->data_analysis Step 4 conclusion Conclusion: Compare Efficacy and Selectivity data_analysis->conclusion Step 5

References

Unveiling the Selectivity of GSK2656157: A Comparative Analysis of PERK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the selectivity and potency of GSK2656157 in contrast to other inhibitors of Pancreatic E.R. Kinase (PERK), a critical mediator of the Unfolded Protein Response (UPR), reveals its high potency and selectivity, positioning it as a significant tool for research and potential therapeutic development. This guide provides a comparative analysis of this compound with other notable PERK inhibitors, supported by experimental data and detailed methodologies.

This compound is a potent, ATP-competitive inhibitor of PERK with a reported IC50 of 0.9 nM in cell-free assays.[1][2][3] Its high degree of selectivity is a key attribute, demonstrating over 500-fold greater selectivity for PERK against a broad panel of 300 kinases.[1][2][3] This specificity is crucial for minimizing off-target effects and ensuring that its biological activity is primarily mediated through the inhibition of the PERK pathway. In cellular assays, this compound effectively inhibits PERK activation and downstream signaling, including the phosphorylation of eIF2α and the expression of ATF4 and CHOP, with an IC50 ranging from 10 to 30 nM.[1][4]

Comparative Selectivity Profile

To provide a clear comparison, the following table summarizes the inhibitory potency and selectivity of this compound against other known PERK inhibitors.

InhibitorPERK IC50 (nM)Selectivity NotesReference
This compound 0.9 >500-fold selective over a panel of 300 kinases. IC50 for HRI is 460 nM.[1][2][5]
GSK26064140.4>100-fold selective over other eIF2α kinases (EIF2AKs).[3]
AMG PERK 446>160-fold selective over B-Raf and GCN2. >1000-fold selective over GCN2.[6][7][8]
ISRIB (trans-isomer)5Potent and selective PERK pathway inhibitor, acts downstream of eIF2α phosphorylation.[3]

Signaling Pathway and Experimental Workflow

To understand the context of PERK inhibition, the following diagrams illustrate the PERK signaling pathway and a typical experimental workflow for evaluating inhibitor selectivity.

PERK_Signaling_Pathway ER_Stress ER Stress (Unfolded Proteins) PERK_dimer PERK Dimerization & Autophosphorylation ER_Stress->PERK_dimer p_eIF2a p-eIF2α PERK_dimer->p_eIF2a phosphorylates ATF4 ATF4 Translation p_eIF2a->ATF4 allows Global_Translation Global Translation Attenuation p_eIF2a->Global_Translation leads to UPR_Genes UPR Gene Expression (e.g., CHOP) ATF4->UPR_Genes induces This compound This compound This compound->PERK_dimer inhibits

PERK Signaling Pathway Under ER Stress.

Inhibitor_Selectivity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays cluster_profiling Selectivity Profiling recombinant_PERK Recombinant PERK Kinase Domain inhibitor_incubation Incubate with PERK Inhibitor recombinant_PERK->inhibitor_incubation substrate_addition Add Substrate (e.g., eIF2α) & ATP inhibitor_incubation->substrate_addition kinase_panel Screen Against a Broad Kinase Panel inhibitor_incubation->kinase_panel activity_measurement Measure Kinase Activity (e.g., Phosphorylation) substrate_addition->activity_measurement cell_culture Culture Cells induce_stress Induce ER Stress (e.g., Tunicamycin) cell_culture->induce_stress inhibitor_treatment Treat with PERK Inhibitor induce_stress->inhibitor_treatment pathway_analysis Analyze Downstream Markers (p-eIF2α, ATF4) inhibitor_treatment->pathway_analysis determine_ic50 Determine IC50 values for Off-Targets kinase_panel->determine_ic50

References

Validating On-Target PERK Inhibition: A Comparative Guide to GSK2656157

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GSK2656157, a potent and selective inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), with other alternatives for validating on-target PERK inhibition in cellular models. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate the signaling pathways and experimental workflows involved.

Introduction to PERK and its Inhibition

The Unfolded Protein Response (UPR) is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). PERK is one of the three main sensors of ER stress. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis to reduce the protein folding load on the ER. However, this pathway also selectively promotes the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4), which in turn upregulates genes involved in stress adaptation and, under prolonged stress, apoptosis, such as C/EBP homologous protein (CHOP).

Given its central role in cellular stress responses, PERK has emerged as a therapeutic target in various diseases, including cancer and neurodegenerative disorders. Small molecule inhibitors of PERK, such as this compound, are invaluable tools for studying the physiological roles of PERK and for therapeutic development. Validating that a compound's cellular effects are indeed due to on-target PERK inhibition is crucial. This guide outlines the methodologies and provides comparative data to aid researchers in this process.

Comparative Analysis of PERK Inhibitors

This compound is a highly potent and selective, ATP-competitive inhibitor of PERK. For a comprehensive evaluation, we compare its performance with its structural analog, GSK2606414, and briefly discuss an alternative approach using ISRIB, which acts downstream of PERK.

InhibitorTargetMechanism of ActionCellular IC50 (PERK pathway)Key Off-Targets
This compound PERKATP-competitive inhibitor of PERK autophosphorylation.10-30 nM for inhibition of p-PERK, p-eIF2α, ATF4, and CHOP.[1]Highly selective against a panel of 300 kinases. However, it is also a potent inhibitor of RIPK1.[2][3][4][5]
GSK2606414 PERKATP-competitive inhibitor of PERK autophosphorylation.Sub-nanomolar in vitro, but requires 30 nM - 1 µM for complete cellular inhibition.[6][7]Also inhibits RIPK1 and KIT tyrosine kinase.[8][9]
ISRIB eIF2BAllosteric activator of eIF2B, acting downstream of p-eIF2α.Not applicable (does not inhibit PERK directly).Generally considered highly selective for its target.

Signaling Pathway and Inhibition Points

The following diagram illustrates the PERK signaling pathway and the points of intervention for this compound and ISRIB.

PERK_Pathway cluster_ER ER Lumen cluster_cytosol Cytosol Unfolded Proteins Unfolded Proteins PERK_inactive PERK Unfolded Proteins->PERK_inactive ER Stress PERK_active p-PERK PERK_inactive->PERK_active Autophosphorylation eIF2a eIF2α PERK_active->eIF2a Phosphorylation peIF2a p-eIF2α eIF2B eIF2B peIF2a->eIF2B Inhibition ATF4_mRNA ATF4 mRNA peIF2a->ATF4_mRNA Selective Translation Translation_initiation Translation Initiation eIF2B->Translation_initiation Activation ATF4_protein ATF4 Protein ATF4_mRNA->ATF4_protein Translation CHOP_mRNA CHOP mRNA ATF4_protein->CHOP_mRNA Transcription CHOP_protein CHOP Protein CHOP_mRNA->CHOP_protein Translation Apoptosis Apoptosis CHOP_protein->Apoptosis This compound This compound This compound->PERK_active ISRIB ISRIB ISRIB->eIF2B Activation

PERK Signaling Pathway and Inhibitor Targets

Experimental Protocols

To validate on-target PERK inhibition by this compound, a series of key experiments should be performed. Below are detailed protocols for these assays.

Experimental Workflow

The following diagram outlines the general workflow for validating PERK inhibition in a cellular context.

Experimental_Workflow cluster_assays 4. Downstream Analysis cell_culture 1. Cell Culture (e.g., BxPC-3, HT1080) treatment 2. Treatment - ER Stress Inducer (Tunicamycin/Thapsigargin) - PERK Inhibitor (this compound) cell_culture->treatment harvest 3. Cell Harvest & Lysis treatment->harvest viability Cell Viability Assay (e.g., MTT) treatment->viability western_blot Western Blot (p-PERK, p-eIF2α, ATF4, CHOP) harvest->western_blot qpcr qPCR (ATF4, CHOP mRNA) harvest->qpcr data_analysis 5. Data Analysis & Interpretation western_blot->data_analysis qpcr->data_analysis viability->data_analysis

References

kinase selectivity profile of GSK2656157 across a 300-kinase panel

Author: BenchChem Technical Support Team. Date: November 2025

GSK2656157 is a potent and highly selective inhibitor of the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a critical component of the unfolded protein response (UPR). This guide provides a comparative analysis of the kinase selectivity of this compound across a broad panel of kinases, supported by experimental data and protocols.

Executive Summary

This compound is an ATP-competitive inhibitor of PERK with a reported IC50 of 0.9 nM in cell-free assays.[1] To assess its specificity, the inhibitor was profiled against a panel of 300 different kinases. The results demonstrate a high degree of selectivity for PERK. At a concentration of 10 µM, this compound inhibited only a small fraction of the kinases tested, indicating a low potential for off-target effects at therapeutic concentrations. Specifically, one study reported that only 17 out of 300 kinases were inhibited by more than 80% at this high concentration. Another study noted that IC50 values against the 300-kinase panel were generally greater than 100 nM. While the complete raw data from the 300-kinase panel screening is not publicly available in full, this guide compiles the key findings and compares the selectivity of this compound to its known off-target interactions.

Kinase Selectivity Profile of this compound

The following table summarizes the known kinase selectivity data for this compound. The primary screening was conducted at a concentration of 10 µM across a panel of 300 kinases.

Kinase TargetIC50 (nM)% Inhibition at 10 µMNotes
PERK (EIF2AK3) 0.9 Not reportedPrimary Target
HRI (EIF2AK1)460>50%Over 500-fold selectivity for PERK.
BRK822>50%
PKR (EIF2AK2)905>50%
MEKK2 (MAP3K2)954>50%
RIPK1Potent inhibitorNot specified in 300-kinase screenIdentified as a potent off-target in separate studies.
Other Kinases (>80% inhibition at 10 µM)Not specified>80%15 other kinases were inhibited by >80% at 10 µM. The identities of these kinases are not publicly detailed in the primary publications.
Other Kinases (>50% inhibition at 10 µM)>100>50%44 kinases were inhibited by >50% at 10 µM.

Experimental Protocols

The kinase selectivity profiling of this compound was performed by Reaction Biology Corp. using a radiometric assay format, likely the HotSpot™ assay.

HotSpot™ Kinase Assay Protocol (General Overview)

This assay quantifies the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.

  • Reaction Setup: The kinase, a specific substrate (peptide or protein), and the test compound (this compound) are incubated in a reaction buffer.

  • Initiation: The kinase reaction is initiated by the addition of a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration is typically at or near the Km for each specific kinase to ensure physiological relevance.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination and Capture: The reaction is stopped, and the radiolabeled substrate is separated from the residual [γ-³³P]ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose filter membrane, which binds the phosphorylated substrate.

  • Washing: The filter is washed to remove any unbound [γ-³³P]ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity in the presence of the inhibitor is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

PERK Signaling Pathway

This compound targets PERK, a key sensor of endoplasmic reticulum (ER) stress. Under conditions of ER stress, such as the accumulation of unfolded proteins, PERK is activated. This initiates a signaling cascade aimed at restoring ER homeostasis.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins PERK_inactive PERK (inactive) Unfolded Proteins->PERK_inactive ER Stress PERK_active PERK (active) (Dimerized & Autophosphorylated) PERK_inactive->PERK_active eIF2a eIF2α PERK_active->eIF2a Phosphorylation p_eIF2a p-eIF2α ATF4_mRNA ATF4 mRNA p_eIF2a->ATF4_mRNA Selective Translation Global_Translation Global Protein Translation p_eIF2a->Global_Translation Inhibition ATF4_protein ATF4 Protein ATF4_mRNA->ATF4_protein ATF4_protein_nuc ATF4 ATF4_protein->ATF4_protein_nuc Translocation Stress_Response_Genes Stress Response Genes (e.g., CHOP, GADD34) ATF4_protein_nuc->Stress_Response_Genes Transcription Activation This compound This compound This compound->PERK_active Inhibition

Caption: The PERK signaling pathway in response to ER stress.

Conclusion

This compound is a highly selective inhibitor of PERK. While it demonstrates potent inhibition of its primary target, the available data from a broad kinase panel screen indicates minimal off-target activity at concentrations significantly higher than its PERK IC50. This high degree of selectivity makes this compound a valuable tool for studying the biological functions of PERK and a promising candidate for therapeutic development in diseases characterized by ER stress. Further investigation into the specific off-target kinases inhibited at high concentrations may provide additional insights into its pharmacological profile.

References

A Comparative Analysis of the Cross-Reactivity Profiles of GSK2656157 and GSK2606414

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers navigating the selectivity of two widely used PERK inhibitors.

In the landscape of cellular stress research, the Unfolded Protein Response (UPR) stands out as a critical signaling network. Central to this pathway is the kinase PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase), a key regulator of the cell's response to endoplasmic reticulum (ER) stress. Two of the most prominent and potent inhibitors used to probe PERK function are GSK2656157 and its predecessor, GSK2606414. While both are highly effective at inhibiting PERK, a nuanced understanding of their cross-reactivity is paramount for the accurate interpretation of experimental results. This guide provides a detailed comparison of the selectivity profiles of this compound and GSK2606414, supported by available quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in making informed decisions for their studies.

Quantitative Cross-Reactivity Analysis: A Head-to-Head Comparison

Both this compound and GSK2606414 are ATP-competitive inhibitors of PERK with low nanomolar potency.[1][2] However, their selectivity against other kinases, a critical aspect of their utility as research tools, shows some distinctions. This compound was developed as an optimized analog of GSK2606414 with improved pharmacokinetic properties.[3]

A pivotal discovery in the cross-reactivity of these compounds is their potent inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and necroptosis.[4][5] This off-target activity is of significant importance as it can confound studies where both PERK and RIPK1 signaling are relevant.

Below is a summary of the available quantitative data on the inhibitory activity of both compounds against their primary target, PERK, and the key off-target, RIPK1.

Target This compound IC50 (nM) GSK2606414 IC50 (nM) Reference
PERK0.90.4[1][2]
RIPK1~2-3 (cellular assay)~6-7 (cellular assay)[4]

Table 1: Comparison of IC50 values for this compound and GSK2606414 against PERK and RIPK1.

It is noteworthy that in cellular assays, both compounds inhibit RIPK1-dependent cell death at concentrations that do not significantly affect PERK activity, suggesting they may be more potent inhibitors of RIPK1 than PERK in a cellular context.[4]

Kinase Selectivity Profile

This compound was profiled against a panel of 300 kinases and demonstrated high selectivity for PERK.[1][6] At a concentration of 10 µM, it inhibited only a small fraction of the tested kinases by more than 80%.[3]

For GSK2606414, a number of off-targets have been identified with IC50 values in the 150-1000 nM range, including c-KIT, Aurora kinase B, and others.

Kinase This compound IC50 (nM) GSK2606414 IC50 (nM) Reference
HRI (EIF2AK1)460>100-fold selective vs PERK[2][3]
PKR (EIF2AK2)905>100-fold selective vs PERK[2][6]
GCN2 (EIF2AK4)3162>100-fold selective vs PERK[2][6]
c-KIT-150-1000
Aurora B1259150-1000[6]
BRK905150-1000[6]
MAP3K10-150-1000
MER3431150-1000[6]
MYLK23039150-1000[6]
IKBKE-150-1000
TrkC-150-1000
MAP3K11-150-1000

Table 2: Known off-target kinases for this compound and GSK2606414. (Note: A direct head-to-head comprehensive screen is not publicly available, hence the gaps in the data.)

Experimental Protocols: In Vitro Kinase Assay

The following is a representative protocol for an in vitro kinase assay to determine the inhibitory activity of compounds like this compound and GSK2606414, based on the widely used ADP-Glo™ Kinase Assay.

Objective: To measure the in vitro inhibitory potency (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant Kinase (e.g., PERK, RIPK1)

  • Kinase Substrate (e.g., eIF2α for PERK)

  • ATP

  • Test Compounds (this compound, GSK2606414)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound solution to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase and its substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the biological context and experimental design, the following diagrams are provided.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) PERK PERK ER_Stress->PERK PERK_dimer PERK Dimerization & Autophosphorylation PERK->PERK_dimer eIF2a eIF2α PERK_dimer->eIF2a Phosphorylation p_eIF2a p-eIF2α ATF4 ATF4 Translation p_eIF2a->ATF4 Translation_Repression Global Translation Repression p_eIF2a->Translation_Repression ATF4_TF ATF4 ATF4->ATF4_TF Translocation CHOP CHOP Transcription ATF4_TF->CHOP Apoptosis Apoptosis CHOP->Apoptosis GSK_inhibitor This compound / GSK2606414 GSK_inhibitor->PERK_dimer Inhibition

Caption: The PERK signaling pathway under ER stress and its inhibition by this compound and GSK2606414.

Kinase_Inhibitor_Profiling_Workflow start Start: Kinase Inhibitor Candidate biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo) start->biochemical_assay selectivity_screen Broad Kinase Panel Screening biochemical_assay->selectivity_screen Primary Target Potency data_analysis Data Analysis & IC50 Determination biochemical_assay->data_analysis IC50 off_target_validation Off-target Validation Assays (e.g., RIPK1 activity) selectivity_screen->off_target_validation Identify Potential Off-targets selectivity_screen->data_analysis Selectivity Profile cellular_assay Cell-based Assays (Target Engagement & Phenotype) end End: Characterized Inhibitor Profile cellular_assay->end In-cell Potency & Specificity off_target_validation->data_analysis Off-target IC50 data_analysis->cellular_assay Select Lead Candidates

Caption: A generalized experimental workflow for kinase inhibitor profiling and cross-reactivity analysis.

Conclusion

This compound and GSK2606414 are invaluable tools for dissecting the role of PERK in health and disease. While both are highly potent PERK inhibitors, their off-target activity, particularly against RIPK1, necessitates careful consideration in experimental design and data interpretation. This compound, as the more recent compound, was optimized for better pharmacokinetic properties and shows high selectivity in broad kinase panels. However, the unexpected potent inhibition of RIPK1 by both compounds highlights the importance of comprehensive cross-reactivity analysis beyond standard kinase panels. Researchers should be mindful of these off-target effects and, where possible, use structurally distinct inhibitors or genetic approaches to validate findings attributed solely to PERK inhibition. This comparative guide serves as a resource to promote more rigorous and accurately interpreted research utilizing these powerful chemical probes.

References

PERK Inhibitor GSK2656157 Demonstrates Robust Anti-Tumor Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

The selective PERK inhibitor, GSK2656157, has shown significant dose-dependent anti-tumor activity in preclinical xenograft models of human cancers, including pancreatic cancer and multiple myeloma. These findings highlight its potential as a therapeutic agent targeting the unfolded protein response (UPR), a key cellular stress pathway often exploited by cancer cells for survival.

This compound is a potent and highly selective, ATP-competitive inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a critical mediator of the UPR.[1] By inhibiting PERK, this compound disrupts the adaptive mechanisms that allow cancer cells to thrive under the stressful conditions of the tumor microenvironment, such as hypoxia and nutrient deprivation.[1] This inhibition leads to reduced tumor growth and, in some contexts, increased apoptosis.

Comparative Efficacy in Xenograft Models

While direct head-to-head studies comparing this compound with other PERK inhibitors in xenograft models are not extensively published, its efficacy as a monotherapy has been well-documented. Furthermore, emerging evidence suggests a synergistic effect when combined with standard-of-care chemotherapeutic agents.

Monotherapy Studies

In studies involving human tumor xenografts in immunocompromised mice, oral administration of this compound resulted in significant, dose-dependent inhibition of tumor growth.[2] Treatment with 150 mg/kg twice daily led to tumor growth inhibition ranging from 54% to 114% across various models.[2]

Xenograft ModelCell LineTreatmentDosing ScheduleTumor Growth InhibitionReference
Pancreatic CancerHPACThis compound150 mg/kg, twice dailySignificant inhibition (quantitative data not specified)[2]
Pancreatic CancerCapan-2This compound150 mg/kg, twice dailySignificant inhibition (quantitative data not specified)[2]
Pancreatic CancerBxPC3This compound150 mg/kg, twice daily54%[2]
Multiple MyelomaNCI-H929This compound150 mg/kg, twice daily114%[2]
Combination Therapy

Preclinical studies are beginning to explore the potential of this compound in combination with existing cancer therapies. For instance, in colon cancer models, this compound has been shown to synergistically inhibit the growth of cancer cells when combined with 5-fluorouracil (5-FU).[3] This suggests that PERK inhibition may enhance the efficacy of traditional chemotherapies.

Further research is warranted to explore the synergistic potential of this compound with standard-of-care agents for pancreatic cancer, such as gemcitabine, and for multiple myeloma, such as bortezomib.

Mechanism of Action: The PERK Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the PERK branch of the UPR. Under conditions of endoplasmic reticulum (ER) stress, PERK is activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a general shutdown of protein synthesis, while paradoxically promoting the translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in stress adaptation and survival, including C/EBP homologous protein (CHOP). By inhibiting PERK, this compound prevents the phosphorylation of eIF2α and the subsequent induction of ATF4 and CHOP, thereby compromising the cancer cells' ability to survive under stress.[2]

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER Stress ER Stress PERK PERK ER Stress->PERK Activates eIF2a eIF2a PERK->eIF2a Phosphorylates p-eIF2a p-eIF2a eIF2a->p-eIF2a Protein Synthesis Protein Synthesis p-eIF2a->Protein Synthesis Inhibits ATF4 ATF4 p-eIF2a->ATF4 Translates CHOP CHOP ATF4->CHOP Induces Stress Response Genes Stress Response Genes CHOP->Stress Response Genes Activates This compound This compound This compound->PERK Inhibits

Caption: The PERK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are representative of the methodologies used in xenograft studies evaluating the efficacy of this compound.

Cell Lines and Culture
  • Pancreatic Cancer: HPAC, Capan-2, BxPC3

  • Multiple Myeloma: NCI-H929

  • Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Xenograft Models
  • Animals: Female severe combined immunodeficient (SCID) or nude mice, 8-12 weeks old.

  • Tumor Implantation: 5 x 10^6 to 10 x 10^6 cells were suspended in a suitable matrix (e.g., Matrigel) and injected subcutaneously into the right flank of the mice.

  • Tumor Growth Monitoring: Tumor volume was measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width^2) / 2.

  • Treatment Initiation: Treatment commenced when tumors reached a mean volume of approximately 200 mm^3.

Drug Administration
  • Compound: this compound was formulated in an appropriate vehicle for oral gavage.

  • Dosing: Mice were randomly assigned to treatment groups and received either vehicle control or this compound at doses of 50 or 150 mg/kg, administered twice daily.

Endpoint Analysis
  • Primary Endpoint: Tumor growth inhibition was the primary measure of efficacy.

  • Secondary Endpoints: These could include analysis of pharmacodynamic markers in tumor and surrogate tissues (e.g., pancreas), such as levels of phosphorylated PERK, phosphorylated eIF2α, ATF4, and CHOP, typically assessed by Western blotting or immunohistochemistry.

Experimental_Workflow A Cancer Cell Culture (e.g., Pancreatic, Multiple Myeloma) B Subcutaneous Implantation in Immunodeficient Mice A->B C Tumor Growth to ~200 mm³ B->C D Randomization into Treatment Groups C->D E Oral Administration: Vehicle or this compound (50 or 150 mg/kg, BID) D->E F Tumor Volume Measurement (Twice Weekly) E->F G Endpoint Analysis: Tumor Growth Inhibition, Pharmacodynamic Markers F->G

Caption: A typical experimental workflow for evaluating this compound efficacy in xenograft models.

Concluding Remarks

This compound has demonstrated compelling anti-tumor efficacy in various xenograft models, validating the inhibition of the PERK pathway as a promising therapeutic strategy in oncology. While initial monotherapy data is strong, the full potential of this compound may be realized in combination with existing chemotherapeutic agents. Further preclinical and clinical investigations are necessary to fully elucidate its therapeutic window, identify patient populations most likely to benefit, and establish optimal combination regimens. It is also important to note that some studies suggest potential off-target effects, such as the inhibition of RIPK1, which should be considered in the interpretation of results, particularly in the context of inflammation and cell death.[4]

References

Comparative Analysis of PERK Inhibitors in Neurodegeneration Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the experimental evaluation of leading PERK inhibitors in the context of neurodegenerative diseases.

The accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers a state known as ER stress, activating the Unfolded Protein Response (UPR). One of the key branches of the UPR is mediated by the protein kinase R (PKR)-like ER kinase (PERK). Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a transient shutdown of global protein synthesis to alleviate the protein-folding load. However, chronic activation of the PERK pathway is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS), by contributing to synaptic dysfunction and neuronal cell death. This has positioned PERK inhibitors as a promising therapeutic strategy. This guide provides a comparative analysis of prominent PERK inhibitors investigated in neurodegeneration research: GSK2606414, ISRIB, and Trazodone.

Mechanism of Action and Key Differences

The primary distinction among these inhibitors lies in their point of intervention within the PERK signaling cascade.

  • GSK2606414 is a potent and selective ATP-competitive inhibitor that directly targets the kinase domain of PERK, preventing its autophosphorylation and subsequent activation. This blockade prevents the phosphorylation of eIF2α, thereby restoring global protein synthesis. However, studies have revealed that GSK2606414 also exhibits potent off-target inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death.[1] Furthermore, its use has been associated with pancreatic toxicity due to the essential role of PERK in the highly secretory pancreatic cells.[2]

  • ISRIB (Integrated Stress Response Inhibitor) acts downstream of eIF2α phosphorylation. It does not inhibit PERK or any other eIF2α kinase. Instead, ISRIB enhances the activity of eIF2B, the guanine nucleotide exchange factor for eIF2, effectively overriding the inhibitory effect of phosphorylated eIF2α and restoring protein synthesis. This mechanism allows for a more modulated response, potentially avoiding the toxicity associated with complete PERK inhibition.[2][3]

  • Trazodone , a licensed antidepressant drug, has been identified as a modulator of the UPR. Similar to ISRIB, it acts downstream of eIF2α phosphorylation to restore protein synthesis.[4] Its established safety profile in humans makes it an attractive candidate for repurposing in neurodegenerative diseases.[3]

Quantitative Comparison of PERK Inhibitors

The following tables summarize key quantitative data for the compared PERK inhibitors based on available preclinical studies. Direct comparison should be approached with caution due to variations in experimental models and conditions.

InhibitorTargetIC50Off-Target(s)Reference(s)
GSK2606414 PERK~30 nMRIPK1 (~6.3-7.3 µM)[1]
ISRIB eIF2B (downstream of p-eIF2α)EC50 ~5 nM (in-cell)Not extensively characterized[3]
Trazodone Downstream of p-eIF2αKi for various receptors (e.g., 5-HT2A, H1) in nM rangeSerotonin and histamine receptors[5]

Table 1: Potency and Selectivity of PERK Inhibitors. IC50/EC50 values indicate the concentration required for 50% inhibition/effect. Lower values indicate higher potency.

InhibitorNeurodegenerative Disease ModelOutcome MeasureResultReference(s)
GSK2606414 Prion Disease (mice)Neuronal protection, survivalProfound neuroprotection, prevention of clinical disease[6]
Tauopathy (FTD model mice)Neuronal loss, brain atrophyReduced neuronal loss and brain atrophy[7]
Parkinson's Disease (mice)Dopaminergic neuron survival, motor performanceProtected neurons, improved motor function[8][9]
ISRIB Prion Disease (mice)Neuroprotection, pancreatic toxicityNeuroprotective without pancreatic toxicity[2]
Traumatic Brain Injury (mice)Cognitive deficits, synaptic plasticity (LTP)Reversed cognitive deficits and restored LTP[3]
ALS (cellular model)Neuronal survivalIncreased survival of mutant SOD1-expressing neurons[10]
Trazodone Prion Disease (mice)Neuroprotection, survivalNeuroprotective, prolonged survival[4]
Tauopathy (FTD model mice)Memory deficits, neuronal lossRescued memory deficits, reduced neuronal loss[11]
Stroke (mice)Behavioral recoveryModest improvements in motor-sensorial function[11]

Table 2: Neuroprotective Efficacy of PERK Inhibitors in Preclinical Models. This table highlights the beneficial effects observed in various neurodegenerative disease models.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in PERK signaling and the evaluation of its inhibitors, the following diagrams have been generated using Graphviz.

PERK_Signaling_Pathway ER_Stress ER Stress (Misfolded Proteins) PERK_dimer PERK Dimerization & Autophosphorylation ER_Stress->PERK_dimer p_PERK p-PERK PERK_dimer->p_PERK eIF2a eIF2α p_PERK->eIF2a phosphorylates p_eIF2a p-eIF2α Protein_Synthesis Global Protein Synthesis p_eIF2a->Protein_Synthesis ATF4 ATF4 Translation p_eIF2a->ATF4 promotes eIF2B eIF2B p_eIF2a->eIF2B CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis GSK2606414 GSK2606414 GSK2606414->p_PERK inhibits ISRIB ISRIB / Trazodone ISRIB->eIF2B enhances eIF2B->Protein_Synthesis activates Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) Induction Induce Neurotoxicity (e.g., Aβ oligomers, rotenone) Cell_Culture->Induction Treatment Treat with PERK Inhibitor (GSK2606414, ISRIB, Trazodone) Induction->Treatment Viability Cell Viability Assay (MTT, LDH) Treatment->Viability Western_Blot_vitro Western Blot (p-PERK, p-eIF2α, ATF4, CHOP) Treatment->Western_Blot_vitro Animal_Model Neurodegenerative Disease Animal Model (e.g., AD mice) Drug_Admin Administer PERK Inhibitor (oral gavage, i.p.) Animal_Model->Drug_Admin Behavioral Behavioral Testing (Morris Water Maze) Drug_Admin->Behavioral Histology Post-mortem Brain Analysis Behavioral->Histology TUNEL TUNEL Assay (Apoptosis) Histology->TUNEL Western_Blot_vivo Western Blot (Target engagement) Histology->Western_Blot_vivo

References

Assessing the Specificity of GSK2656157 in Inflammatory Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The protein kinase R-like endoplasmic reticulum kinase (PERK) has emerged as a significant therapeutic target in a variety of diseases, including inflammatory conditions. GSK2656157 is a potent and widely used inhibitor of PERK. However, recent evidence highlighting its off-target effects necessitates a careful evaluation of its specificity, particularly in the context of inflammatory models where signaling pathways are intricately connected. This guide provides an objective comparison of this compound with alternative PERK pathway inhibitors, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their studies.

Executive Summary

This compound is a highly potent PERK inhibitor, but its utility in inflammatory research is complicated by its significant off-target inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and necroptosis. This dual activity can lead to misinterpretation of experimental results. In contrast, inhibitors such as AMG PERK 44 demonstrate greater selectivity for PERK, while compounds like ISRIB offer an alternative approach by targeting the pathway downstream of PERK. The choice of inhibitor should, therefore, be guided by the specific research question and a thorough understanding of the potential for off-target effects.

Data Presentation: Quantitative Comparison of PERK Pathway Inhibitors

The following table summarizes the inhibitory potency of this compound and its alternatives against their primary targets and key off-targets. This data is crucial for assessing the specificity of each compound.

CompoundPrimary TargetIC50 (Primary Target)Key Off-TargetIC50 (Off-Target)Reference
This compound PERK0.9 nMRIPK1~3.1 nM[1]
GSK2606414 PERK<1 nMRIPK1~154 nM (KIT), similar to PERK for RIPK1[2]
AMG PERK 44 PERK6 nMGCN27300 nM[3]
ISRIB eIF2B (downstream of PERK)N/A (activator)Not reported to directly inhibit RIPK1N/A[1]

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater potency.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and critical evaluation of the cited data.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay is used to determine the potency of a compound in inhibiting a specific kinase.

Principle: The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase (e.g., recombinant human PERK or RIPK1), the substrate (e.g., a generic kinase substrate or a specific substrate like eIF2α for PERK), and ATP in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Add the test compound (e.g., this compound) at various concentrations.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert ADP to ATP and to catalyze a luciferase reaction that produces light.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement:

    • Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[4][5][6]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement of a compound in a cellular context.

Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein increases the thermal stability of the protein.

Protocol:

  • Cell Treatment:

    • Treat cultured cells with the test compound or vehicle control for a specific duration.

  • Heating:

    • Heat the cell lysates or intact cells to a range of temperatures.

  • Lysis and Centrifugation:

    • Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection:

    • Detect the amount of soluble target protein remaining at each temperature using methods like Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7][8][9]

Cytokine Release Assay (ELISA)

This assay is used to measure the levels of inflammatory cytokines released from cells.

Principle: An enzyme-linked immunosorbent assay (ELISA) uses antibodies to capture and detect specific cytokines in a sample.

Protocol:

  • Cell Stimulation:

    • Culture immune cells (e.g., macrophages or peripheral blood mononuclear cells) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS).

    • Treat the cells with the test compound at various concentrations.

  • Sample Collection:

    • After a specific incubation period, collect the cell culture supernatant.

  • ELISA:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

    • Add the cell culture supernatants to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that is converted by the enzyme to a colored product.

  • Measurement:

    • Measure the absorbance of the colored product using a microplate reader.

  • Data Analysis:

    • Quantify the cytokine concentration based on a standard curve generated with known amounts of the cytokine.[10][11][12][13][14]

TNF-α Induced Necroptosis Assay

This assay assesses the ability of a compound to inhibit necroptotic cell death.

Principle: Necroptosis is a form of programmed cell death that can be induced by TNF-α in certain cell lines, particularly in the presence of a caspase inhibitor. Cell viability is measured to determine the extent of necroptosis.

Protocol:

  • Cell Culture:

    • Plate a suitable cell line (e.g., L929 fibrosarcoma cells or HT-22 hippocampal neuronal cells) in a 96-well plate.

  • Treatment:

    • Pre-treat the cells with the test compound and a pan-caspase inhibitor (e.g., z-VAD-FMK) to block apoptosis.

    • Induce necroptosis by adding TNF-α.

  • Incubation:

    • Incubate the cells for a sufficient period to allow for cell death to occur (e.g., 24 hours).

  • Viability Measurement:

    • Measure cell viability using a commercially available assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or a dye exclusion method.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls and determine the protective effect of the compound.[15][16][17]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a typical experimental workflow to provide a visual understanding of the concepts discussed.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Inhibitors Inhibitors ER_Stress ER Stress (e.g., unfolded proteins) PERK_dimer PERK Dimerization & Autophosphorylation ER_Stress->PERK_dimer eIF2a eIF2α PERK_dimer->eIF2a P eIF2a_P p-eIF2α eIF2a->eIF2a_P eIF2B eIF2B eIF2a_P->eIF2B Inhibits ATF4 ATF4 Translation eIF2a_P->ATF4 Translation_initiation Translation Initiation eIF2B->Translation_initiation Activates This compound This compound AMG PERK 44 This compound->PERK_dimer Inhibits ISRIB ISRIB ISRIB->eIF2B Activates

Caption: The PERK signaling pathway and points of intervention by inhibitors.

RIPK1_Signaling_Pathway cluster_Membrane Cell Membrane cluster_Cytosol Cytosol cluster_Inhibitor Inhibitor TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->Complex_I RIPK1 RIPK1 Complex_I->RIPK1 Complex_IIa Complex IIa (FADD, Caspase-8) RIPK1->Complex_IIa Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) RIPK1->Complex_IIb Apoptosis Apoptosis Complex_IIa->Apoptosis Necroptosis Necroptosis Complex_IIb->Necroptosis GSK2656157_rip This compound GSK2656157_rip->RIPK1 Inhibits

Caption: The RIPK1 signaling pathway and the off-target inhibition by this compound.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Assays Downstream Assays cluster_Analysis Data Analysis start Seed Cells treat Treat with Inhibitor & Inflammatory Stimulus start->treat supernatant Collect Supernatant treat->supernatant lysate Prepare Cell Lysate treat->lysate viability Cell Viability Assay treat->viability elisa Cytokine Measurement (ELISA) supernatant->elisa western Protein Analysis (Western Blot) lysate->western analyze Analyze Data & Determine IC50/EC50 elisa->analyze western->analyze viability->analyze

Caption: A generalized experimental workflow for assessing inhibitor specificity.

References

In Vivo Dose-Dependent Efficacy of PERK Inhibitor GSK2656157: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the in vivo dose-dependent response of GSK2656157, a selective inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), reveals its potent anti-tumor activity in various preclinical cancer models. This guide provides a comparative analysis of this compound with other PERK inhibitors, supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways and experimental workflows.

This compound is an orally bioavailable and highly selective ATP-competitive inhibitor of PERK, a key mediator of the unfolded protein response (UPR).[1] The UPR is a cellular stress response pathway that is often hijacked by cancer cells to promote survival and proliferation under stressful conditions, such as hypoxia and nutrient deprivation, commonly found in the tumor microenvironment. Inhibition of PERK is therefore a promising therapeutic strategy to disrupt this adaptive mechanism and induce cancer cell death.

Comparative In Vivo Efficacy of PERK Inhibitors

The in vivo anti-tumor efficacy of this compound has been demonstrated in a dose-dependent manner in multiple human tumor xenograft models.[1] This section provides a comparative summary of the available quantitative data for this compound and other notable PERK inhibitors, GSK2606414 and HC-5404.

CompoundCancer ModelHostDosing RegimenTumor Growth Inhibition (TGI)Reference
This compound Pancreatic Cancer (BxPC3, HPAC), Multiple MyelomaImmunocompromised Mice50 mg/kg, twice daily, p.o.Not explicitly stated, but showed significant tumor growth inhibition.[1]
Pancreatic Cancer (BxPC3, HPAC), Multiple MyelomaImmunocompromised Mice150 mg/kg, twice daily, p.o.54-114%[1]
HC-5404 Renal Cell Carcinoma (786-O)BALB/c nude, NOD.SCID, or NMRI nude mice30 mg/kg, twice daily, p.o.48%
GSK2606414 Human Tumor XenograftMiceNot specifiedDemonstrated tumor growth inhibition.

Note: Direct comparison of TGI values should be made with caution due to variations in cancer models, host organisms, and experimental protocols.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., hypoxia, nutrient deprivation) UPR Unfolded Protein Response (UPR) PERK_inactive Inactive PERK ER_Stress->PERK_inactive Activates PERK_active Active PERK (Dimerized & Autophosphorylated) eIF2a eIF2α PERK_active->eIF2a Phosphorylates Global_Translation Global Protein Translation eIF2a->Global_Translation Initiates p_eIF2a p-eIF2α ATF4 ATF4 Translation p_eIF2a->ATF4 Preferentially Translates Global_Translation_Inhibition Translation Inhibition p_eIF2a->Global_Translation_Inhibition Leads to Cell_Survival Cell Survival & Adaptation ATF4->Cell_Survival Promotes Global_Translation_Inhibition->Cell_Survival Contributes to Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibition of PERK can lead to This compound This compound This compound->PERK_active Inhibits

Caption: The PERK signaling pathway in the unfolded protein response and the inhibitory action of this compound.

Xenograft_Workflow cluster_Preparation Preparation cluster_Implantation Tumor Implantation cluster_Treatment Treatment & Analysis Cell_Culture 1. Human Tumor Cell Culture (e.g., BxPC3, 786-O) Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Injection 4. Subcutaneous Injection of Cells Cell_Harvest->Injection Mice 3. Immunocompromised Mice (e.g., Nude, SCID) Mice->Injection Tumor_Growth 5. Tumor Growth Monitoring Injection->Tumor_Growth Randomization 6. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 7. Oral Administration of This compound or Vehicle Randomization->Dosing Measurement 8. Tumor Volume Measurement Dosing->Measurement Analysis 9. Data Analysis (TGI Calculation) Measurement->Analysis

Caption: A generalized experimental workflow for in vivo xenograft studies to evaluate the efficacy of PERK inhibitors.

Experimental Protocols

The following provides a generalized protocol for in vivo xenograft studies based on the methodologies reported in the referenced literature. Specific details may vary between studies.

1. Cell Lines and Culture:

  • Human cancer cell lines such as pancreatic adenocarcinoma (BxPC3, HPAC) or renal cell carcinoma (786-O, A-498, Caki-1, Capan-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

2. Animal Models:

  • Immunocompromised mice, such as BALB/c nude, NOD.SCID, or NMRI nude mice, are typically used to prevent rejection of human tumor xenografts.

3. Tumor Implantation:

  • A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells) in a sterile solution (e.g., PBS or media), sometimes mixed with Matrigel, is injected subcutaneously into the flank of the mice.

4. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor growth is monitored regularly using calipers.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

5. Drug Administration:

  • This compound or the vehicle control is administered orally (p.o.), typically twice daily.

6. Efficacy Evaluation:

  • Tumor volumes are measured at regular intervals throughout the study.

  • Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

7. Off-Target Considerations:

  • It is important to note that some studies have suggested potential off-target effects for PERK inhibitors. For instance, this compound and GSK2606414 have been reported to also inhibit Receptor-Interacting Protein Kinase 1 (RIPK1), which could contribute to their observed biological effects.

This comparative guide highlights the promising in vivo anti-tumor activity of this compound in a dose-dependent manner. The provided data and protocols offer a valuable resource for researchers in the field of oncology and drug development for designing and interpreting preclinical studies targeting the PERK signaling pathway. Further investigations are warranted to fully elucidate the complete efficacy and safety profile of this compound for potential clinical applications.

References

Safety Operating Guide

Proper Disposal of GSK2656157: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of the selective PERK inhibitor, GSK2656157, ensuring personnel safety and environmental protection.

This compound is a potent and selective ATP-competitive inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK)[1][2][3]. As with any laboratory chemical, proper handling and disposal are paramount to ensure the safety of researchers and to prevent environmental contamination. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, based on available safety data sheets and chemical properties.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[4]. Therefore, it is crucial to avoid release into the environment[4]. When handling this compound, researchers should wear appropriate personal protective equipment (PPE), including safety goggles with side shields, protective gloves, and impervious clothing[4]. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[4].

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for researchers.

PropertyValueSource
Molecular Formula C₂₃H₂₁FN₆O[2]
Molecular Weight 416.45 g/mol [4]
IC₅₀ for PERK 0.9 nM[1][2][3]
Solubility in DMSO 10 mg/mL[2]
Storage Temperature -20°C[4]
GHS Hazard Statements H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long lasting effects)[4]

Experimental Protocol: Preparation of Stock Solutions

Proper preparation of stock solutions is crucial for experimental accuracy and safety. The following protocol outlines the standard procedure for dissolving this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed powder).

  • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C in a tightly sealed container[4]. Stock solutions are stable for up to 6 months at -20°C[3].

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to prevent its release into the environment due to its high aquatic toxicity[4].

1. Unused or Expired Compound:

  • Solid Waste: Unused or expired this compound powder should be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, pipette tips, and gloves, should also be treated as hazardous waste and collected in a designated, sealed waste container.

2. Liquid Waste (Solutions):

  • Aqueous Solutions: Due to its high toxicity to aquatic life, aqueous solutions containing this compound should not be disposed of down the drain[4]. They must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO) should be collected in a separate, compatible hazardous waste container for organic waste. Do not mix with other incompatible waste streams.

3. Final Disposal:

  • All collected waste containing this compound must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company[4]. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Ensure that the waste containers are properly labeled with the chemical name and associated hazards.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

GSK2656157_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_streams Waste Segregation cluster_collection Waste Collection cluster_disposal Final Disposal start This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous or solvent solutions) waste_type->liquid_waste Liquid solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container approved_disposal Dispose via Approved Hazardous Waste Facility solid_container->approved_disposal liquid_container->approved_disposal

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling GSK2656157

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with GSK2656157. The following procedures for handling, storage, and disposal are designed to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]

  • Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P273: Avoid release to the environment.[1]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P330: Rinse mouth.[1]

  • P391: Collect spillage.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

Protection Type Required Equipment Specifications
Eye Protection Safety goggles with side-shieldsMust be worn at all times in the laboratory.
Hand Protection Protective glovesChemically resistant gloves (e.g., nitrile) are required.
Skin and Body Protection Impervious clothingA lab coat or other protective clothing that covers the arms.
Respiratory Protection Suitable respiratorUse in a well-ventilated area. A respirator may be needed for handling large quantities or in case of aerosol formation.

Data sourced from DC Chemicals Safety Data Sheet.[1]

Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid inhalation of dust or aerosols.[1]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

Storage:

  • Powder: Store at -20°C.[1]

  • In solvent: Store at -80°C.[1]

  • Keep the container tightly sealed in a cool, well-ventilated area.[1]

  • Protect from direct sunlight and sources of ignition.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare work area in a chemical fume hood prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh prep_dissolve Dissolve in appropriate solvent (e.g., DMSO) prep_weigh->prep_dissolve exp_conduct Conduct experiment following protocol prep_dissolve->exp_conduct cleanup_decon Decontaminate work surfaces exp_conduct->cleanup_decon cleanup_waste Dispose of waste in designated hazardous waste containers cleanup_decon->cleanup_waste cleanup_ppe Remove and dispose of PPE correctly cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Standard operational workflow for handling this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste Categories and Disposal Procedures:

Waste Type Disposal Container Disposal Procedure
Solid Waste Labeled Hazardous Waste ContainerCollect unused solid this compound and any contaminated materials (e.g., weigh boats, pipette tips).
Liquid Waste Labeled Hazardous Waste ContainerCollect solutions containing this compound. Do not pour down the drain.
Contaminated Sharps Sharps Container for Hazardous WasteDispose of any contaminated needles, syringes, or other sharps.
  • All waste must be disposed of in accordance with local, state, and federal regulations.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: For liquid spills, absorb with an inert material (e.g., diatomite, universal binders). For solid spills, carefully sweep up to avoid creating dust.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) and then soap and water.[1]

  • Dispose: Collect all contaminated materials in a sealed container for hazardous waste disposal.[1]

  • Report: Report the incident to your laboratory supervisor and EHS department.

This comprehensive guide is intended to provide essential information for the safe handling of this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.

References

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体外研究产品的免责声明和信息

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